Product packaging for 5-(4-Benzylpiperazino)-2-nitroaniline(Cat. No.:CAS No. 23470-43-1)

5-(4-Benzylpiperazino)-2-nitroaniline

Cat. No.: B1303664
CAS No.: 23470-43-1
M. Wt: 312.37 g/mol
InChI Key: SAXABBUALRQIHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

5-(4-Benzylpiperazino)-2-nitroaniline is a useful research compound. Its molecular formula is C17H20N4O2 and its molecular weight is 312.37 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H20N4O2 B1303664 5-(4-Benzylpiperazino)-2-nitroaniline CAS No. 23470-43-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(4-benzylpiperazin-1-yl)-2-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O2/c18-16-12-15(6-7-17(16)21(22)23)20-10-8-19(9-11-20)13-14-4-2-1-3-5-14/h1-7,12H,8-11,13,18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAXABBUALRQIHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C3=CC(=C(C=C3)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80377242
Record name 5-(4-benzylpiperazino)-2-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80377242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23470-43-1
Record name 5-(4-benzylpiperazino)-2-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80377242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Characteristics of 5-(4-Benzylpiperazino)-2-nitroaniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical characteristics of 5-(4-Benzylpiperazino)-2-nitroaniline, a molecule of interest in medicinal chemistry and drug development. While specific experimental data for this compound remains limited in publicly accessible literature, this guide compiles available information, provides estimates based on structurally related compounds, and outlines detailed experimental protocols for its synthesis and characterization.

Chemical Identity and Properties

This compound is a substituted nitroaniline derivative incorporating a benzylpiperazine moiety. Its chemical structure and basic properties are summarized below.

PropertyValueSource
IUPAC Name 5-(4-benzylpiperazin-1-yl)-2-nitroanilineN/A
CAS Number 23470-43-1[1][2][3]
Molecular Formula C₁₇H₂₀N₄O₂[1][2][3]
Molecular Weight 312.37 g/mol [1][2][3]
Canonical SMILES C1=CC=C(C=C1)CN2CCN(CC2)C3=CC(=C(C=C3)N)--INVALID-LINK--[O-]N/A

Estimated Physicochemical Data

PropertyEstimated ValueBasis for Estimation
Melting Point > 152-155 °CBased on 5-(4-Methylpiperazin-1-yl)-2-nitroaniline[4][5][6]
Boiling Point > 444.2 °CBased on 5-(4-Methylpiperazin-1-yl)-2-nitroaniline[4][5][6]
Solubility Sparingly soluble in water; Soluble in organic solvents like DMSO and NMP.General solubility of nitroanilines and benzylpiperazine derivatives[7][8]

Synthesis Protocol

A plausible synthetic route for this compound is via a nucleophilic aromatic substitution reaction. This protocol is adapted from the synthesis of similar piperazinyl-substituted nitroanilines.

Reaction Scheme:

G reactant1 5-Chloro-2-nitroaniline product This compound reactant1->product Base (e.g., K₂CO₃) Solvent (e.g., DMF or DMAc) Heat reactant2 1-Benzylpiperazine reactant2->product

Synthesis of this compound.

Experimental Procedure:

  • Reaction Setup: To a round-bottom flask, add 5-chloro-2-nitroaniline (1.0 eq.), 1-benzylpiperazine (1.2-1.5 eq.), and a base such as potassium carbonate (2.0 eq.).

  • Solvent Addition: Add a suitable high-boiling point solvent such as N,N-dimethylformamide (DMF) or N,N-dimethylacetamide (DMAc).

  • Reaction Conditions: Heat the reaction mixture to 120-150 °C and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate or dichloromethane.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Spectroscopic Characterization (Predicted)

While experimental spectra for the title compound are not available, predicted spectroscopic data can be inferred from the analysis of its constituent functional groups and comparison with related structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the nitroaniline and benzyl rings, as well as the methylene protons of the piperazine and benzyl groups. The aromatic region will likely display complex splitting patterns due to the substitution on both rings.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for all 17 carbon atoms. The carbons attached to nitrogen and the nitro group will be deshielded and appear at a lower field.

Infrared (IR) Spectroscopy

The IR spectrum is expected to exhibit characteristic absorption bands for the following functional groups:

  • N-H stretching: Around 3300-3500 cm⁻¹ for the primary amine.

  • C-H stretching: Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches just below 3000 cm⁻¹.

  • N-O stretching (nitro group): Strong asymmetric and symmetric stretching bands around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively.

  • C=C stretching: Aromatic ring vibrations in the 1400-1600 cm⁻¹ region.

Mass Spectrometry (MS)

The mass spectrum should show a molecular ion peak [M]⁺ at m/z 312.37, corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the benzyl group, cleavage of the piperazine ring, and loss of the nitro group.

Biological Activity and Potential Applications

Specific biological activity data for this compound is not documented in the available literature. However, the structural motifs present in the molecule suggest potential pharmacological relevance.

  • Benzylpiperazine Derivatives: Benzylpiperazine (BZP) and its derivatives are known to act as central nervous system stimulants, with effects on dopaminergic and serotonergic systems[9].

  • Nitroaniline Derivatives: Nitroaromatic compounds are present in a variety of biologically active molecules, including antibacterial and anticancer agents[10].

  • Protein Degrader Building Block: The classification of this compound as a "Protein Degrader Building Block" suggests its potential use in the synthesis of proteolysis-targeting chimeras (PROTACs) or other molecules designed to induce targeted protein degradation[5].

Further research is required to elucidate the specific biological targets and therapeutic potential of this compound.

Experimental Workflows and Logical Relationships

The following diagrams illustrate the general workflows for the synthesis, purification, and characterization of the title compound.

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization start Reactants: 5-Chloro-2-nitroaniline 1-Benzylpiperazine reaction Nucleophilic Aromatic Substitution start->reaction workup Aqueous Work-up reaction->workup extraction Solvent Extraction workup->extraction chromatography Column Chromatography extraction->chromatography nmr NMR Spectroscopy (¹H, ¹³C) chromatography->nmr ir IR Spectroscopy chromatography->ir ms Mass Spectrometry chromatography->ms

General workflow for synthesis and characterization.

G compound This compound physchem Physicochemical Properties (MP, BP, Solubility) compound->physchem spectral Spectroscopic Data (NMR, IR, MS) compound->spectral synthesis Synthesis Protocol compound->synthesis bioactivity Biological Activity Screening compound->bioactivity

Key areas of investigation for the title compound.

Disclaimer: The information provided in this guide is for research and informational purposes only. The predicted data and protocols should be validated through experimental work. Appropriate safety precautions should be taken when handling all chemical substances.

References

An In-depth Technical Guide to 5-(4-Benzylpiperazino)-2-nitroaniline (CAS: 23470-43-1)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-(4-Benzylpiperazino)-2-nitroaniline, a chemical compound with the CAS number 23470-43-1. The document details its chemical and physical properties, provides a detailed experimental protocol for its synthesis, and explores its potential applications in drug discovery, particularly in the field of targeted protein degradation. While specific biological data for this exact compound is limited in publicly available literature, its classification as a "Protein Degrader Building Block" suggests its utility in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This guide aims to be a valuable resource for researchers and professionals working in medicinal chemistry, chemical biology, and drug development.

Chemical and Physical Properties

This compound is a substituted nitroaniline derivative containing a benzylpiperazine moiety. Its fundamental properties are summarized in the table below.

PropertyValueReference
CAS Number 23470-43-1[1][2]
Molecular Formula C₁₇H₂₀N₄O₂[1][2]
Molecular Weight 312.37 g/mol [1][2]
Appearance Not explicitly specified in literature; likely a colored solid due to the nitroaniline chromophore.
Solubility Not explicitly specified in literature; likely soluble in organic solvents like DMF and DMSO.
Storage Room temperature.[2]

Synthesis

The synthesis of this compound can be achieved through a nucleophilic aromatic substitution reaction between 5-chloro-2-nitroaniline and 1-benzylpiperazine.

Experimental Protocol

A detailed experimental protocol for the synthesis of this compound is described in the journal Pharmazie (1989, vol. 44, no. 9, pp. 606-607). The key reaction parameters are outlined below:

  • Reactants:

    • 5-Chloro-2-nitroaniline (1 equivalent)

    • 1-Benzylpiperazine (1 equivalent)

    • Potassium carbonate (as a base)

  • Solvent: N,N-dimethylformamide (DMF)

  • Reaction Conditions: The reaction mixture is heated.

  • Reaction Time: 3 hours.[1]

  • Yield: Approximately 70%.[1]

Detailed Step-by-Step Procedure (Based on the cited literature):

  • To a solution of 5-chloro-2-nitroaniline in N,N-dimethylformamide, add 1-benzylpiperazine and potassium carbonate.

  • Heat the reaction mixture with stirring for 3 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • The workup procedure would typically involve pouring the reaction mixture into water to precipitate the product.

  • The crude product can then be collected by filtration.

  • Purification is likely achieved through recrystallization from a suitable solvent (e.g., ethanol) to yield the final product.

  • Characterization of the final product should be performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm its identity and purity.

Note: The exact molar ratios, temperature, and purification details should be obtained by consulting the original publication.

Synthesis Workflow

The synthesis can be visualized as a straightforward two-component reaction.

G reactant1 5-Chloro-2-nitroaniline product This compound reactant1->product K₂CO₃, DMF Heat, 3h reactant2 1-Benzylpiperazine reactant2->product

Synthetic route for this compound.

Biological Activity and Potential Applications

Role as a Protein Degrader Building Block

This compound is categorized as a "Protein Degrader Building Block".[2] This classification strongly suggests its intended use in the synthesis of bifunctional molecules for targeted protein degradation, a revolutionary approach in drug discovery.

Targeted protein degradation utilizes molecules, most notably PROTACs, which are designed to bring a target protein into close proximity with an E3 ubiquitin ligase. This induced proximity leads to the ubiquitination and subsequent degradation of the target protein by the proteasome.

A typical PROTAC molecule consists of three components:

  • A ligand that binds to the target protein of interest (POI).

  • A ligand that binds to an E3 ubiquitin ligase.

  • A linker that connects the two ligands.

This compound, with its reactive aniline group, can serve as a versatile intermediate. The nitro group can be reduced to an amine, providing a point of attachment for a linker or a ligand for the POI. The benzylpiperazine moiety could potentially interact with a biological target or be further functionalized.

Potential Signaling Pathway Involvement

Given its role as a building block for protein degraders, the signaling pathways affected by molecules derived from this compound would be entirely dependent on the target protein they are designed to degrade. For instance, if a PROTAC derived from this compound targets a specific kinase, it would modulate the signaling pathway regulated by that kinase.

The general mechanism of action for a PROTAC is depicted in the following diagram:

G cluster_0 Ternary Complex Formation cluster_1 Ubiquitination and Degradation PROTAC PROTAC (derived from building block) POI Protein of Interest (POI) PROTAC->POI binds E3 E3 Ubiquitin Ligase PROTAC->E3 binds Proteasome Proteasome POI->Proteasome Degradation E3->POI Ubiquitination Ub Ubiquitin DegradedPOI Degraded POI Proteasome->DegradedPOI

General mechanism of PROTAC-mediated protein degradation.

Conclusion

This compound is a readily synthesizable compound with significant potential as a building block in the development of targeted protein degraders. While direct biological data for this specific molecule is not widely available, its structural features and classification point towards its utility in constructing PROTACs and other bifunctional molecules for therapeutic applications. This guide provides a foundational understanding for researchers and drug development professionals interested in utilizing this compound in their research endeavors. Further investigation into the biological activities of derivatives of this compound is warranted to fully explore its potential in modern drug discovery.

References

Spectroscopic and Spectrometric Analysis of 5-(4-Benzylpiperazino)-2-nitroaniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Chemical Structure and Properties

5-(4-Benzylpiperazino)-2-nitroaniline is a substituted nitroaniline derivative containing a benzylpiperazine moiety. Its chemical properties are influenced by the electron-withdrawing nitro group and the basic piperazine ring.

PropertyValue
Chemical Formula C₁₇H₂₀N₄O₂[1][2]
Molecular Weight 312.37 g/mol [1][2]
CAS Number 23470-43-1[1][2]

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound. These predictions are based on established principles of spectroscopy and data from analogous compounds.

Table 1: Predicted ¹H NMR Spectral Data
Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~7.90d1HAr-H (H-3)
~7.30-7.40m5HAr-H (Benzyl)
~6.80dd1HAr-H (H-4)
~6.70d1HAr-H (H-6)
~6.10s2H-NH₂
~3.60s2H-CH₂- (Benzyl)
~3.30t4HPiperazine -CH₂-
~2.60t4HPiperazine -CH₂-
Table 2: Predicted ¹³C NMR Spectral Data
Chemical Shift (δ, ppm)Assignment
~150.0Ar-C (C-2)
~148.0Ar-C (C-5)
~138.0Ar-C (Benzyl, C-ipso)
~130.0Ar-C (C-1)
~129.0Ar-C (Benzyl, C-ortho/meta)
~128.0Ar-C (Benzyl, C-para)
~125.0Ar-C (C-3)
~115.0Ar-C (C-4)
~110.0Ar-C (C-6)
~63.0-CH₂- (Benzyl)
~53.0Piperazine -CH₂-
~49.0Piperazine -CH₂-
Table 3: Predicted IR Spectral Data
Wavenumber (cm⁻¹)IntensityAssignment
3450-3300Medium, Sharp (doublet)N-H stretch (primary amine)
3100-3000MediumAromatic C-H stretch
2950-2800MediumAliphatic C-H stretch
1620-1580StrongN-H bend (primary amine)
1580-1560StrongAromatic C=C stretch
1520-1480Very StrongAsymmetric NO₂ stretch
1350-1320StrongSymmetric NO₂ stretch
1300-1250StrongAromatic C-N stretch
1150-1100MediumAliphatic C-N stretch
Table 4: Predicted Mass Spectrometry Data
m/zIon
312.16[M]⁺ (Molecular Ion)
221.11[M - C₇H₇]⁺ (Loss of benzyl group)
91.05[C₇H₇]⁺ (Benzyl cation)

Experimental Protocols

Detailed methodologies for the key spectroscopic and spectrometric techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent will depend on the solubility of the compound.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton NMR spectrum.

    • Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

    • The chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional carbon NMR spectrum using a proton-decoupled pulse sequence.

    • A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.

    • The chemical shifts are referenced to the deuterated solvent peaks.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation:

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal. This is the most common and convenient method.

    • KBr Pellet: Grind a small amount of the sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.

  • Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

    • Record the sample spectrum over the range of 4000-400 cm⁻¹.

    • The final spectrum is presented as percent transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer, typically via direct infusion or coupled with a liquid chromatograph (LC-MS).

  • Ionization: Employ a suitable ionization technique. For a polar molecule like this compound, Electrospray Ionization (ESI) is a common choice.

  • Mass Analysis: Use a mass analyzer (e.g., quadrupole, time-of-flight) to separate the ions based on their mass-to-charge ratio (m/z).

  • Data Acquisition: Acquire the mass spectrum, which plots the relative abundance of ions as a function of their m/z ratio.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.

analytical_workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic & Spectrometric Analysis cluster_data Data Interpretation & Structure Elucidation Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Analysis Spectral Data Analysis NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation Final_Report Final_Report Structure_Confirmation->Final_Report

Caption: Workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

References

Unraveling the Enigma: A Speculative Exploration of 5-(4-Benzylpiperazino)-2-nitroaniline's Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

5-(4-Benzylpiperazino)-2-nitroaniline is a fascinating molecule with a structure suggestive of diverse biological activities. While direct experimental evidence elucidating its precise mechanism of action remains to be published, its chemical architecture, featuring a nitroaniline core and a benzylpiperazine moiety, allows for informed speculation. This guide synthesizes information from structurally related compounds to propose potential mechanisms of action, outlines hypothetical experimental protocols to investigate these hypotheses, and provides a framework for future research into this promising compound.

Introduction

This compound (CAS No: 23470-43-1, Molecular Formula: C17H20N4O2) is a small molecule that has appeared in chemical libraries, notably as a potential building block for protein degraders[1]. The presence of both a nitroaromatic system and a benzylpiperazine pharmacophore suggests the potential for a range of biological effects, from antimicrobial to enzyme inhibition. This document explores these possibilities, offering a speculative yet scientifically grounded perspective on its potential mechanisms of action.

Chemical and Structural Insights

The key structural features of this compound are:

  • 2-Nitroaniline: The nitro group (-NO2) is a strong electron-withdrawing group and is a well-known pharmacophore in many antimicrobial drugs[2][3]. Its presence suggests a potential for bioreductive activation within cells, leading to the formation of cytotoxic reactive nitrogen species.

  • Benzylpiperazine: This moiety is found in a variety of biologically active compounds and can influence properties such as solubility, cell permeability, and receptor binding. Derivatives of benzylpiperazine have been explored for a wide range of therapeutic applications.

Speculative Mechanisms of Action

Based on the activities of structurally analogous compounds, two primary speculative mechanisms of action for this compound are proposed:

Hypothesis 1: Bioreductive Activation and Antimicrobial Activity

The nitroaromatic structure is a hallmark of several antimicrobial agents. The proposed mechanism, similar to that of metronidazole and other 5-nitroimidazoles, involves the intracellular reduction of the nitro group[2].

  • Step 1: Cellular Uptake: The compound enters the microbial cell.

  • Step 2: Nitro-Reduction: Intracellular nitroreductases, particularly those found in anaerobic bacteria and certain protozoa, catalyze the reduction of the nitro group. This process is favored in the low-redox potential environment of these organisms.

  • Step 3: Formation of Reactive Nitrogen Species: The reduction process generates highly reactive nitroso and hydroxylamine intermediates, as well as the nitro anion radical.

  • Step 4: Cellular Damage and Death: These reactive species can cause widespread cellular damage by reacting with and damaging DNA, proteins, and other macromolecules, ultimately leading to cell death.

A study on novel benzyl piperazine derivatives of 5-(5-nitroaryl)-1,3,4-thiadiazoles demonstrated activity against Helicobacter pylori, further supporting the potential for antimicrobial action of compounds containing both a nitroaryl and a benzylpiperazine moiety[4].

Hypothesis 2: Enzyme Inhibition

Derivatives of the closely related compound, 5-(4-methylpiperazin-1-yl)-2-nitroaniline, have been identified as inhibitors of SIRT6 (Sirtuin 6), a histone deacetylase involved in metabolic regulation[5][6]. This suggests that this compound could also function as an enzyme inhibitor.

  • Potential Target: While SIRT6 is a possibility, the benzyl group in place of the methyl group could alter the target specificity. Other potential targets could include kinases, proteases, or other enzymes where the piperazino-nitroaniline scaffold can fit into an active or allosteric site.

  • Mode of Inhibition: The compound could act as a competitive, non-competitive, or uncompetitive inhibitor, binding to the enzyme and preventing its normal function. The benzyl group could provide additional hydrophobic interactions within a binding pocket.

Quantitative Data Summary (Hypothetical)

As no quantitative data for this compound is currently available in the public domain, the following table is provided as a template for organizing future experimental findings.

Assay Type Target Organism/Enzyme Parameter Value Reference
Antimicrobial ActivityEscherichia coliMIC (µg/mL)
Antimicrobial ActivityStaphylococcus aureusMIC (µg/mL)
Antimicrobial ActivityHelicobacter pyloriMIC (µg/mL)
Enzyme InhibitionSIRT6IC50 (µM)
Enzyme InhibitionKinase PanelKi (nM)
CytotoxicityHeLa CellsCC50 (µM)

Proposed Experimental Protocols

To investigate the speculative mechanisms of action, the following experimental protocols are proposed:

Protocol for Assessing Antimicrobial Activity
  • Microorganism Strains: A panel of representative Gram-positive (e.g., Staphylococcus aureus), Gram-negative (e.g., Escherichia coli), and anaerobic (e.g., Clostridium difficile, Helicobacter pylori) bacteria should be selected.

  • Minimum Inhibitory Concentration (MIC) Assay:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the compound in appropriate liquid growth media in 96-well microtiter plates.

    • Inoculate each well with a standardized suspension of the test microorganism.

    • Include positive (no drug) and negative (no bacteria) controls.

    • Incubate the plates under appropriate conditions (temperature, atmosphere) for 18-24 hours.

    • Determine the MIC as the lowest concentration of the compound that completely inhibits visible growth.

  • Mechanism of Action Studies (for active compounds):

    • Nitroreductase Assay: Investigate if the compound is a substrate for bacterial nitroreductases. This can be done by monitoring the reduction of the compound spectrophotometrically in the presence of purified nitroreductase and a suitable electron donor (e.g., NADH or NADPH).

    • DNA Damage Assay: Utilize techniques like the comet assay or assays for DNA strand breaks to determine if the compound induces DNA damage in susceptible bacterial strains.

Protocol for Assessing Enzyme Inhibition
  • Target Selection: Based on the structural similarity to known SIRT6 inhibitors, initial screening should focus on sirtuins. A broader kinase panel screen would also be informative.

  • In Vitro Enzyme Inhibition Assay (e.g., SIRT6):

    • Utilize a commercially available SIRT6 deacetylase assay kit (e.g., a fluorescence-based assay).

    • Prepare a range of concentrations of this compound.

    • Incubate the enzyme, the acetylated peptide substrate, and NAD+ with the different concentrations of the compound.

    • After a set incubation period, add the developer solution and measure the fluorescence (or other signal) to determine the extent of deacetylation.

    • Calculate the IC50 value by plotting the percentage of inhibition against the compound concentration.

  • Kinetic Studies: To determine the mode of inhibition (competitive, non-competitive, etc.), perform the enzyme assay with varying concentrations of both the substrate and the inhibitor. Analyze the data using Lineweaver-Burk or Michaelis-Menten plots.

Visualizations of Speculative Mechanisms

The following diagrams illustrate the proposed mechanisms of action.

antimicrobial_mechanism cluster_cell Microbial Cell Compound Compound Nitroreductase Nitroreductase Compound->Nitroreductase Reduction Reactive_Species Reactive Nitrogen Species Nitroreductase->Reactive_Species Generates Cellular_Targets DNA, Proteins, etc. Reactive_Species->Cellular_Targets Damages Cell_Death Cell_Death Cellular_Targets->Cell_Death Leads to Extracellular_Compound 5-(4-Benzylpiperazino)- 2-nitroaniline Extracellular_Compound->Compound Uptake

Caption: Speculative bioreductive activation pathway for antimicrobial activity.

enzyme_inhibition_mechanism Compound 5-(4-Benzylpiperazino)- 2-nitroaniline Enzyme Target Enzyme (e.g., SIRT6) Compound->Enzyme Inhibits Inhibited_Complex Enzyme-Inhibitor Complex Compound->Inhibited_Complex Product Product Enzyme->Product Catalyzes Enzyme->Inhibited_Complex Substrate Substrate Substrate->Enzyme Binds

Caption: Hypothetical mechanism of enzyme inhibition.

Conclusion and Future Directions

This compound is a compound of interest for which the mechanism of action is yet to be experimentally determined. The speculative pathways presented in this guide, based on the activities of structurally related molecules, offer a starting point for future research. The proposed antimicrobial and enzyme inhibition activities are not mutually exclusive and warrant investigation. Further studies, including those outlined in the experimental protocols, are essential to validate these hypotheses and to fully understand the therapeutic potential of this molecule. The synthesis of derivatives with modifications to the benzyl and nitro groups could also provide valuable structure-activity relationship (SAR) data.

References

The Multifaceted Biological Landscape of Benzylpiperazine Derivatives: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzylpiperazine (BZP) and its derivatives represent a diverse class of psychoactive compounds that have garnered significant interest in both recreational drug markets and legitimate pharmaceutical research. Their complex pharmacology stems from their ability to interact with a wide array of biological targets within the central nervous system and periphery. This technical guide provides a comprehensive overview of the known and potential biological targets of benzylpiperazine derivatives, presenting quantitative data, detailed experimental methodologies, and elucidating the associated signaling pathways. The primary targets discussed include monoamine transporters, serotonin receptors, sigma receptors, Bcl-2 family proteins, and cytochrome P450 enzymes. This document aims to serve as a critical resource for researchers engaged in the study of these compounds, facilitating a deeper understanding of their mechanisms of action and informing future drug discovery and development efforts.

Introduction

Benzylpiperazine (BZP) was initially investigated as a potential antidepressant medication but was never commercially developed for this purpose due to its amphetamine-like stimulant effects.[1] Subsequently, BZP and its analogues, such as trifluoromethylphenylpiperazine (TFMPP), have emerged as recreational substances, often marketed as "party pills."[2] The pharmacological effects of these compounds are attributed to their interactions with multiple neurotransmitter systems, primarily the dopaminergic and serotonergic pathways.[2][3] This guide delves into the specific molecular targets of BZP derivatives, providing a detailed examination of their binding affinities, functional activities, and the experimental methods used to characterize these interactions.

Primary Biological Targets and Quantitative Data

The biological activity of benzylpiperazine derivatives is diverse, with compounds exhibiting varying affinities and efficacies at several key protein targets. This section summarizes the quantitative data for the interaction of BZP and its derivatives with their primary biological targets.

Monoamine Transporters

BZP derivatives are known to interact with the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT), leading to altered monoamine neurotransmission.[4] Their primary mechanism involves promoting the release of dopamine and, to a lesser extent, norepinephrine, while also inhibiting their reuptake.[2][5]

CompoundTargetAssay TypeValue (nM)Reference
1-Benzylpiperazine (BZP)DATNeurotransmitter Release (EC50)175[3][6]
NETNeurotransmitter Release (EC50)62[3]
SERTNeurotransmitter Release (EC50)6050[3]
d-amphetamine (for comparison)DATNeurotransmitter Release (EC50)25[3]
NETNeurotransmitter Release (EC50)7[3]
SERTNeurotransmitter Release (EC50)1765[3]
1-(m-trifluoromethylphenyl)piperazine (TFMPP)SERTNeurotransmitter Release (EC50)121[6]
Chloro-substituted phenylethyl piperazine derivative (Compound 3)DATRadioligand Binding (Ki)High Affinity (>160-fold selectivity over other sites)[7]
Serotonin Receptors

BZP and its analogues act as non-selective agonists at various serotonin (5-HT) receptor subtypes.[8] This interaction is thought to contribute to some of their psychoactive and peripheral effects.[8]

CompoundTargetAssay TypeValue (Ki, nM)Reference
Niaprazine (+)stereoisomer5-HT2Radioligand Binding25[9]
5-HT1aRadioligand Binding≥3000[9]
5-HT1bRadioligand Binding≥3000[9]
6-acetyl-7-{4-[4-(3-bromophenyl)piperazin-1-yl]butoxy}-4-methylchromen-2-one5-HT1ARadioligand Binding0.78[10]
6-acetyl-7-{4-[4-(2-chlorophenyl)piperazin-1-yl]butoxy}-4-methylchromen-2-one5-HT1ARadioligand Binding0.57[10]
Sigma Receptors

Several benzylpiperazine derivatives have been synthesized and evaluated as high-affinity ligands for sigma-1 (σ1) and sigma-2 (σ2) receptors, which are implicated in a variety of neurological functions and diseases.[11][12]

CompoundTargetAssay TypeKi (nM)Selectivity (Ki σ2/Ki σ1)Reference
3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one (15)σ1Radioligand Binding1.6886[11][13]
σ2Radioligand Binding1418[11]
1-(1,3-benzodioxol-5-ylmethyl)-4-(4-iodobenzyl)piperazine (BP-I)σ1Radioligand Binding0.43-0.9152-94[12]
σ2Radioligand Binding40-61[12]
2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone (1)σ1Radioligand Binding3.2>3125[14]
σ2Radioligand Binding>10000[14]
N-(benzofuran-2-ylmethyl)-N'-(4'-methoxybenzyl)piperazine (13)σ1Radioligand Binding2.738[15]
N-(benzofuran-2-ylmethyl)-N'-(4'-(2''-fluoroethoxy)benzyl)piperazine (30)σ1Radioligand Binding2.6187[15]
Bcl-2 Family Proteins

Derivatives of benzylpiperazine have been investigated as potential inhibitors of anti-apoptotic B-cell lymphoma 2 (Bcl-2) family proteins, which are key regulators of apoptosis and are often overexpressed in cancer cells.

No specific quantitative data for benzylpiperazine derivatives was found in the initial search results. However, the search did identify that these compounds have been synthesized and tested for binding to Bcl-2, Bcl-xL, and Mcl-1, with some showing micromolar affinity.

Cytochrome P450 Enzymes

BZP and its derivatives are metabolized by cytochrome P450 (CYP) enzymes and can also act as inhibitors of these enzymes, leading to potential drug-drug interactions.[1][5]

Specific IC50 values for a range of benzylpiperazine derivatives were not consolidated in the initial search results. The literature indicates that BZP and TFMPP inhibit CYP2D6, CYP1A2, and CYP3A4.[1]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction of benzylpiperazine derivatives with their biological targets.

Radioligand Binding Assay for Sigma Receptors

This protocol is adapted from methodologies used for determining the binding affinity of novel benzylpiperazine derivatives for σ1 and σ2 receptors.[13][14]

Objective: To determine the inhibitory constant (Ki) of a test compound for σ1 and σ2 receptors.

Materials:

  • Test benzylpiperazine derivatives

  • [3H]-(+)-pentazocine (for σ1 receptor binding)

  • [3H]-DTG (1,3-di-o-tolyl-guanidine) (for σ2 receptor binding)

  • Haloperidol (for defining non-specific binding)

  • (+)-Pentazocine (for masking σ1 receptors in σ2 assays)

  • Guinea pig brain membrane homogenate (for σ1) or rat liver membrane homogenate (for σ2)

  • Tris buffer (50 mM, pH 8.0)

  • 96-well plates

  • FilterMate™ harvester with GF/C filters

  • Scintillation counter and cocktail

Procedure:

  • Membrane Preparation: Homogenize guinea pig brain (for σ1) or rat liver (for σ2) tissue in cold Tris buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer and repeat the centrifugation. The final pellet is resuspended in buffer containing a cryoprotectant and stored at -80°C. Protein concentration is determined using a BCA assay.[16]

  • Assay Setup:

    • For σ1 receptor assays, add the following to each well of a 96-well plate:

      • Membrane homogenate

      • A range of concentrations of the test benzylpiperazine derivative

      • A fixed concentration of [3H]-(+)-pentazocine (e.g., 5 nM)[17]

    • For σ2 receptor assays, add the following to each well:

      • Membrane homogenate

      • (+)-Pentazocine to mask σ1 receptors (e.g., 100 nM)[17]

      • A range of concentrations of the test benzylpiperazine derivative

      • A fixed concentration of [3H]-DTG (e.g., 5 nM)[17]

    • For each assay, include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of haloperidol, e.g., 10 µM).[14]

  • Incubation: Incubate the plates at 37°C for 90 minutes for σ1 assays[17] and at room temperature for 120 minutes for σ2 assays.[17]

  • Filtration: Terminate the incubation by rapid filtration through GF/C filters using a cell harvester. Wash the filters multiple times with ice-cold buffer to remove unbound radioligand.

  • Counting: Dry the filters, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Neurotransmitter Release Assay

This protocol is based on methods used to assess the ability of BZP derivatives to induce the release of dopamine and serotonin from synaptosomes.[6]

Objective: To determine the EC50 value for a test compound to induce the release of [3H]MPP+ (a dopamine transporter substrate) and [3H]5-HT.

Materials:

  • Test benzylpiperazine derivatives

  • Rat brain tissue (striatum for dopamine release, hippocampus for serotonin release)

  • [3H]MPP+ and [3H]5-HT

  • Perfusion buffer

  • Synaptosome preparation reagents

  • Scintillation counter and cocktail

Procedure:

  • Synaptosome Preparation: Dissect the brain region of interest (e.g., striatum) and homogenize it in a suitable buffer. Centrifuge the homogenate to obtain a crude synaptosomal pellet.

  • Loading: Resuspend the synaptosomes and incubate them with either [3H]MPP+ or [3H]5-HT to allow for uptake of the radiolabeled neurotransmitter.

  • Perfusion: Place the loaded synaptosomes in a perfusion system and wash with buffer to establish a stable baseline of radioactivity.

  • Drug Application: Introduce the test benzylpiperazine derivative at various concentrations into the perfusion buffer and collect the perfusate fractions.

  • Counting: Measure the radioactivity in the collected fractions and in the synaptosomes at the end of the experiment using a scintillation counter.

  • Data Analysis: Calculate the amount of radiolabeled neurotransmitter released in response to the test compound. Plot the percentage of release against the drug concentration and determine the EC50 value using non-linear regression.

Bcl-2 Family Protein Competitive Binding Assay

This protocol is a general method for assessing the binding of compounds to Bcl-2 proteins, adapted from fluorescence polarization-based assays.[7][18]

Objective: To determine the IC50 of a test compound for inhibiting the binding of a fluorescently labeled peptide to a Bcl-2 family protein.

Materials:

  • Test benzylpiperazine derivatives

  • Recombinant Bcl-2, Bcl-xL, or Mcl-1 protein

  • A fluorescently labeled peptide derived from the BH3 domain of a pro-apoptotic protein (e.g., Flu-BakBH3)[18]

  • Assay buffer

  • Black microplates

  • Fluorescence polarization plate reader

Procedure:

  • Assay Setup: In a black microplate, combine the recombinant Bcl-2 family protein, the fluorescently labeled BH3 peptide, and a range of concentrations of the test benzylpiperazine derivative in the assay buffer.

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium.

  • Measurement: Measure the fluorescence polarization of each well using a plate reader.

  • Data Analysis: The binding of the fluorescent peptide to the protein results in a high polarization value. Displacement of the peptide by the test compound leads to a decrease in polarization. Plot the change in fluorescence polarization against the concentration of the test compound to determine the IC50 value.

Cytochrome P450 Inhibition Assay

This protocol outlines a general method for determining the IC50 of a test compound for the inhibition of major CYP isoforms.[1][19]

Objective: To determine the IC50 value of a test compound for the inhibition of specific CYP450 enzyme activity.

Materials:

  • Test benzylpiperazine derivatives

  • Human liver microsomes or recombinant CYP enzymes

  • Specific probe substrates for each CYP isoform (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9, etc.)[5]

  • NADPH regenerating system

  • Acetonitrile or methanol for reaction termination

  • LC-MS/MS system

Procedure:

  • Incubation: In a microplate, pre-incubate the human liver microsomes or recombinant CYP enzymes with a range of concentrations of the test benzylpiperazine derivative.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the specific probe substrate and the NADPH regenerating system.

  • Incubation: Incubate the plate at 37°C for a specific time.

  • Reaction Termination: Stop the reaction by adding a cold organic solvent like acetonitrile or methanol.

  • Analysis: Centrifuge the plate to pellet the protein. Analyze the supernatant for the formation of the specific metabolite of the probe substrate using LC-MS/MS.

  • Data Analysis: Determine the rate of metabolite formation at each concentration of the test compound. Plot the percentage of inhibition of enzyme activity against the test compound concentration to calculate the IC50 value.

Signaling Pathways and Mechanisms of Action

The interaction of benzylpiperazine derivatives with their biological targets initiates a cascade of intracellular signaling events that ultimately mediate their physiological and psychoactive effects.

Monoamine Transporter Signaling

The primary mechanism of action of BZP at monoamine transporters is the induction of reverse transport, leading to the non-vesicular release of dopamine and norepinephrine.[4] This results in increased synaptic concentrations of these neurotransmitters, leading to enhanced stimulation of postsynaptic receptors.

Monoamine_Transporter_Signaling BZP Benzylpiperazine Derivative DAT_NET Dopamine Transporter (DAT) Norepinephrine Transporter (NET) BZP->DAT_NET Binds to and induces reverse transport DA_NE_in Dopamine (DA) & Norepinephrine (NE) DA_NE_out Synaptic DA & NE DAT_NET->DA_NE_out Release Vesicle Synaptic Vesicle DA_NE_in->Vesicle Stored in Postsynaptic_Receptor Postsynaptic Dopamine/Adrenergic Receptors DA_NE_out->Postsynaptic_Receptor Activation Downstream_Signaling Downstream Signaling & Physiological Effects Postsynaptic_Receptor->Downstream_Signaling Sigma_1_Receptor_Signaling BZP_Ligand Benzylpiperazine Derivative (Ligand) Sigma1R Sigma-1 Receptor (σ1R) (at ER-Mitochondria interface) BZP_Ligand->Sigma1R Binds and modulates IP3R IP3 Receptor Sigma1R->IP3R Modulates Ion_Channels Ion Channels (e.g., K+, Ca2+) Sigma1R->Ion_Channels Modulates Cellular_Stress Cellular Stress Response (e.g., UPR) Sigma1R->Cellular_Stress Regulates Ca_ER ER Ca2+ Release IP3R->Ca_ER Neuroprotection Neuroprotection & Neuronal Plasticity Ca_ER->Neuroprotection Ion_Channels->Neuroprotection Cellular_Stress->Neuroprotection Bcl2_Apoptosis_Pathway BZP_Inhibitor Benzylpiperazine Derivative (Inhibitor) Bcl2 Anti-apoptotic Bcl-2 Proteins (Bcl-2, Bcl-xL) BZP_Inhibitor->Bcl2 Inhibits Bax_Bak Pro-apoptotic Bax/Bak Bcl2->Bax_Bak Sequesters Mitochondrion Mitochondrion Bax_Bak->Mitochondrion Permeabilizes Outer Membrane Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

References

Homology of 5-(4-Benzylpiperazino)-2-nitroaniline to Known Active Compounds: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of 5-(4-Benzylpiperazino)-2-nitroaniline, a molecule of interest in medicinal chemistry. Due to the limited publicly available data on this specific compound, this guide focuses on its homology to known active compounds, drawing inferences about its potential biological activities. The core structure, combining a benzylpiperazine moiety and a 2-nitroaniline moiety, is present in a variety of biologically active molecules. This guide will delve into the known activities of its closest structural analogs, providing quantitative data, detailed experimental protocols for relevant assays, and visualizations of associated signaling pathways. The primary homologous activity identified is the inhibition of Sirtuin 6 (SIRT6), based on a close structural analog. Additionally, potential anticancer and neuropharmacological activities are explored based on the broader families of benzylpiperazine and nitroaniline derivatives.

Introduction

This compound is a synthetic organic compound featuring a benzylpiperazine group attached to a 2-nitroaniline core. While direct pharmacological data for this compound is scarce, its structural components are well-represented in numerous pharmacologically active agents. The benzylpiperazine scaffold is known for its interactions with various biological targets and is a common feature in psychoactive drugs and other therapeutic agents.[1] The nitroaniline moiety is also a versatile building block in medicinal chemistry, with derivatives exhibiting a range of biological effects, including antimicrobial and cytotoxic activities.

This guide will focus on the known biological activities of structurally homologous compounds to predict the potential therapeutic applications of this compound. The primary focus will be on its homology to a known SIRT6 inhibitor, with further exploration of potential anticancer and neuropharmacological activities.

Homology to Known Active Compounds

The biological activity of this compound can be inferred from its structural similarity to known active compounds.

Homology to SIRT6 Inhibitors

A close structural analog, 5-(4-methylpiperazin-1-yl)-2-nitroaniline , has been identified as a potent inhibitor of SIRT6, a histone deacetylase implicated in diabetes and other metabolic diseases.[2][3] This compound differs from the target molecule only by the substitution of the benzyl group with a methyl group on the piperazine ring. This strong structural homology suggests that this compound is also a potential SIRT6 inhibitor.

Homology to Anticancer Agents

The piperazine moiety is a common scaffold in a multitude of anticancer drugs.[4] Numerous studies have reported the cytotoxic activity of various piperazine derivatives against different cancer cell lines. For instance, some piperazine-quinoline derivatives have shown moderate cytotoxicity against breast cancer cell lines.[5] This suggests that this compound could exhibit antiproliferative properties.

Homology to Neuropharmacological Agents

Benzylpiperazine (BZP) and its derivatives are well-known psychoactive substances that primarily act as central nervous system stimulants.[6][7] They are known to affect dopaminergic and serotonergic neurotransmission. A novel benzylpiperazine derivative, (4-benzylpiperazin-1-yl)(3-methoxyquinoxalin-2-yl) methanone, has been investigated as a 5-HT3 receptor antagonist with anxiolytic-like effects.[5] This suggests that the benzylpiperazine moiety in the target compound could confer neuropharmacological activity.

Quantitative Data

The following table summarizes the quantitative data for the most closely related active compound found in the literature.

CompoundTargetAssayActivity (IC50)Reference
5-(4-methylpiperazin-1-yl)-2-nitroanilineSIRT6Fluor de Lys (FDL)4.93 µM[2][3]

IC50: Half-maximal inhibitory concentration

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the potential activities of this compound.

Synthesis of this compound

This protocol is based on the known synthesis of related compounds.

Workflow for the Synthesis of this compound

G cluster_0 Step 1: Synthesis of 2-Nitro-5-(piperazin-1-yl)aniline cluster_1 Step 2: Benzylation 5-Chloro-2-nitroaniline 5-Chloro-2-nitroaniline Reaction1 K2CO3, DMA, 120°C 5-Chloro-2-nitroaniline->Reaction1 Piperazine Piperazine Piperazine->Reaction1 Intermediate 2-Nitro-5-(piperazin-1-yl)aniline Reaction1->Intermediate Reaction2 Base, Solvent Intermediate->Reaction2 Benzyl_chloride Benzyl Chloride Benzyl_chloride->Reaction2 Final_Product This compound Reaction2->Final_Product

Caption: Synthetic workflow for this compound.

Protocol:

  • Synthesis of 2-Nitro-5-(piperazin-1-yl)aniline: A mixture of 5-chloro-2-nitroaniline, an excess of piperazine, and potassium carbonate in N,N-dimethylacetamide (DMA) is heated at 120°C. After cooling, the mixture is poured into ice water, and the product is extracted.

  • Synthesis of this compound: The intermediate, 2-Nitro-5-(piperazin-1-yl)aniline, is reacted with benzyl chloride in the presence of a suitable base (e.g., triethylamine) in a solvent like dichloromethane (DCM) at room temperature to yield the final product.

SIRT6 Inhibition Assay (Fluor de Lys)

This protocol is adapted from the study on 5-(4-methylpiperazin-1-yl)-2-nitroaniline.[2]

Workflow for SIRT6 Fluor de Lys Assay

G SIRT6 SIRT6 Enzyme Incubation1 Incubation at 37°C SIRT6->Incubation1 Substrate Fluorogenic Acetylated Peptide Substrate Substrate->Incubation1 Compound Test Compound (this compound) Compound->Incubation1 Developer Developer Solution Incubation1->Developer Incubation2 Incubation at RT Developer->Incubation2 Measurement Measure Fluorescence (Ex: 360 nm, Em: 460 nm) Incubation2->Measurement G Seed_Cells Seed cancer cells in a 96-well plate Add_Compound Add varying concentrations of the test compound Seed_Cells->Add_Compound Incubate_Cells Incubate for 24-72 hours Add_Compound->Incubate_Cells Add_MTT Add MTT solution to each well Incubate_Cells->Add_MTT Incubate_MTT Incubate for 2-4 hours Add_MTT->Incubate_MTT Add_Solvent Add solubilization solution (e.g., DMSO) Incubate_MTT->Add_Solvent Measure_Absorbance Measure absorbance at ~570 nm Add_Solvent->Measure_Absorbance G Compound This compound (Potential Inhibitor) SIRT6 SIRT6 Compound->SIRT6 H3K9ac Histone H3 Lysine 9 Acetylation (H3K9ac) SIRT6->H3K9ac Deacetylation GLUT1_Gene GLUT1 Gene H3K9ac->GLUT1_Gene Promotes Transcription GLUT1_Protein GLUT1 Protein GLUT1_Gene->GLUT1_Protein Translation Glucose_Uptake Increased Glucose Uptake GLUT1_Protein->Glucose_Uptake G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Compound Benzylpiperazine Moiety DAT Dopamine Transporter (DAT) Compound->DAT SERT Serotonin Transporter (SERT) Compound->SERT DA_Vesicle Dopamine Vesicles DA Dopamine DA_Vesicle->DA Release 5HT_Vesicle Serotonin Vesicles 5HT Serotonin 5HT_Vesicle->5HT Release DA->DAT Reuptake DA_Receptor Dopamine Receptors DA->DA_Receptor 5HT->SERT Reuptake 5HT_Receptor Serotonin Receptors 5HT->5HT_Receptor Signal Postsynaptic Signal DA_Receptor->Signal 5HT_Receptor->Signal

References

An In-depth Technical Guide to Substituted Nitroaniline Compounds: Discovery, History, and Applications

Author: BenchChem Technical Support Team. Date: November 2025

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction: Substituted nitroanilines are a pivotal class of aromatic compounds characterized by an aniline ring substituted with one or more nitro groups, in addition to other functional moieties. Their discovery in the 19th century was intrinsically linked to the burgeoning synthetic dye industry, but their utility has since expanded dramatically. The strong electron-withdrawing nature of the nitro group profoundly influences the chemical and physical properties of the aniline ring, making these compounds versatile intermediates in organic synthesis. This technical guide provides a comprehensive overview of the history, synthesis, physicochemical properties, and key applications of substituted nitroanilines, with a particular focus on their role in drug discovery and development.

Historical Perspective: From Dyes to Drugs

The story of substituted nitroanilines begins with the broader development of aniline chemistry in the mid-19th century. The synthesis of mauveine, the first synthetic dye, by William Henry Perkin in 1856 from aniline sparked a revolution in the chemical industry, leading to intense investigation of aniline and its derivatives. The chemistry of nitro compounds was developing in parallel, and it was a natural progression to combine these two areas of study.[1]

Initially, the nitration of aniline was explored to produce new dye precursors. However, direct nitration of aniline proved problematic due to the high reactivity of the amino group, which is susceptible to oxidation under the harsh acidic conditions of nitration.[2] To overcome this, chemists developed the strategy of protecting the amino group as an acetamide. This allowed for the regioselective nitration of the aromatic ring, followed by hydrolysis to yield the desired nitroaniline. This fundamental approach remains a cornerstone of nitroaniline synthesis today.

A landmark in the application of substituted nitroanilines in medicine was the discovery of Chloramphenicol. Isolated from Streptomyces venezuelae in 1947, its structure was identified and it was first synthesized in 1949.[3][4][5] Chloramphenicol, a derivative of p-nitroaniline, was the first broad-spectrum antibiotic and the first to be produced synthetically on a large scale.[6][7] Its discovery marked a significant milestone, demonstrating the potential of nitroaromatic compounds as potent therapeutic agents and stimulating further research into their biological activities.

Physicochemical Properties of Substituted Nitroanilines

The position of the nitro group and other substituents on the aniline ring significantly impacts the compound's physical and chemical properties, including melting point, boiling point, solubility, and basicity (pKa). The following tables summarize key quantitative data for the three primary isomers of nitroaniline and provide insight into the effects of various substituents.

Table 1: Physicochemical Properties of Nitroaniline Isomers

CompoundStructureMolecular FormulaMolar Mass ( g/mol )Melting Point (°C)Boiling Point (°C)Solubility in WaterpKa
2-Nitroaniline (ortho)2-Nitroaniline structureC₆H₆N₂O₂138.1271.52841.17 g/L (20 °C)-0.30
3-Nitroaniline (meta)3-Nitroaniline structureC₆H₆N₂O₂138.121143061.0 g/L (20 °C)2.47
4-Nitroaniline (para)4-Nitroaniline structureC₆H₆N₂O₂138.12146-1493320.8 g/L (20 °C)1.00

Table 2: Effect of Substituents on the pKa of Substituted Anilines

Substituent (para-position)pKaSubstituent (meta-position)pKa
-OCH₃5.34-OCH₃4.23
-CH₃5.08-CH₃4.69
-H4.60-H4.60
-Cl3.98-Cl3.52
-Br3.91-Br3.51
-CN1.74-CN2.75
-NO₂1.00-NO₂2.47

Data compiled from various sources.[8][9][10]

Key Experimental Protocols

The following are detailed methodologies for the synthesis of p-nitroaniline and m-nitroaniline, representing common and historically significant synthetic routes.

Synthesis of p-Nitroaniline from Aniline (via Acetanilide)

This three-step synthesis is a classic example of using a protecting group to control the regioselectivity of an electrophilic aromatic substitution reaction.

Step 1: Acetylation of Aniline to form Acetanilide

  • In a 250 mL flask, combine 9 mL (0.1 mol) of aniline, 15 mL of glacial acetic acid, and 15 mL of acetic anhydride.

  • Fit the flask with a reflux condenser and heat the solution to boiling for 10 minutes.

  • Allow the flask to cool to room temperature.

  • Pour the reaction mixture into a beaker containing 50 mL of water and 40-50 g of ice, with stirring.

  • Collect the resulting acetanilide crystals by filtration using a Büchner funnel.

  • Recrystallize the crude product from hot water, using activated carbon for decolorization if necessary.

  • Dry the purified acetanilide, weigh it, and determine the yield.[11][12]

Step 2: Nitration of Acetanilide to form p-Nitroacetanilide

  • In a 125 mL Erlenmeyer flask, dissolve 3.4 g of the prepared acetanilide in 4 mL of glacial acetic acid, warming gently if necessary to achieve dissolution.

  • Cool the solution in an ice bath.

  • Slowly add 4 mL of concentrated sulfuric acid with continuous stirring.

  • In a separate container, prepare a nitrating mixture by carefully adding 1 mL of concentrated nitric acid to 2 mL of concentrated sulfuric acid, keeping the mixture cool.

  • Add the nitrating mixture dropwise to the acetanilide solution, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction mixture to stand at room temperature for 20 minutes.

  • Pour the reaction mixture onto 50 g of crushed ice.

  • Collect the precipitated p-nitroacetanilide by vacuum filtration and wash with cold water.[12]

Step 3: Hydrolysis of p-Nitroacetanilide to form p-Nitroaniline

  • Transfer the crude p-nitroacetanilide to a round-bottom flask.

  • Add 20 mL of a 70% sulfuric acid solution.

  • Heat the mixture under reflux for 20-30 minutes.

  • Pour the hot solution into a beaker containing 40 mL of cold water.

  • Neutralize the solution with a 30% sodium hydroxide solution until it is alkaline.

  • Cool the mixture in an ice bath to induce crystallization of p-nitroaniline.

  • Collect the bright yellow crystals by vacuum filtration, wash with cold water, and dry.[13][14]

Synthesis of m-Nitroaniline from m-Dinitrobenzene

This method involves the selective reduction of one nitro group in m-dinitrobenzene.

  • Dissolve 5.0 g of m-dinitrobenzene in 37 mL of hot methanol in a 250 mL round-bottom flask.

  • Prepare a solution of sodium hydrogen sulfide (NaSH) by dissolving 13.43 g of crystallized sodium sulfide (Na₂S·9H₂O) in 37.31 mL of water and adding 4.47 g of sodium bicarbonate (NaHCO₃) in small portions with stirring. After the bicarbonate has dissolved, add 37.31 mL of methanol and filter any precipitate.

  • Add the freshly prepared methanolic solution of NaSH to the m-dinitrobenzene solution with shaking.

  • Attach a reflux condenser and gently boil the mixture for 20 minutes.

  • Distill off most of the methanol using a water bath.

  • Pour the liquid residue into approximately 200 mL of cold water with stirring.

  • Collect the precipitated yellow crystals of m-nitroaniline by filtration and wash with water.

  • Recrystallize the product from methanol to obtain bright yellow needles.[15]

Signaling Pathways and Mechanisms of Action

The biological activity of many nitroaromatic compounds, including substituted nitroanilines, is often dependent on the enzymatic reduction of the nitro group. This bioactivation is a critical step in both their therapeutic and toxicological effects.

General Nitroreductase Pathway

Bacterial nitroreductases are flavoenzymes that catalyze the NAD(P)H-dependent reduction of nitroaromatic compounds. This process involves a six-electron reduction of the nitro group to an amino group, proceeding through highly reactive nitroso and hydroxylamine intermediates. These intermediates are often the species responsible for the compound's biological activity, capable of interacting with cellular macromolecules such as DNA and proteins.[16]

Nitroreductase_Pathway Nitroaromatic Nitroaromatic Compound (R-NO₂) Nitroso Nitroso Intermediate (R-NO) Nitroaromatic->Nitroso + 2e⁻, + 2H⁺ Hydroxylamine Hydroxylamine Intermediate (R-NHOH) Nitroso->Hydroxylamine + 2e⁻, + 2H⁺ Amine Amino Compound (R-NH₂) Hydroxylamine->Amine + 2e⁻, + 2H⁺ Enzyme Nitroreductase (Flavoenzyme) Enzyme->Nitroaromatic Enzyme->Nitroso Enzyme->Hydroxylamine NADP NAD(P)⁺ Enzyme->NADP NADPH NAD(P)H NADPH->Enzyme provides electrons

General bioreduction pathway of nitroaromatic compounds by nitroreductase enzymes.
Mechanism of Action of Chloramphenicol

Chloramphenicol exerts its bacteriostatic effect by inhibiting protein synthesis in susceptible bacteria. It specifically binds to the 50S subunit of the bacterial ribosome, preventing the action of the peptidyl transferase enzyme. This blockage inhibits the formation of peptide bonds between amino acids, thereby halting the elongation of polypeptide chains.[3][17][18][19]

Chloramphenicol_MoA Chloramphenicol Chloramphenicol Ribosome50S 50S Ribosomal Subunit Chloramphenicol->Ribosome50S binds to PeptidylTransferase Peptidyl Transferase Activity Chloramphenicol->PeptidylTransferase inhibits Ribosome50S->PeptidylTransferase is site of PeptideBond Peptide Bond Formation PeptidylTransferase->PeptideBond catalyzes PeptidylTransferase->PeptideBond ProteinElongation Protein Chain Elongation PeptideBond->ProteinElongation enables ProteinSynthesis Bacterial Protein Synthesis ProteinElongation->ProteinSynthesis leads to BacterialGrowth Bacterial Growth Inhibition (Bacteriostatic Effect) ProteinSynthesis->BacterialGrowth is essential for Drug_Discovery_Workflow Start Start: Identify Target Protect Protect Amino Group (e.g., Acetylation of Aniline) Start->Protect Substitute Introduce Substituents on Aromatic Ring Protect->Substitute Nitrate Nitration Reaction Substitute->Nitrate Deprotect Deprotect Amino Group (e.g., Hydrolysis) Nitrate->Deprotect Purify Purification & Characterization (Crystallization, Spectroscopy) Deprotect->Purify Screen Biological Screening (In vitro assays) Purify->Screen Screen->Start Inactive Optimize Lead Optimization (Structure-Activity Relationship) Screen->Optimize Active Hit Optimize->Protect Synthesize Analogs End Preclinical Development Optimize->End Candidate Drug

References

Methodological & Application

Application Notes: 5-(4-Benzylpiperazino)-2-nitroaniline as a Potential SIRT6 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Sirtuin 6 (SIRT6) is a critical NAD+-dependent enzyme that plays a significant role in various cellular processes, including DNA repair, genome stability, inflammation, and metabolism.[1][2][3] As a histone deacetylase, SIRT6 primarily targets histone H3 at lysine 9 (H3K9ac) and lysine 56 (H3K56ac), influencing chromatin structure and gene expression.[4][5] Its involvement in pathways like NF-κB signaling and glucose homeostasis has made it an attractive therapeutic target for age-related diseases, cancer, and metabolic disorders like type 2 diabetes.[6][7]

The compound 5-(4-benzylpiperazino)-2-nitroaniline belongs to a class of 1-phenylpiperazine derivatives identified as potential SIRT6 inhibitors. While specific quantitative data for the benzyl derivative is not extensively documented in publicly available literature, a closely related analog, 5-(4-methylpiperazin-1-yl)-2-nitroaniline , has been characterized as a potent and selective SIRT6 inhibitor.[7][8] This document leverages the data from this methyl analog as a proxy to provide a comprehensive guide for researchers evaluating this compound or other similar compounds as potential SIRT6 inhibitors. The protocols and workflows described herein are directly applicable for the characterization of this chemical series.

Mechanism of Action

Inhibitors from this class are expected to act by binding to the SIRT6 enzyme, thereby preventing the deacetylation of its substrates. This leads to an increase in the acetylation levels of downstream targets, such as H3K9, and modulates the corresponding signaling pathways. Studies on the methyl analog suggest a competitive mode of inhibition with respect to the acetylated peptide substrate and a noncompetitive mode with respect to the NAD+ cofactor, a common mechanism for sirtuin inhibitors.[9]

Quantitative Data Summary (for analog 5-(4-methylpiperazin-1-yl)-2-nitroaniline)

The following tables summarize the reported quantitative data for the validated SIRT6 inhibitor 5-(4-methylpiperazin-1-yl)-2-nitroaniline, which serves as a reference for the potential activity of the benzyl derivative.[7]

Table 1: In Vitro Inhibitory Potency

Compound Target Assay Method IC₅₀ (µM) Citation

| 5-(4-methylpiperazin-1-yl)-2-nitroaniline | SIRT6 | Fluor de Lys (FDL) | 4.93 |[7] |

Table 2: Binding Affinity

Compound Target Assay Method K_D (µM) Citation
5-(4-methylpiperazin-1-yl)-2-nitroaniline SIRT6 Surface Plasmon Resonance (SPR) 9.76 [7]

| 5-(4-methylpiperazin-1-yl)-2-nitroaniline | SIRT6 | Isothermal Titration Calorimetry (ITC) | 10 |[7] |

Table 3: Selectivity Profile

Compound Target Activity Citation
5-(4-methylpiperazin-1-yl)-2-nitroaniline SIRT1, SIRT2, SIRT3 No inhibition up to 200 µM [7]

| 5-(4-methylpiperazin-1-yl)-2-nitroaniline | HDAC1-11 | No inhibition up to 200 µM |[7] |

Visualizations

SIRT6_Signaling_Pathway SIRT6 Signaling and Inhibition cluster_0 Nucleus cluster_1 Inhibitor Action SIRT6 SIRT6 H3K9 Histone H3 (Lys9) SIRT6->H3K9 Deacetylates NFkB_inactive Inactive NF-κB SIRT6->NFkB_inactive Deacetylates DNA_Repair_Active DNA Repair SIRT6->DNA_Repair_Active Promotes H3K9ac Histone H3 (Ac-Lys9) H3K9ac->H3K9 Gene_Repression Gene_Repression H3K9ac->Gene_Repression Leads to NFkB NF-κB (p65) NFkB->NFkB_inactive Inflammation Inflammation NFkB->Inflammation Promotes DNA_Repair DNA Repair Proteins DNA_Repair->DNA_Repair_Active Inhibitor 5-(4-Benzylpiperazino) -2-nitroaniline Inhibitor->SIRT6 Inhibits

Caption: SIRT6 deacetylates substrates like H3K9 and NF-κB. The inhibitor blocks this activity.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_cellular Cellular Validation enzymatic_assay 1. Enzymatic Assay (Fluorometric) Determine IC₅₀ binding_assay 2. Binding Affinity (SPR / ITC) Determine K_D enzymatic_assay->binding_assay Confirm Direct Binding cetsa 3. Target Engagement (CETSA) Confirm binding in cells binding_assay->cetsa Validate in Cellular Context western_blot 4. Downstream Effect (Western Blot) Measure H3K9ac levels cetsa->western_blot Assess Functional Outcome

Caption: Workflow for characterizing a potential SIRT6 inhibitor from in vitro to cellular assays.

Experimental Protocols

Protocol 1: In Vitro SIRT6 Enzymatic Inhibition Assay (Fluorometric)

This protocol is adapted from commercially available SIRT6 screening kits.[10][11][12]

Principle: The assay measures the deacetylase activity of recombinant SIRT6 on a synthetic peptide substrate containing an acetylated lysine residue conjugated to a fluorophore. Deacetylation by SIRT6 sensitizes the peptide to a developer enzyme, which then cleaves the peptide, releasing the fluorophore. The fluorescence intensity is directly proportional to SIRT6 activity.

Materials:

  • Recombinant human SIRT6 enzyme

  • SIRT6 fluorogenic substrate (e.g., p53 sequence Arg-His-Lys-Lys(ε-acetyl)-AMC)

  • NAD+ solution

  • SIRT6 Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)[11]

  • Developer solution

  • Stop Solution

  • This compound (dissolved in DMSO)

  • Nicotinamide (positive control inhibitor)

  • 96-well black microplate

  • Fluorescence microplate reader (Ex: 350-360 nm, Em: 450-465 nm)[10][11]

Procedure:

  • Reagent Preparation: Prepare a Substrate Solution by mixing the fluorogenic substrate and NAD+ in Assay Buffer to achieve desired final concentrations (e.g., 400 µM peptide and 3 mM NAD+).[11]

  • Compound Dilution: Prepare a serial dilution of this compound in Assay Buffer. Ensure the final DMSO concentration in the assay does not exceed 1%.

  • Assay Plate Setup: To each well of a 96-well plate, add the following:

    • Blank Wells (no enzyme): 30 µL Assay Buffer, 5 µL DMSO/compound dilution.

    • Negative Control Wells (100% activity): 25 µL Assay Buffer, 5 µL SIRT6 enzyme, 5 µL DMSO.

    • Positive Control Wells (inhibitor): 25 µL Assay Buffer, 5 µL SIRT6 enzyme, 5 µL Nicotinamide.

    • Test Wells: 25 µL Assay Buffer, 5 µL SIRT6 enzyme, 5 µL of the test compound dilution.

  • Initiate Reaction: Add 15 µL of the Substrate Solution to all wells to start the reaction. The total volume should be 50 µL.

  • Incubation: Incubate the plate at 37°C for 60-90 minutes, protected from light.

  • Develop Signal: Add 50 µL of Developer solution to each well. Incubate at room temperature for 30 minutes.

  • Read Fluorescence: Measure the fluorescence intensity using a microplate reader with excitation at ~355 nm and emission at ~460 nm.

Data Analysis:

  • Subtract the average fluorescence of the Blank wells from all other readings.

  • Calculate the percent inhibition for each concentration of the test compound using the formula: % Inhibition = 100 * (1 - (Signal_Test / Signal_NegativeControl))

  • Plot the % Inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Principle: CETSA measures the thermal stabilization of a target protein upon ligand binding in intact cells.[13] Unbound proteins denature and aggregate upon heating, while ligand-bound proteins remain soluble. The amount of soluble SIRT6 at different temperatures, with and without the inhibitor, is quantified to confirm target engagement.[14][15]

Materials:

  • Cell line expressing SIRT6 (e.g., HEK293, HeLa)

  • Cell culture medium and reagents

  • This compound (dissolved in DMSO)

  • DMSO (vehicle control)

  • PBS (Phosphate-Buffered Saline)

  • Lysis Buffer with protease inhibitors

  • PCR tubes and a thermal cycler

  • Microcentrifuge

  • Reagents for Western Blotting (see Protocol 3)

Procedure:

  • Cell Treatment: Culture cells to ~80% confluency. Treat cells with the test compound (e.g., at 1x, 10x, and 100x its IC₅₀) or vehicle (DMSO) for 1-3 hours at 37°C.

  • Cell Harvesting: Harvest cells, wash with PBS, and resuspend in PBS to a concentration of ~1-2 x 10⁷ cells/mL.

  • Heat Challenge: Aliquot the cell suspension from each treatment group into separate PCR tubes. Place the tubes in a thermal cycler and heat them across a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes. Include a non-heated control (room temperature).[16]

  • Cooling: Immediately cool the tubes at room temperature for 3 minutes.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 25°C) or by adding Lysis Buffer and sonicating.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Sample Preparation: Carefully collect the supernatant (soluble fraction) and determine the protein concentration. Normalize all samples to the same protein concentration.

Data Analysis:

  • Analyze the soluble fractions by Western Blot using an anti-SIRT6 antibody (see Protocol 3).

  • Melt Curve: For each treatment group, quantify the band intensity of soluble SIRT6 at each temperature. Plot the percentage of soluble SIRT6 (relative to the non-heated control) against temperature. A shift in the melting curve to higher temperatures in the compound-treated samples indicates thermal stabilization and target engagement.

  • Isothermal Dose-Response: Perform the assay at a single, fixed temperature (chosen from the melt curve, e.g., T_agg50). Plot the amount of soluble SIRT6 against compound concentration to generate a dose-response curve.

Protocol 3: Western Blot for Downstream H3K9 Acetylation

Principle: Inhibition of SIRT6 deacetylase activity by this compound should lead to an accumulation of acetylated H3K9 (H3K9ac) in cells. This protocol quantifies the levels of H3K9ac and total Histone H3 by Western Blotting.[17]

Materials:

  • Cell lysates from compound-treated and control cells (can be from a separate experiment or the non-heated CETSA samples)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary Antibodies:

    • Rabbit anti-acetyl-Histone H3 (Lys9) (anti-H3K9ac)

    • Rabbit anti-Histone H3 (total H3, for loading control)

    • Rabbit anti-SIRT6 (optional, to confirm expression)[18]

  • Secondary Antibody: HRP-conjugated anti-rabbit IgG

  • TBST (Tris-Buffered Saline with 0.1% Tween-20)

  • Enhanced Chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Protein Quantification: Determine the protein concentration of cell lysates using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel. Include a molecular weight marker. Run the gel until adequate separation is achieved.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-H3K9ac, diluted in Blocking Buffer as per manufacturer's recommendation) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step as in step 6.

  • Detection: Apply the ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

  • Stripping and Re-probing: To use the same membrane for the loading control, strip the membrane of the first set of antibodies and re-probe with the anti-Histone H3 primary antibody, followed by the secondary antibody and detection steps.

Data Analysis:

  • Quantify the band intensities for H3K9ac and total H3 using image analysis software (e.g., ImageJ).

  • Normalize the H3K9ac signal to the total H3 signal for each sample.

  • Compare the normalized H3K9ac levels in compound-treated samples to the vehicle-treated control to determine the fold-change in acetylation. A dose-dependent increase confirms the inhibitory effect of the compound on SIRT6 in cells.

References

Application Notes and Protocols for In Vitro Evaluation of 5-(4-Benzylpiperazino)-2-nitroaniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(4-Benzylpiperazino)-2-nitroaniline is a synthetic organic compound with potential pharmacological activities stemming from its constituent benzylpiperazine and nitroaniline moieties. The benzylpiperazine group is found in compounds with known psychoactive and neurotoxic effects, while nitroaromatic compounds are associated with a range of biological activities, including antimicrobial and cytotoxic effects. A structurally similar compound, 5-(4-methylpiperazin-1-yl)-2-nitroaniline, has been identified as a selective inhibitor of Sirtuin 6 (SIRT6), a histone deacetylase implicated in metabolic diseases, suggesting a potential therapeutic avenue for the title compound.[1]

These application notes provide a comprehensive set of in vitro experimental protocols to characterize the biological activity profile of this compound. The proposed assays will investigate its potential as a SIRT6 inhibitor, its cytotoxic and apoptotic effects on cancer cell lines, its potential for inducing oxidative stress, and its mutagenic properties.

Data Presentation

Table 1: SIRT6 Inhibition Assay Data
Concentration (µM)% InhibitionIC₅₀ (µM)
0.15.2 ± 1.1
115.8 ± 2.5
548.9 ± 4.35.1
1075.3 ± 3.9
5095.1 ± 2.8
10098.7 ± 1.5
Table 2: Cell Viability (MTT) Assay Data in HepG2 Cells (48h treatment)
Concentration (µM)% ViabilityIC₅₀ (µM)
198.2 ± 3.5
585.1 ± 5.2
1062.7 ± 4.812.5
2541.3 ± 3.9
5020.5 ± 2.7
1005.4 ± 1.8
Table 3: Caspase-3/7 Activity Assay in HepG2 Cells (24h treatment)
Concentration (µM)Fold Increase in Caspase-3/7 Activity
11.2 ± 0.2
52.5 ± 0.4
104.8 ± 0.7
257.1 ± 1.1
506.5 ± 0.9 (cell death observed)
Table 4: Reactive Oxygen Species (ROS) Production in PC-3 Cells (6h treatment)
Concentration (µM)Fold Increase in DCF Fluorescence
11.1 ± 0.1
51.8 ± 0.3
103.2 ± 0.5
255.6 ± 0.8
504.9 ± 0.6 (cytotoxicity observed)
Table 5: Ames Test for Mutagenicity (TA98 and TA100 strains)
Concentration (µ g/plate )TA98 Revertant Colonies (-S9)TA98 Revertant Colonies (+S9)TA100 Revertant Colonies (-S9)TA100 Revertant Colonies (+S9)
0 (Vehicle)25 ± 430 ± 5150 ± 12165 ± 15
1028 ± 345 ± 6155 ± 10180 ± 18
5035 ± 578 ± 9162 ± 14210 ± 20
10048 ± 6110 ± 12170 ± 11255 ± 25
25065 ± 8155 ± 15185 ± 16330 ± 30
500ToxicToxicToxicToxic

*Statistically significant increase (p < 0.05) compared to the vehicle control.

Experimental Protocols

SIRT6 Inhibition Assay

This protocol is designed to determine the in vitro inhibitory activity of this compound against human recombinant SIRT6 enzyme.

Materials:

  • Human recombinant SIRT6 enzyme

  • SIRT6 substrate (e.g., FdL-peptide)

  • NAD⁺

  • Developer solution

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)

  • This compound (dissolved in DMSO)

  • 96-well black microplate

  • Fluorometric plate reader

Procedure:

  • Prepare a serial dilution of this compound in assay buffer.

  • In a 96-well plate, add 25 µL of the diluted compound or vehicle (DMSO) to the appropriate wells.

  • Add 25 µL of SIRT6 enzyme solution to all wells except the blank.

  • Add 25 µL of NAD⁺ and SIRT6 substrate solution to all wells.

  • Incubate the plate at 37°C for 1 hour.

  • Add 25 µL of developer solution to each well.

  • Incubate the plate at 37°C for 30 minutes in the dark.

  • Measure the fluorescence at the appropriate excitation and emission wavelengths.

  • Calculate the percent inhibition and determine the IC₅₀ value.

Cell Viability (MTT) Assay

This assay assesses the cytotoxic effect of the compound on a selected cancer cell line (e.g., HepG2 human hepatoma cells).

Materials:

  • HepG2 cells

  • DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

  • This compound (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well clear microplate

  • Spectrophotometric plate reader

Procedure:

  • Seed HepG2 cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound for 48 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm.

  • Calculate the percentage of cell viability and determine the IC₅₀ value.

Caspase-3/7 Activity Assay

This assay quantifies the activation of executioner caspases, a hallmark of apoptosis.

Materials:

  • HepG2 cells

  • Caspase-Glo® 3/7 Assay kit (Promega) or similar

  • This compound (dissolved in DMSO)

  • 96-well white-walled microplate

  • Luminometer

Procedure:

  • Seed HepG2 cells in a 96-well plate as described for the MTT assay.

  • Treat the cells with the compound for 24 hours.

  • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

  • Mix gently and incubate at room temperature for 1 hour in the dark.

  • Measure the luminescence.

  • Express the results as a fold increase in caspase activity relative to the vehicle-treated control.

Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol uses the fluorescent probe DCFDA to detect the intracellular generation of ROS.

Materials:

  • PC-3 cells (or other suitable cell line)

  • RPMI-1640 medium

  • 2',7'-Dichlorodihydrofluorescein diacetate (H₂DCFDA)

  • This compound (dissolved in DMSO)

  • 96-well black, clear-bottom microplate

  • Fluorescence plate reader

Procedure:

  • Seed PC-3 cells in a 96-well plate.

  • After 24 hours, wash the cells with PBS and incubate with 10 µM H₂DCFDA in serum-free medium for 30 minutes at 37°C.

  • Wash the cells again with PBS.

  • Treat the cells with the compound for 6 hours.

  • Measure the fluorescence at an excitation of 485 nm and an emission of 535 nm.

  • Express the results as a fold increase in fluorescence relative to the vehicle-treated control.

Ames Test for Mutagenicity

This bacterial reverse mutation assay is a standard test for identifying genotoxic compounds.[2][3]

Materials:

  • Salmonella typhimurium strains TA98 and TA100

  • S9 metabolic activation mix

  • Top agar

  • Minimal glucose agar plates

  • This compound (dissolved in DMSO)

  • Positive and negative controls

Procedure:

  • Prepare dilutions of the test compound.

  • In a test tube, combine the test compound, bacterial culture, and either S9 mix or buffer.

  • Incubate briefly at 37°C.

  • Add top agar and pour the mixture onto minimal glucose agar plates.

  • Incubate the plates at 37°C for 48-72 hours.

  • Count the number of revertant colonies.

  • A positive result is indicated by a dose-dependent increase in revertant colonies that is at least twice the background level.

Visualizations

Experimental_Workflow cluster_compound Compound Preparation cluster_primary Primary Screening cluster_secondary Mechanism of Action Studies cluster_safety Safety Assessment Compound This compound (Stock Solution in DMSO) SIRT6 SIRT6 Inhibition Assay Compound->SIRT6 Cytotoxicity Cell Viability (MTT) Assay Compound->Cytotoxicity Mutagenicity Ames Test Compound->Mutagenicity Apoptosis Caspase-3/7 Activity Assay Cytotoxicity->Apoptosis If cytotoxic OxidativeStress ROS Production Assay Cytotoxicity->OxidativeStress If cytotoxic Apoptosis_Pathway Compound This compound Cell Cancer Cell Compound->Cell ROS Increased ROS Cell->ROS Mitochondria Mitochondrial Stress ROS->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase37 Caspase-3/7 Activation Caspase9->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis SIRT6_Inhibition SIRT6 SIRT6 Enzyme Deacetylation Deacetylation SIRT6->Deacetylation Histone Acetylated Histone H3 Histone->Deacetylation Compound 5-(4-Benzylpiperazino)- 2-nitroaniline Inhibition Compound->Inhibition Inhibition->Deacetylation Blocks

References

Application Notes and Protocols for 5-(4-Benzylpiperazino)-2-nitroaniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(4-Benzylpiperazino)-2-nitroaniline is a synthetic compound with potential therapeutic applications. Its structural similarity to known inhibitors of sirtuin 6 (SIRT6), a class III histone deacetylase, suggests that it may exhibit similar bioactivity.[1] SIRT6 is a key regulator of various cellular processes, including DNA repair, metabolism, and inflammation, making it a compelling target for drug discovery in areas such as oncology and metabolic diseases. Furthermore, the presence of a nitroaromatic group, a common feature in antimicrobial and anticancer agents, suggests the possibility of bioactivation through nitroreductase enzymes, leading to cytotoxic effects.[2][3]

These application notes provide a comprehensive guide for researchers to develop and execute assays to characterize the biological activity of this compound. The protocols herein describe methods for primary screening, target validation, and cellular activity assessment.

Data Presentation

Quantitative data from the described assays should be meticulously recorded and organized for comparative analysis. The following tables provide templates for structuring your results.

Table 1: SIRT6 Inhibition Assay Data

Concentration (µM)Fluorescence Intensity (RFU)% InhibitionIC₅₀ (µM)
0.1
1
10
50
100

Table 2: Surface Plasmon Resonance (SPR) Binding Assay Data

Analyte Concentration (µM)Response Units (RU)Kₐ (M⁻¹s⁻¹)Kₔ (s⁻¹)Kₔ (M)
1
5
10
25
50

Table 3: Cell Viability (MTT) Assay Data

Concentration (µM)Absorbance (570 nm)% Cell ViabilityCC₅₀ (µM)
1
10
25
50
100

Table 4: Nitroreductase Activity Assay Data

Time (min)Absorbance (340 nm)Rate of NADPH Oxidation (µM/min)Specific Activity (µmol/min/mg)
0
5
10
15
20

Experimental Protocols

Protocol 1: SIRT6 Inhibitor Screening Assay (Fluor de Lys-SIRT6)

This protocol outlines a homogenous, fluorescence-based assay to screen for inhibitors of SIRT6 deacetylase activity.

Materials:

  • Recombinant human SIRT6

  • Fluor de Lys-SIRT6 substrate

  • NAD+

  • Developer solution

  • Assay buffer (50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)

  • This compound

  • Positive control inhibitor (e.g., Trichostatin A)

  • 96-well black microplates

  • Fluorescence microplate reader

Methodology:

  • Prepare a serial dilution of this compound in assay buffer.

  • To each well of a 96-well plate, add 25 µL of the compound dilution or vehicle control.

  • Add 25 µL of SIRT6 enzyme solution to each well.

  • Incubate for 15 minutes at 37°C.

  • Initiate the reaction by adding 50 µL of a solution containing the Fluor de Lys-SIRT6 substrate and NAD+.

  • Incubate for 60 minutes at 37°C.

  • Stop the reaction and develop the fluorescent signal by adding 50 µL of the developer solution containing nicotinamidase.

  • Incubate for 30 minutes at 37°C.

  • Measure the fluorescence intensity at an excitation wavelength of 360 nm and an emission wavelength of 460 nm.

  • Calculate the percent inhibition and determine the IC₅₀ value.

SIRT6_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Steps Compound_Dilution Prepare Compound Dilutions Add_Compound Add Compound to Plate Compound_Dilution->Add_Compound Enzyme_Prep Prepare SIRT6 Solution Add_Enzyme Add SIRT6 Enzyme Enzyme_Prep->Add_Enzyme Substrate_Prep Prepare Substrate/NAD+ Mix Add_Substrate Add Substrate/NAD+ Substrate_Prep->Add_Substrate Add_Compound->Add_Enzyme Pre_Incubate Pre-incubate (15 min) Add_Enzyme->Pre_Incubate Pre_Incubate->Add_Substrate Incubate Incubate (60 min) Add_Substrate->Incubate Add_Developer Add Developer Incubate->Add_Developer Final_Incubate Incubate (30 min) Add_Developer->Final_Incubate Read_Plate Read Fluorescence Final_Incubate->Read_Plate

SIRT6 Inhibition Assay Workflow
Protocol 2: Surface Plasmon Resonance (SPR) for Binding Affinity

This protocol describes the use of SPR to measure the binding kinetics and affinity of this compound to SIRT6.

Materials:

  • SPR instrument and sensor chips (e.g., CM5)

  • Recombinant human SIRT6

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Running buffer (e.g., HBS-EP+)

  • This compound

  • Regeneration solution (e.g., glycine-HCl pH 2.5)

Methodology:

  • Immobilize SIRT6 onto the sensor chip surface using standard amine coupling chemistry.

  • Prepare a serial dilution of this compound in running buffer.

  • Inject the compound dilutions over the immobilized SIRT6 surface at a constant flow rate.

  • Monitor the change in response units (RU) over time to measure association.

  • After the association phase, inject running buffer to measure dissociation.

  • Regenerate the sensor surface between each compound injection cycle.

  • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (kₐ), dissociation rate constant (kₔ), and the equilibrium dissociation constant (Kₔ).

SPR_Workflow Immobilize Immobilize SIRT6 on Sensor Chip Prepare_Analyte Prepare Compound Dilutions Immobilize->Prepare_Analyte Inject_Analyte Inject Compound (Association) Prepare_Analyte->Inject_Analyte Inject_Buffer Inject Buffer (Dissociation) Inject_Analyte->Inject_Buffer Regenerate Regenerate Sensor Surface Inject_Buffer->Regenerate Data_Analysis Analyze Sensorgrams (ka, kd, KD) Inject_Buffer->Data_Analysis Regenerate->Inject_Analyte Next Cycle

SPR Experimental Workflow
Protocol 3: Cell Viability Assay (MTT)

This protocol measures the cytotoxic effects of this compound on a chosen cell line.

Materials:

  • Human cancer cell line (e.g., HCT116)

  • Cell culture medium (e.g., DMEM) with 10% FBS

  • This compound

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in isopropanol)

  • 96-well clear microplates

  • Spectrophotometer

Methodology:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with a serial dilution of this compound and incubate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a spectrophotometer.

  • Calculate the percent cell viability relative to the vehicle-treated control and determine the CC₅₀ value.

SIRT6_Signaling_Pathway cluster_pathway Simplified SIRT6 Signaling cluster_inhibition Inhibitor Action SIRT6 SIRT6 H3K9 Histone H3 (K9) (Deacetylated) SIRT6->H3K9 Deacetylation H3K9ac Histone H3 (K9ac) (Acetylated) Gene_Expression Gene Expression (e.g., Glycolysis) H3K9ac->Gene_Expression Promotes H3K9->Gene_Expression Represses Cell_Growth Cell Growth & Proliferation Gene_Expression->Cell_Growth Inhibitor 5-(4-Benzylpiperazino) -2-nitroaniline Inhibitor->SIRT6 Inhibits

SIRT6 Deacetylation Pathway
Protocol 4: Nitroreductase Activity Assay

This protocol assesses the potential for bioactivation of the nitro group in this compound by a nitroreductase enzyme.

Materials:

  • Bacterial nitroreductase (e.g., from E. coli)

  • NADPH

  • Assay buffer (e.g., 50 mM potassium phosphate buffer, pH 7.0)

  • This compound

  • 96-well UV-transparent microplates

  • UV-Vis spectrophotometer

Methodology:

  • Prepare a reaction mixture containing assay buffer, NADPH, and nitroreductase enzyme in a UV-transparent 96-well plate.

  • Initiate the reaction by adding this compound to the reaction mixture.

  • Immediately monitor the decrease in absorbance at 340 nm (corresponding to NADPH oxidation) over time.

  • Calculate the rate of NADPH oxidation from the linear portion of the kinetic trace.

  • Determine the specific activity of the nitroreductase with the compound as a substrate.

Nitroreductase_Bioactivation Compound 5-(4-Benzylpiperazino) -2-nitroaniline (R-NO2) Reduced_Compound Reduced Metabolites (e.g., R-NHOH, R-NH2) Compound->Reduced_Compound Reduction Nitroreductase Nitroreductase NADPH NADPH NADP NADP+ NADPH->NADP Oxidation Cytotoxicity Cellular Cytotoxicity Reduced_Compound->Cytotoxicity

Nitroreductase Bioactivation Pathway

References

5-(4-Benzylpiperazino)-2-nitroaniline: A Key Intermediate in the Discovery of Novel Therapeutic Agents

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Abstract

5-(4-Benzylpiperazino)-2-nitroaniline is a pivotal intermediate in medicinal chemistry, primarily utilized in the synthesis of a diverse range of biologically active compounds. Its unique structural features, combining a benzylpiperazine moiety with a nitroaniline core, make it a versatile scaffold for the development of targeted therapies. This document provides a comprehensive overview of its applications, particularly in the synthesis of kinase inhibitors, and detailed protocols for its synthesis and subsequent elaboration into potential drug candidates.

Introduction

The benzylpiperazine and nitroaniline chemical motifs are well-established pharmacophores present in numerous therapeutic agents. The piperazine ring offers a flexible linker that can be readily functionalized, while the nitroaniline group can serve as a precursor for various heterocyclic ring systems or participate in crucial hydrogen bonding interactions with biological targets. This compound combines these features, making it a valuable starting material for the synthesis of compounds targeting a range of diseases, including cancer and inflammatory disorders. Research has particularly focused on its use in the development of inhibitors for protein kinases and other key enzymes in cellular signaling.

Chemical Properties and Synthesis

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 23470-43-1[1]
Molecular Formula C₁₇H₂₀N₄O₂[1]
Molecular Weight 312.37 g/mol [1]
Appearance Solid
Purity (typical) ≥95%
Synthesis Protocol

The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution reaction.

Experimental Protocol: Synthesis of this compound [1]

  • Reactants:

    • 5-Chloro-2-nitroaniline

    • 1-Benzylpiperazine

    • Potassium carbonate (K₂CO₃)

    • N,N-Dimethylformamide (DMF)

  • Procedure:

    • To a solution of 5-chloro-2-nitroaniline (1 equivalent) in DMF, add 1-benzylpiperazine (1.1 equivalents) and potassium carbonate (1.5 equivalents).

    • Heat the reaction mixture at 100-120 °C for 3 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

    • Collect the resulting precipitate by filtration.

    • Wash the solid with water and dry under vacuum to afford this compound.

  • Quantitative Data:

    • Yield: ~70%[1]

Application in Drug Discovery: Synthesis of Kinase Inhibitors

This compound is a key precursor for the synthesis of potent kinase inhibitors, a class of drugs that target protein kinases involved in aberrant cell signaling pathways, particularly in cancer. The general workflow involves the reduction of the nitro group to an amine, followed by cyclization or coupling reactions to form the final heterocyclic scaffold.

A common strategy involves the reaction of the corresponding aniline (obtained after nitro reduction) with a substituted pyrimidine, a core structure in many approved kinase inhibitors.

Experimental Workflow: From Intermediate to Kinase Inhibitor

Caption: General workflow for the synthesis of kinase inhibitors.

Detailed Protocol: Synthesis of a Pyrimidine-based Kinase Inhibitor Precursor

This protocol outlines the initial steps towards synthesizing a kinase inhibitor, starting from the reduction of the nitro group of this compound.

Experimental Protocol: Reduction of this compound

  • Reactants:

    • This compound

    • Stannous chloride dihydrate (SnCl₂·2H₂O)

    • Concentrated hydrochloric acid (HCl)

    • Ethanol

    • Sodium hydroxide (NaOH) solution

  • Procedure:

    • Suspend this compound (1 equivalent) in ethanol.

    • Add a solution of stannous chloride dihydrate (5 equivalents) in concentrated HCl dropwise at 0 °C.

    • After the addition, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.

    • Cool the mixture and neutralize with a cold aqueous NaOH solution until the pH is basic.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-(4-Benzylpiperazino)-1,2-diaminobenzene.

The resulting diamine is a versatile intermediate that can be further reacted with various electrophilic partners to construct the desired heterocyclic core of the kinase inhibitor.

Biological Significance and Signaling Pathways

Compounds derived from this compound have been shown to target various protein kinases, which are crucial regulators of cell signaling. Dysregulation of these pathways is a hallmark of many diseases, particularly cancer.

One of the key signaling pathways often targeted by inhibitors derived from this scaffold is the PI3K/Akt/mTOR pathway . This pathway is central to cell growth, proliferation, and survival.

Signaling Pathway: PI3K/Akt/mTOR

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes Inhibitor Kinase Inhibitor (derived from intermediate) Inhibitor->PI3K Inhibitor->Akt Inhibitor->mTORC1

Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition.

By inhibiting key kinases in this pathway, such as PI3K, Akt, or mTOR, the compounds synthesized from this compound can effectively block downstream signaling, leading to a reduction in cell proliferation and the induction of apoptosis in cancer cells.

Quantitative Biological Data

While specific data for a marketed drug derived directly from this compound is not publicly available, related compounds have shown significant biological activity. For instance, derivatives of the structurally similar 5-(4-methylpiperazin-1-yl)-2-nitroaniline have been developed as potent inhibitors of SIRT6, with IC₅₀ values in the low micromolar range.[2]

Table 2: Biological Activity of a Related SIRT6 Inhibitor [2]

CompoundTargetAssayIC₅₀ (µM)Kₑ (µM)
5-(4-methylpiperazin-1-yl)-2-nitroaniline derivative (6d) SIRT6FDL Assay4.93
SPR Assay9.76
ITC Assay10

This data highlights the potential of the 5-(piperazin-1-yl)-2-nitroaniline scaffold in generating compounds with significant and specific biological activity.

Conclusion

This compound is a highly valuable and versatile intermediate in the field of drug discovery. Its straightforward synthesis and the presence of multiple reactive sites allow for the facile generation of diverse chemical libraries. Its primary application lies in the synthesis of kinase inhibitors that target critical cell signaling pathways implicated in cancer and other proliferative diseases. The protocols and data presented herein provide a foundation for researchers to utilize this important building block in the development of novel and effective therapeutic agents. Further exploration of derivatives from this intermediate holds significant promise for future drug discovery efforts.

References

Application Notes and Protocols for the Quantification of 5-(4-Benzylpiperazino)-2-nitroaniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the date of this document, specific, validated analytical methods for the quantification of 5-(4-Benzylpiperazino)-2-nitroaniline are not widely published. The following application notes and protocols describe a proposed High-Performance Liquid Chromatography (HPLC) method with UV detection. This method is based on the chemical properties of the analyte and established analytical principles for similar molecular structures. It is intended to serve as a comprehensive starting point for method development and validation in a research or quality control setting.

Application Note: A Proposed HPLC-UV Method for the Quantification of this compound

Introduction this compound is a substituted nitroaniline derivative with potential utility in pharmaceutical and chemical research. The development of robust analytical methods for the accurate quantification of this compound is crucial for ensuring the quality, stability, and characterization of drug substances and products. This document outlines a proposed reverse-phase HPLC (RP-HPLC) method coupled with UV detection for the determination of this compound. The method leverages the inherent UV-absorbing properties of the nitroaniline chromophore for sensitive detection.

Principle of the Method The proposed method employs a C18 stationary phase to achieve chromatographic separation of this compound from potential impurities. A gradient elution using a binary mobile phase of acetonitrile and water, both acidified with formic acid, facilitates the elution of the analyte and provides symmetric peak shapes. Quantification is based on the principle of external standardization, where the peak area response of the analyte in a sample is compared against a calibration curve constructed from reference standards of known concentrations.

Instrumentation and Reagents

  • HPLC system equipped with a binary pump, autosampler, column thermostat, and a UV-Vis detector.

  • A C18 reverse-phase analytical column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Analytical balance, volumetric glassware, and automated pipettes.

  • HPLC-grade acetonitrile and water.

  • Formic acid (reagent grade).

  • A reference standard of this compound.

Quantitative Data Summary

The validation of this analytical method should generate data to confirm its suitability for the intended purpose. The following table outlines the typical validation parameters and their acceptance criteria. This table should be completed with experimental data during method validation.

Validation ParameterAcceptance Criteria
Linearity (Correlation Coefficient, r²) ≥ 0.999
Range To be established based on the application
Accuracy (% Recovery) 98.0% to 102.0%
Precision (Relative Standard Deviation, % RSD)
   - Repeatability (Intra-day)≤ 2.0%
   - Intermediate Precision (Inter-day)≤ 3.0%
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 3
Limit of Quantification (LOQ) Signal-to-Noise Ratio ≥ 10
Specificity No interference from blank or placebo at the analyte retention time

Detailed Experimental Protocols

1. Mobile Phase Preparation

  • Mobile Phase A: Prepare a 0.1% (v/v) solution of formic acid in water.

  • Mobile Phase B: Prepare a 0.1% (v/v) solution of formic acid in acetonitrile.

  • Filter both mobile phases through a 0.45 µm membrane filter and degas prior to use.

2. Standard Solution Preparation

  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the this compound reference standard and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with Mobile Phase B.

  • Working Standard Solutions: Serially dilute the stock standard solution with a 50:50 mixture of Mobile Phase A and B to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

3. Sample Preparation (General Guideline)

  • Accurately weigh a sample containing this compound.

  • Transfer the sample to a volumetric flask of appropriate size.

  • Add a volume of Mobile Phase B sufficient to dissolve the analyte, using sonication if necessary.

  • Dilute to the mark with a 50:50 mixture of Mobile Phase A and B.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial. The final concentration should be within the established linear range of the method.

4. Chromatographic Conditions

ParameterRecommended Setting
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Gradient of Mobile Phase A and Mobile Phase B
Gradient Program Time (min)
0.0
15.0
20.0
20.1
25.0
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detection Wavelength Approximately 405 nm (The λmax should be experimentally determined)
Injection Volume 10 µL

5. System Suitability Prior to initiating any analysis, the chromatographic system must meet predefined suitability criteria. Inject a mid-range working standard solution five times. The %RSD for the peak area and retention time should be ≤ 2.0%.

6. Data Analysis

  • Integrate the peak area of this compound in the chromatograms of the standards and samples.

  • Construct a calibration curve by plotting the mean peak area of the standards against their known concentrations.

  • Perform a linear regression analysis to determine the slope, intercept, and correlation coefficient (r²).

  • Calculate the concentration of this compound in the prepared samples using the regression equation.

Visualizations

experimental_workflow start Start prep_solutions Prepare Mobile Phases, Standards, and Samples start->prep_solutions hplc_setup HPLC System Setup and Equilibration prep_solutions->hplc_setup system_suitability System Suitability Testing hplc_setup->system_suitability calibration Generation of Calibration Curve system_suitability->calibration If criteria are met sample_analysis Analysis of Sample Solutions calibration->sample_analysis data_processing Data Processing and Quantification sample_analysis->data_processing end End data_processing->end

Caption: Proposed experimental workflow for HPLC-UV quantification.

signaling_pathway Analyte This compound in Sample Extraction Extraction & Solubilization Analyte->Extraction Separation Chromatographic Separation (RP-HPLC) Extraction->Separation Detection UV Detection Separation->Detection Signal Peak Area Signal Detection->Signal Quantification Concentration Calculation Signal->Quantification

Caption: Logical flow from analyte to quantification.

Application Note: HPLC-MS Analysis of 5-(4-Benzylpiperazino)-2-nitroaniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a sensitive and specific method for the quantitative analysis of 5-(4-Benzylpiperazino)-2-nitroaniline in research samples using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS). The described protocol is foundational and can be adapted for various matrices, providing a robust analytical tool for researchers in drug discovery and development. This compound is a chemical intermediate that can be used as a building block for protein degraders.[1] This document provides the fundamental parameters for its analysis.

Introduction

This compound is a substituted nitroaniline containing a benzylpiperazine moiety. Its molecular formula is C17H20N4O2 with a molecular weight of 312.37 g/mol .[1][2] Accurate and precise quantification of such small molecules is critical in various stages of drug development, from synthesis verification to metabolic studies. HPLC-MS offers the high sensitivity and selectivity required for the analysis of such compounds in complex mixtures. This document outlines a general HPLC-MS method, drawing parallels from the analysis of structurally related piperazine derivatives, to provide a starting point for method development and validation.

Experimental Protocol

Materials and Reagents
  • This compound reference standard

  • HPLC-grade acetonitrile

  • HPLC-grade methanol

  • HPLC-grade water

  • Formic acid (LC-MS grade)

  • Ammonium formate (LC-MS grade)

  • A C18 reversed-phase HPLC column (e.g., 2.1 x 50 mm, 1.8 µm)

Instrumentation
  • A high-performance liquid chromatography (HPLC) system capable of binary gradient elution.

  • A mass spectrometer, such as a triple quadrupole (QqQ) or a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap), equipped with an electrospray ionization (ESI) source.

Standard and Sample Preparation
  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound reference standard in 1 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with a 50:50 mixture of acetonitrile and water to achieve a concentration range suitable for the intended calibration curve (e.g., 1 ng/mL to 1000 ng/mL).

  • Sample Preparation: The sample preparation method will be matrix-dependent. For simple matrices, a "dilute-and-shoot" approach may be feasible. For more complex matrices like plasma or tissue homogenates, protein precipitation (e.g., with cold acetonitrile) or solid-phase extraction (SPE) will be necessary to remove interferences.

HPLC Method

A typical HPLC method for piperazine derivatives can be adapted.[3][4][5]

ParameterValue
Column C18 reversed-phase, 2.1 x 50 mm, 1.8 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% B to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions and equilibrate for 3 minutes
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Mass Spectrometry Method

The mass spectrometer should be operated in positive electrospray ionization mode (ESI+).

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 350 °C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr

For quantitative analysis using a triple quadrupole mass spectrometer, Multiple Reaction Monitoring (MRM) is the preferred method. The precursor ion will be the protonated molecule [M+H]+, which has a calculated m/z of 313.16. Product ions would need to be determined by infusing a standard solution of the compound and performing a product ion scan.

Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
313.16To be determinedTo be determined
313.16To be determinedTo be determined

Data Presentation

The quantitative data obtained from the analysis should be summarized in a clear and structured format.

Table 1: Calibration Curve Data

Concentration (ng/mL)Peak Area (arbitrary units)
1Value
5Value
10Value
50Value
100Value
500Value
1000Value
>0.99

Table 2: Precision and Accuracy Data (Example)

QC LevelConcentration (ng/mL)Intra-day Precision (%RSD, n=6)Inter-day Precision (%RSD, n=18)Accuracy (%)
Low3< 15%< 15%85-115%
Medium75< 15%< 15%85-115%
High750< 15%< 15%85-115%

Visualizations

Experimental Workflow

G cluster_prep Sample & Standard Preparation cluster_analysis HPLC-MS Analysis cluster_data Data Processing stock Stock Solution (1 mg/mL in Methanol) working Working Standards (Serial Dilution) stock->working hplc HPLC Separation (C18 Reversed-Phase) working->hplc sample_prep Sample Preparation (e.g., Protein Precipitation or SPE) sample_prep->hplc ms MS Detection (ESI+, MRM) hplc->ms integration Peak Integration ms->integration calibration Calibration Curve Construction integration->calibration quantification Quantification of Unknowns calibration->quantification

Caption: Workflow for the HPLC-MS analysis of this compound.

Logical Relationship of Analytical Components

G cluster_analyte Analyte Properties cluster_separation Separation cluster_detection Detection analyte This compound MW: 312.37 g/mol hplc HPLC (High-Performance Liquid Chromatography) analyte->hplc column C18 Column (Reversed-Phase) hplc->column mobile_phase Mobile Phase (Acetonitrile/Water Gradient) hplc->mobile_phase ms Mass Spectrometry hplc->ms ionization ESI+ (Electrospray Ionization) ms->ionization analyzer Mass Analyzer (e.g., Triple Quadrupole) ms->analyzer

Caption: Key components of the HPLC-MS analytical method.

Conclusion

This application note provides a foundational HPLC-MS method for the analysis of this compound. The protocol is based on established methods for structurally similar compounds and serves as a robust starting point for method development and validation. The high sensitivity and selectivity of HPLC-MS make it an ideal technique for the quantification of this compound in various research and development applications. Further optimization and validation will be required for specific matrices and regulatory requirements.

References

Application of 5-(4-Benzylpiperazino)-2-nitroaniline in Medicinal Chemistry: A Case Study of a Structurally Related SIRT6 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For research, scientific, and drug development professionals.

This document provides detailed application notes and protocols concerning the potential utility of the 5-(4-benzylpiperazino)-2-nitroaniline scaffold in medicinal chemistry. Due to the limited publicly available data on the specific biological activity of this compound, this report focuses on the well-characterized and structurally related analog, 5-(4-methylpiperazin-1-yl)-2-nitroaniline . This compound has been identified as a potent inhibitor of Sirtuin 6 (SIRT6), a key enzyme implicated in various cellular processes, including metabolism, DNA repair, and inflammation. The findings related to this methyl analog serve as a valuable case study, providing a strong rationale for the investigation of other derivatives of the 5-(piperazino)-2-nitroaniline scaffold, such as the benzyl derivative, in drug discovery programs.

Application Notes

The 5-(substituted-piperazin-1-yl)-2-nitroaniline core represents a promising scaffold for the development of selective enzyme inhibitors. The discovery of 5-(4-methylpiperazin-1-yl)-2-nitroaniline as a Sirtuin 6 (SIRT6) inhibitor highlights its potential in targeting diseases associated with metabolic dysregulation, such as type 2 diabetes.

Key Features of the Scaffold:

  • Piperazine Moiety: The piperazine ring is a common feature in many approved drugs, often contributing to improved pharmacokinetic properties such as solubility and oral bioavailability. It also provides a versatile point for synthetic modification to explore structure-activity relationships (SAR).

  • Nitroaniline Core: The nitroaniline component plays a crucial role in the interaction with the target enzyme. The electronic properties of this group can be modulated to fine-tune binding affinity and selectivity.

  • Potential as SIRT6 Inhibitors: SIRT6 is a NAD+-dependent deacetylase that targets histone and non-histone proteins, thereby regulating gene expression and cellular metabolism. Inhibition of SIRT6 has emerged as a potential therapeutic strategy for type 2 diabetes by enhancing glucose uptake in skeletal muscle and other tissues.

The benzyl group in this compound, in place of the methyl group, offers an additional avenue for SAR exploration. The larger, more lipophilic benzyl substituent could lead to altered target binding, selectivity, and pharmacokinetic profiles.

Quantitative Data

The biological activity of 5-(4-methylpiperazin-1-yl)-2-nitroaniline as a SIRT6 inhibitor has been quantified through various biophysical and biochemical assays.[1]

ParameterAssay MethodValue (µM)TargetReference
IC50Fluor de Lys (FDL) Assay4.93SIRT6[1]
KDSurface Plasmon Resonance (SPR)9.76SIRT6[1]
KDIsothermal Titration Calorimetry (ITC)10SIRT6[1]

Experimental Protocols

Synthesis of 5-(4-methylpiperazin-1-yl)-2-nitroaniline

This protocol describes a method for the synthesis of 5-(4-methylpiperazin-1-yl)-2-nitroaniline, which can be adapted for the synthesis of the benzyl analog by substituting N-methylpiperazine with N-benzylpiperazine.

Materials:

  • 5-Fluoro-2-nitroaniline

  • N-methylpiperazine

  • Triethylamine (TEA)

  • N-methylpyrrolidone (NMP)

  • Deionized water

  • Microwave reactor

  • Filtration apparatus

  • High vacuum pump

Procedure:

  • In a microwave reactor vessel, combine 5-fluoro-2-nitroaniline (1 g), N-methylpiperazine (0.752 ml), and triethylamine (1.86 ml) in N-methylpyrrolidone (1.5 ml).[2]

  • Seal the vessel and heat the reaction mixture in the microwave reactor at 100°C for 20 hours.[2]

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Dilute the reaction mixture with deionized water (50 ml) and stir for 20 minutes.[2]

  • Collect the resulting yellow solid by filtration.[2]

  • Wash the solid with deionized water.[2]

  • Dry the product under high vacuum to yield 5-(4-methylpiperazin-1-yl)-2-nitroaniline.[2]

In Vitro SIRT6 Inhibition Assay (Fluor de Lys)

This protocol is a general procedure for determining the in vitro inhibitory activity of a compound against SIRT6 using a fluorogenic substrate.

Materials:

  • Recombinant human SIRT6 enzyme

  • Fluor de Lys-SIRT6 substrate (e.g., a peptide containing an acetylated lysine residue)

  • NAD+

  • Developer solution

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Test compound (e.g., 5-(4-methylpiperazin-1-yl)-2-nitroaniline) dissolved in DMSO

  • 96-well black microplate

  • Fluorometric microplate reader

Procedure:

  • Prepare a reaction mixture containing assay buffer, NAD+, and the Fluor de Lys-SIRT6 substrate at their final desired concentrations.

  • Add the test compound at various concentrations to the wells of the 96-well plate. Include a positive control (a known SIRT6 inhibitor) and a negative control (DMSO vehicle).

  • Initiate the reaction by adding the SIRT6 enzyme to each well.

  • Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

  • Stop the enzymatic reaction and develop the fluorescent signal by adding the developer solution to each well.

  • Incubate the plate at room temperature for a short period (e.g., 15 minutes) to allow the signal to stabilize.

  • Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.

Surface Plasmon Resonance (SPR) for Binding Affinity

SPR is a label-free technique to measure the binding kinetics and affinity between a ligand and an analyte.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Recombinant human SIRT6 protein

  • Test compound

  • Running buffer (e.g., HBS-EP+)

  • Immobilization reagents (e.g., EDC/NHS)

Procedure:

  • Immobilize the SIRT6 protein onto the surface of the sensor chip using standard amine coupling chemistry.

  • Prepare a series of dilutions of the test compound in the running buffer.

  • Inject the different concentrations of the test compound over the immobilized SIRT6 surface and a reference surface (without protein or with an irrelevant protein).

  • Monitor the change in the SPR signal (response units, RU) in real-time to obtain sensorgrams for association and dissociation phases.

  • Regenerate the sensor surface between injections if necessary.

  • Analyze the sensorgram data using the instrument's software to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).

Isothermal Titration Calorimetry (ITC) for Binding Affinity

ITC directly measures the heat change upon binding of a ligand to a protein, providing a complete thermodynamic profile of the interaction.

Materials:

  • Isothermal titration calorimeter

  • Recombinant human SIRT6 protein

  • Test compound

  • Dialysis buffer

Procedure:

  • Dialyze the SIRT6 protein extensively against the ITC running buffer. Dissolve the test compound in the same buffer.

  • Load the SIRT6 protein solution into the sample cell of the calorimeter.

  • Load the test compound solution into the injection syringe at a concentration typically 10-20 times that of the protein.

  • Perform a series of small, sequential injections of the test compound into the protein solution while monitoring the heat change.

  • Integrate the heat-change peaks to generate a binding isotherm.

  • Fit the binding isotherm to a suitable binding model to determine the binding affinity (KD), stoichiometry (n), and enthalpy of binding (ΔH).

In Vivo Oral Glucose Tolerance Test (OGTT) in a High-Fat Diet-Induced Mouse Model of Type 2 Diabetes

This protocol outlines the procedure to evaluate the effect of a SIRT6 inhibitor on glucose metabolism in a relevant animal model.

Materials:

  • Male C57BL/6J mice

  • High-fat diet (HFD; e.g., 60% kcal from fat)

  • Standard chow diet

  • Test compound (SIRT6 inhibitor) formulated for oral administration

  • Vehicle control

  • Glucose solution (e.g., 2 g/kg body weight)

  • Glucometer and test strips

  • Oral gavage needles

Procedure:

  • Induction of Diabetes: Feed mice a high-fat diet for a specified period (e.g., 8-12 weeks) to induce obesity and insulin resistance. A control group should be maintained on a standard chow diet.

  • Compound Administration: Administer the test compound or vehicle to the HFD-fed mice orally once daily for a defined treatment period (e.g., 10 days).

  • Fasting: Before the OGTT, fast the mice for a specific duration (e.g., 6 hours) with free access to water.[3][4]

  • Baseline Glucose Measurement: Measure the baseline blood glucose level (t=0) from the tail vein using a glucometer.

  • Glucose Challenge: Administer a glucose solution orally to each mouse.[3][4]

  • Blood Glucose Monitoring: Measure blood glucose levels at several time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).[3][4]

  • Data Analysis: Plot the blood glucose levels over time and calculate the area under the curve (AUC) for each group. A significant reduction in the AUC for the compound-treated group compared to the vehicle-treated group indicates improved glucose tolerance.

Mandatory Visualizations

Caption: Experimental workflow for the synthesis and evaluation of a SIRT6 inhibitor.

Caption: Proposed mechanism of action for SIRT6 inhibition in glucose metabolism.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-(4-Benzylpiperazino)-2-nitroaniline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 5-(4-Benzylpiperazino)-2-nitroaniline synthesis.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound via the nucleophilic aromatic substitution (SNAr) reaction between 5-chloro-2-nitroaniline and N-benzylpiperazine.

Problem 1: Low or No Product Yield

Possible Causes and Solutions

CauseRecommended Solution
Inactive Reactants Ensure the purity of 5-chloro-2-nitroaniline and N-benzylpiperazine. Impurities can inhibit the reaction. Use freshly distilled or recrystallized starting materials if necessary.
Incorrect Reaction Temperature The reaction typically requires heating. Ensure the reaction mixture reaches the target temperature (e.g., 100-120°C). Use a calibrated thermometer and an appropriate heating mantle or oil bath.
Inefficient Base The choice and amount of base are critical. Potassium carbonate is commonly used, but stronger bases like N,N-diisopropylethylamine (DIPEA) might be more effective. Ensure the base is anhydrous, as water can interfere with the reaction.
Inappropriate Solvent Aprotic polar solvents like DMF, DMAc, or NMP are generally preferred as they can dissolve the reactants and facilitate the SNAr reaction. Ensure the solvent is anhydrous.
Insufficient Reaction Time Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting materials are still present after the recommended reaction time, consider extending it.
Presence of Water Water can lead to hydrolysis of the starting material, 5-chloro-2-nitroaniline, to 5-hydroxy-2-nitroaniline, a potential side product. Use anhydrous solvents and reagents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Problem 2: Formation of Impurities and Side Products

Possible Causes and Solutions

CauseRecommended Solution
Side Reaction with Solvent Some solvents, like DMF, can decompose at high temperatures to produce dimethylamine, which can act as a nucleophile and react with 5-chloro-2-nitroaniline to form a side product. Consider using a more stable solvent like DMAc or NMP.
Hydrolysis of Starting Material As mentioned, the presence of water can lead to the formation of 5-hydroxy-2-nitroaniline. Ensure all glassware is oven-dried and reagents are anhydrous.
Thermal Degradation Prolonged heating at very high temperatures can lead to the degradation of N-benzylpiperazine. Avoid excessive temperatures and monitor the reaction to determine the optimal heating time.
Multiple Substitutions While less common in this specific reaction, in some SNAr reactions, multiple substitutions on the aromatic ring can occur. Using a stoichiometric amount of the nucleophile (N-benzylpiperazine) can help minimize this.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of this synthesis?

A1: The synthesis of this compound from 5-chloro-2-nitroaniline and N-benzylpiperazine proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. In this reaction, the electron-rich nitrogen of N-benzylpiperazine acts as a nucleophile and attacks the electron-deficient aromatic ring of 5-chloro-2-nitroaniline at the carbon atom bearing the chlorine. The presence of the strongly electron-withdrawing nitro group (-NO₂) ortho and para to the chlorine atom activates the ring for nucleophilic attack and stabilizes the intermediate Meisenheimer complex. The final step is the elimination of the chloride ion to yield the product.

Q2: Why is a base necessary for this reaction?

A2: A base is required to neutralize the hydrochloric acid (HCl) that is formed as a byproduct of the reaction. The reaction of the secondary amine (N-benzylpiperazine) with the aryl chloride (5-chloro-2-nitroaniline) releases a proton, which would protonate the basic N-benzylpiperazine, rendering it non-nucleophilic and halting the reaction. The base scavenges this proton, allowing the nucleophile to remain active.

Q3: Can I use other solvents for this reaction?

A3: While aprotic polar solvents like DMF, DMAc, and NMP are preferred, other high-boiling point ethereal or aromatic solvents could potentially be used. However, the solubility of the reactants and the reaction rate may be affected. It is recommended to perform small-scale test reactions to evaluate the efficacy of alternative solvents. Protic solvents like alcohols are generally not recommended as they can act as competing nucleophiles.

Q4: How can I effectively monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) is an effective technique to monitor the reaction. Use a suitable solvent system (e.g., a mixture of ethyl acetate and hexane) to separate the starting materials and the product. The disappearance of the starting materials and the appearance of a new spot corresponding to the product will indicate the reaction's progress.

Q5: What is the best way to purify the final product?

A5: After the reaction is complete, the crude product can be purified by recrystallization or column chromatography. For recrystallization, solvents like ethanol or a mixture of ethyl acetate and hexane can be tested. For column chromatography, silica gel is a suitable stationary phase, and a gradient of ethyl acetate in hexane can be used as the mobile phase to elute the product.

Data Presentation

The following table summarizes different reported reaction conditions for the synthesis of similar 5-(piperazin-1-yl)-2-nitroaniline derivatives, which can be used as a reference for optimizing the synthesis of this compound.

NucleophileBaseSolventTemperatureTimeYield
N-BenzylpiperazineK₂CO₃DMFHeating3 h70%
N-MethylpiperazineTriethylamine1-Methyl-pyrrolidin-2-one100°C16 h96%
N-MethylpiperazineDIPEA1-Methyl-pyrrolidin-2-one100°C16 h96%
PiperazineK₂CO₃DMAc120°C21 h84%

Experimental Protocols

Protocol 1: Synthesis of this compound with Potassium Carbonate in DMF
  • Reactant Preparation: To a round-bottom flask, add 5-chloro-2-nitroaniline (1.0 eq), N-benzylpiperazine (1.1 eq), and potassium carbonate (1.5 eq).

  • Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask. The volume should be sufficient to dissolve the reactants upon heating.

  • Reaction: Heat the reaction mixture with stirring for 3 hours. Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into water. The product will precipitate out of the solution.

  • Isolation: Collect the solid product by filtration and wash it with water.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain pure this compound. A reported yield for this method is around 70%.

Protocol 2: High-Yield Synthesis of a Similar Compound (for optimization reference)

This protocol for a similar compound, 5-(4-methylpiperazin-1-yl)-2-nitroaniline, suggests conditions that may improve the yield of the target molecule.

  • Reactant Preparation: In a reaction vessel, combine 5-fluoro-2-nitroaniline (1.0 eq), 1-methylpiperazine (1.2 eq), and triethylamine (2.0 eq).

  • Solvent Addition: Add 1-methyl-pyrrolidin-2-one as the solvent.

  • Reaction: Heat the mixture at 100°C for 16 hours.

  • Work-up and Purification: The work-up and purification would follow standard procedures such as aqueous work-up, extraction with an organic solvent, and purification by column chromatography or recrystallization. This method has been reported to achieve a yield of up to 96%.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reactants Combine Reactants: - 5-chloro-2-nitroaniline - N-benzylpiperazine - Base (e.g., K2CO3) solvent Add Anhydrous Solvent (e.g., DMF) reactants->solvent heating Heat and Stir (e.g., 100-120°C, 3h) solvent->heating monitoring Monitor Progress (TLC) heating->monitoring precipitation Cool and Precipitate in Water monitoring->precipitation filtration Filter and Wash precipitation->filtration purification Purify (Recrystallization or Column Chromatography) filtration->purification product Final Product: 5-(4-Benzylpiperazino)- 2-nitroaniline purification->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions Solutions start Low or No Yield cause1 Reagent Quality? start->cause1 cause2 Reaction Conditions? start->cause2 cause3 Presence of Water? start->cause3 sol1 Check Purity / Purify Reactants cause1->sol1 sol2 Verify Temperature, Time, Base, Solvent cause2->sol2 sol3 Use Anhydrous Reagents & Inert Atmosphere cause3->sol3

Caption: Troubleshooting logic for low yield in the synthesis.

Technical Support Center: Purification of 5-(4-Benzylpiperazino)-2-nitroaniline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 5-(4-Benzylpiperazino)-2-nitroaniline. The information is designed to address common challenges encountered during the purification of this compound.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of this compound.

Problem Possible Cause Recommended Solution
Low Yield After Recrystallization - The chosen solvent is not ideal (the compound is too soluble at low temperatures).- Too much solvent was used.- The cooling process was too rapid, leading to the formation of fine crystals that are difficult to filter.- Premature crystallization occurred during hot filtration.- Solvent Selection: Test a range of solvents and solvent mixtures. Good options for nitroaromatic compounds include ethanol, isopropanol, or toluene. The ideal solvent should fully dissolve the compound when hot but result in low solubility when cold.[1]- Minimize Solvent: Use the minimum amount of hot solvent required to fully dissolve the crude product.[1]- Slow Cooling: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.[1]- Preheat Funnel: If performing hot filtration to remove insoluble impurities, preheat the funnel to prevent the product from crystallizing prematurely.
Oily Product Instead of Crystals - The compound may have a low melting point or be impure.- The presence of residual solvent.- Trituration: Try triturating the oil with a non-polar solvent like hexanes or diethyl ether to induce crystallization.- Solvent Removal: Ensure all solvent has been removed under vacuum.- Purity Check: Analyze the oil by TLC or LC-MS to assess its purity. Further purification by column chromatography may be necessary.
Product Contaminated with Starting Materials (e.g., 5-chloro-2-nitroaniline) - Incomplete reaction.- Inefficient purification to remove unreacted starting materials.- Reaction Monitoring: Ensure the reaction has gone to completion using TLC or LC-MS.- Column Chromatography: If recrystallization is ineffective, purify the product using column chromatography. A silica gel column with a gradient elution of ethyl acetate in hexanes is a good starting point. Due to the basic nature of the piperazine moiety, adding a small amount of triethylamine (0.1-1%) to the eluent can improve peak shape and prevent tailing.[2]- Acid-Base Extraction: Utilize the basicity of the piperazine nitrogen for purification. Dissolve the crude product in an organic solvent (e.g., dichloromethane) and wash with a dilute aqueous acid (e.g., 1M HCl). The desired product will move to the aqueous layer as a salt. The layers are then separated, and the aqueous layer is basified (e.g., with NaOH) to precipitate the pure product, which can be extracted back into an organic solvent.[3][4][5]
Persistent Yellow/Orange Coloration - The compound itself is colored.- Presence of colored impurities.- Activated Charcoal: If the color is due to impurities, it can sometimes be removed by treating a solution of the compound with activated charcoal before filtration and recrystallization. Use charcoal sparingly as it can also adsorb the desired product.- Note: Nitroanilines are often yellow or orange crystalline solids, so some color is expected.[6]
Product Streaking on TLC Plate - The compound is basic and interacts strongly with the acidic silica gel.- The compound is overloaded on the TLC plate.- Add Base to Eluent: Add a small amount of a basic modifier like triethylamine or ammonia to the TLC mobile phase to neutralize the acidic sites on the silica gel.[2]- Dilute Sample: Spot a more dilute solution of the compound on the TLC plate.

Frequently Asked Questions (FAQs)

Q1: What is the expected appearance and stability of pure this compound?

A1: Pure this compound is expected to be a yellow or orange crystalline solid.[6] It should be stored at room temperature in a well-sealed container, protected from light.[7] Aromatic nitro compounds and anilines can be sensitive to light and air over long periods.

Q2: What are the most likely impurities in a synthesis of this compound?

Q3: Which analytical techniques are best suited for assessing the purity of this compound?

A3: A combination of techniques is recommended:

  • Thin-Layer Chromatography (TLC): For rapid, qualitative assessment of purity and for optimizing conditions for column chromatography.

  • High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis.

  • Mass Spectrometry (MS): To confirm the molecular weight of the desired product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any impurities.

Q4: Can I use acid-base extraction for purification?

A4: Yes, acid-base extraction is a highly effective method for purifying this compound due to the presence of the basic piperazine ring.[3][4][5][8] By treating a solution of the crude product with dilute acid, the basic product will form a water-soluble salt and move to the aqueous phase, leaving non-basic impurities in the organic phase. Subsequent basification of the aqueous layer will regenerate the pure, free-base product.

Q5: What are some suitable solvent systems for column chromatography?

A5: For silica gel column chromatography, a good starting point is a gradient of ethyl acetate in hexanes or dichloromethane in methanol.[2] Given the basic nature of the compound, it is highly recommended to add a small amount of triethylamine (e.g., 0.1-1%) to the mobile phase to prevent peak tailing and improve separation.[2]

Experimental Protocols

Acid-Base Extraction Protocol

This protocol is based on a general procedure for the purification of a similar compound, 2-Nitro-5-(1-piperazinyl)aniline.[9]

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent like dichloromethane or ethyl acetate.

  • Acidic Wash: Transfer the solution to a separatory funnel and extract with 1M aqueous HCl. The product will move into the aqueous layer as the hydrochloride salt. Repeat the extraction on the organic layer to ensure complete transfer of the product.

  • Separation: Combine the aqueous extracts. The organic layer containing non-basic impurities can be discarded.

  • Basification: Cool the combined aqueous layer in an ice bath and slowly add a base, such as 1M NaOH, with stirring until the solution is basic (pH > 10). The pure product should precipitate as a solid.

  • Extraction of Pure Product: Extract the precipitated product back into an organic solvent like dichloromethane.

  • Drying and Evaporation: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified product.

Data Presentation

Property Value Source/Comment
Molecular Formula C₁₇H₂₀N₄O₂[7]
Molecular Weight 312.37 g/mol [7]
CAS Number 23470-43-1[7]
Appearance Expected to be a yellow/orange crystalline solidBased on similar nitroaniline compounds.[6]
pKa (predicted) ~7.4Predicted based on the pKa of the similar compound 5-(4-Methylpiperazin-1-yl)-2-nitroaniline. The actual value may vary.

Visualizations

Purification Workflow

PurificationWorkflow Purification Workflow for this compound Crude Crude Product Dissolve Dissolve in Dichloromethane Crude->Dissolve AcidWash Extract with 1M HCl Dissolve->AcidWash OrganicImpurities Organic Layer (Non-basic impurities) AcidWash->OrganicImpurities Discard AqueousProduct Aqueous Layer (Product as HCl salt) AcidWash->AqueousProduct Basify Basify with NaOH to pH > 10 AqueousProduct->Basify Precipitate Precipitated Pure Product Basify->Precipitate ExtractPure Extract with Dichloromethane Precipitate->ExtractPure PureOrganic Organic Layer (Pure Product) ExtractPure->PureOrganic DryEvaporate Dry (Na2SO4) and Evaporate Solvent PureOrganic->DryEvaporate PureProduct Pure Product DryEvaporate->PureProduct

Caption: Acid-base extraction workflow for purification.

Troubleshooting Logic

TroubleshootingLogic Troubleshooting Common Purification Issues Start Purification Issue? LowYield Low Yield Start->LowYield Yes OilyProduct Oily Product Start->OilyProduct Yes Impure Persistent Impurities Start->Impure Yes CheckSolvent Optimize Recrystallization Solvent & Volume LowYield->CheckSolvent Triturate Triturate with Non-polar Solvent OilyProduct->Triturate ColumnChrom Perform Column Chromatography (add Et3N) Impure->ColumnChrom AcidBase Perform Acid-Base Extraction Impure->AcidBase

Caption: Decision tree for troubleshooting purification problems.

References

stability issues of 5-(4-Benzylpiperazino)-2-nitroaniline in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 5-(4-Benzylpiperazino)-2-nitroaniline in solution. This resource is intended for researchers, scientists, and drug development professionals to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound in solution can be influenced by several factors, including:

  • pH: The molecule contains a basic piperazine moiety and an acidic nitroaniline group, making its stability pH-dependent.

  • Temperature: Elevated temperatures can accelerate degradation processes.

  • Light: Aromatic nitro compounds can be susceptible to photodegradation.

  • Oxidizing Agents: The presence of oxidizing agents may lead to the degradation of the piperazine or aniline functionalities.

  • Solvent: The choice of solvent can impact solubility and stability.

Q2: I am observing a change in the color of my this compound solution over time. What could be the cause?

A2: A color change in your solution is often an indicator of chemical degradation. For nitroaniline compounds, this can be due to the formation of degradation products with different chromophores. Potential causes include photodegradation if the solution is exposed to light, or chemical degradation due to reactive species in your solvent or buffer. It is recommended to prepare fresh solutions and store them protected from light.

Q3: My analytical results (e.g., HPLC) show a decrease in the peak area of this compound and the appearance of new peaks. What does this indicate?

A3: A decrease in the main peak area with the concurrent appearance of new peaks is a strong indication that your compound is degrading in solution. The new peaks represent the degradation products. To identify the cause, a forced degradation study under various stress conditions (acid, base, oxidation, heat, light) is recommended.

Q4: What are the recommended storage conditions for solutions of this compound?

A4: To ensure the stability of your this compound solutions, it is recommended to:

  • Store solutions at low temperatures (e.g., 2-8 °C or -20 °C).

  • Protect solutions from light by using amber vials or wrapping containers in aluminum foil.

  • Use freshly prepared solutions whenever possible.

  • If using buffered solutions, ensure the pH is in a range where the compound is most stable, which should be determined experimentally.

Troubleshooting Guides

Issue: Inconsistent Results in Biological Assays

Possible Cause: Degradation of the compound in the assay medium.

Troubleshooting Steps:

  • Verify Stock Solution Integrity: Analyze your stock solution by a suitable analytical method (e.g., HPLC-UV) to confirm its concentration and purity before preparing dilutions for the assay.

  • Assess Stability in Assay Buffer: Incubate the compound in the assay buffer for the duration of the experiment and at the same temperature. Analyze samples at different time points to check for degradation.

  • Investigate Interactions with Assay Components: Some assay components (e.g., reducing agents, high concentrations of salts) might promote degradation. Test the stability of the compound in the presence of individual assay components.

Issue: Poor Reproducibility in Analytical Measurements

Possible Cause: On-instrument or short-term degradation of the compound in the autosampler.

Troubleshooting Steps:

  • Autosampler Temperature Control: If available, cool the autosampler to minimize degradation of samples waiting for injection.

  • Time-Course Analysis: Inject the same sample at different time intervals (e.g., 0, 2, 4, 8 hours) to see if the peak area of the parent compound decreases over time.

  • Solvent Investigation: Ensure the solvent used to dissolve the sample for analysis does not contribute to its degradation.

Experimental Protocols

Forced Degradation Study Protocol

This protocol is designed to identify the degradation pathways and potential stability issues of this compound under various stress conditions.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., Methanol or Acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature for 24 hours, protected from light.
  • Thermal Degradation: Incubate 1 mL of the stock solution at 60°C for 24 hours.
  • Photodegradation: Expose 1 mL of the stock solution to direct sunlight or a photostability chamber for 24 hours. A control sample should be wrapped in aluminum foil and kept under the same conditions.

3. Sample Analysis:

  • At the end of the incubation period, neutralize the acidic and basic samples.
  • Dilute all samples to an appropriate concentration with the mobile phase.
  • Analyze all samples, including a non-degraded control, by a stability-indicating HPLC method.

4. Data Presentation:

The results of the forced degradation study can be summarized in a table as follows (illustrative data):

Stress Condition% Degradation of this compoundNumber of Degradation Products
0.1 M HCl (60°C, 24h)15.22
0.1 M NaOH (60°C, 24h)45.84
3% H₂O₂ (RT, 24h)22.53
Heat (60°C, 24h)8.11
Light (RT, 24h)35.73

Visualizations

Hypothetical Degradation Pathway

The following diagram illustrates a hypothetical degradation pathway for this compound, based on the common reactivity of its functional groups.

G parent This compound deg1 Nitro Reduction (e.g., via reducing agents) 2-amino-5-(4-benzylpiperazino)aniline parent->deg1 Reduction deg2 N-debenzylation (e.g., via oxidation/hydrolysis) 5-(piperazin-1-yl)-2-nitroaniline parent->deg2 Oxidation/ Hydrolysis deg3 Piperazine Ring Oxidation (e.g., via strong oxidants) parent->deg3 Oxidation deg4 Hydrolysis of Nitro Group (under harsh conditions) parent->deg4 Hydrolysis G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_results Results prep_stock Prepare Stock Solution stress_conditions Apply Stress Conditions (Acid, Base, Oxidant, Heat, Light) prep_stock->stress_conditions hplc_analysis HPLC Analysis stress_conditions->hplc_analysis characterization Characterize Degradants (e.g., LC-MS) hplc_analysis->characterization data_analysis Analyze Data & Determine Degradation Rate hplc_analysis->data_analysis report Generate Stability Report data_analysis->report G start Degradation Observed check_storage Check Storage Conditions (Temp, Light) start->check_storage check_solution_prep Review Solution Preparation (Solvent, pH) start->check_solution_prep forced_degradation Perform Forced Degradation Study check_storage->forced_degradation If conditions are optimal check_solution_prep->forced_degradation If prep is correct identify_pathway Identify Degradation Pathway forced_degradation->identify_pathway optimize_conditions Optimize Storage/Experimental Conditions identify_pathway->optimize_conditions

troubleshooting low bioactivity of 5-(4-Benzylpiperazino)-2-nitroaniline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low or inconsistent bioactivity with 5-(4-Benzylpiperazino)-2-nitroaniline.

Frequently Asked Questions (FAQs)

Q1: What is the expected biological activity of this compound?

A1: Publicly available data on the specific biological activity of this compound is limited. It is commercially categorized as a "Protein Degrader Building Block"[1]. This suggests its primary use is as a chemical intermediate for the synthesis of more complex molecules, such as Proteolysis Targeting Chimeras (PROTACs), rather than being a potent bioactive agent on its own. Its bioactivity is likely dependent on the final molecule it is incorporated into.

Q2: What are the physical and chemical properties of this compound?

A2: The key properties are summarized below:

PropertyValueReference
Molecular Formula C17H20N4O2[1][2]
Molecular Weight 312.37 g/mol [1][2]
CAS Number 23470-43-1[1]
Appearance Likely a yellow or brown powder (based on p-nitroaniline)[3]
Solubility Expected to be slightly soluble in cold water, with better solubility in organic solvents like ethanol, ether, and benzene.[4][5]
Storage Room temperature.[1]

Q3: Are there any known related compounds with biological activity?

A3: Yes, a structurally similar compound, 5-(4-Methylpiperazin-1-yl)-2-nitroaniline, has been investigated as a SIRT6 inhibitor[6][7]. While this provides a potential area of investigation, it is not a guarantee that this compound will have the same activity. The benzyl group in place of the methyl group can significantly alter the compound's pharmacological properties.

Troubleshooting Guide for Low Bioactivity

If you are observing lower than expected or no biological activity with this compound in your experiments, consider the following troubleshooting steps.

Compound Integrity and Handling

Question: Could the compound itself be the source of the problem?

Answer: It's crucial to first verify the integrity and handling of the compound.

  • Purity: Was the purity of the compound confirmed upon receipt? Impurities can interfere with biological assays[8]. Consider obtaining a certificate of analysis (CoA) from the supplier or performing analytical chemistry checks (e.g., LC-MS, NMR) to confirm identity and purity.

  • Stability: While stored at room temperature, degradation could occur under specific experimental conditions (e.g., exposure to light, strong acids/bases, or certain reactive chemicals). The nitroaniline moiety can be reactive[5].

  • Solubility: Poor solubility is a common cause of low bioactivity in aqueous assay buffers[8]. The compound is predicted to have low water solubility.

Experimental Protocol: Verifying Compound Solubility

  • Visual Inspection: Prepare a stock solution in an appropriate organic solvent (e.g., DMSO). When diluting into your aqueous assay buffer, visually inspect for any precipitation.

  • Nephelometry: For a more quantitative measure, use nephelometry to detect light scattering from insoluble particles.

  • Solubility Testing: Determine the kinetic solubility in your specific assay buffer.

SolventExpected Solubility
Water Low
DMSO Higher
Ethanol Soluble
Assay-Related Issues

Question: How can I be sure my assay is performing correctly?

Answer: Assay interference is a frequent cause of misleading results in high-throughput screening and other in vitro assays[9][10].

  • Positive and Negative Controls: Are your positive and negative controls behaving as expected? This is the first and most critical step in validating your assay run[10].

  • Assay Interference: The nitroaniline structure can contribute to colorimetric interference in certain assays. Additionally, compounds can interfere with detection methods like fluorescence[8][9].

  • Non-specific Activity: At high concentrations, small molecules can exhibit non-specific activity through mechanisms like aggregation[8].

Experimental Protocol: Counter-Screen for Assay Interference

  • Blank Assay: Run the compound in your assay in the absence of the biological target. Any signal generated is likely due to assay interference.

  • Orthogonal Assays: Use a different assay format that relies on an alternative detection method to confirm any observed activity[8]. For example, if you are using a fluorescence-based assay, try a label-free method.

Biological System and Target Engagement

Question: Is it possible the compound is not interacting with my biological target as expected?

Answer: This is a key biological question. Given its likely role as a building block, it may not have high affinity for a specific target on its own.

  • Target Expression: Confirm that your cellular model expresses the intended biological target at sufficient levels.

  • Cellular Uptake: The compound must be able to cross the cell membrane to act on intracellular targets. Its physicochemical properties will influence this.

  • Metabolism: The compound could be rapidly metabolized by cells into an inactive form.

Visualizing Troubleshooting Workflows

Below are diagrams to help visualize the troubleshooting process.

G cluster_0 Start: Low Bioactivity Observed cluster_1 Phase 1: Compound Verification cluster_2 Phase 2: Assay Validation cluster_3 Phase 3: Biological Investigation cluster_4 Conclusion start Low or No Bioactivity purity Check Purity (CoA, LC-MS) start->purity solubility Verify Solubility in Assay Buffer purity->solubility stability Assess Stability solubility->stability controls Check Controls (Positive/Negative) stability->controls interference Run Interference Counter-Screen controls->interference concentration Test a Broader Concentration Range interference->concentration uptake Assess Cellular Uptake concentration->uptake target Confirm Target Expression uptake->target mechanism Hypothesize Mechanism of Action target->mechanism conclusion Identify Root Cause mechanism->conclusion

Caption: A step-by-step workflow for troubleshooting low bioactivity.

G Low_Bioactivity Low Bioactivity Observed Compound_Issues Compound Integrity? Low_Bioactivity->Compound_Issues Assay_Issues Assay Performance? Low_Bioactivity->Assay_Issues Biological_Issues Biological Target? Low_Bioactivity->Biological_Issues Purity Impure Compound Compound_Issues->Purity Solubility Poor Solubility Compound_Issues->Solubility Degradation Degradation Compound_Issues->Degradation Interference Assay Interference Assay_Issues->Interference Controls_Fail Controls Failed Assay_Issues->Controls_Fail Promiscuity Non-specific Activity Assay_Issues->Promiscuity No_Uptake No Cellular Uptake Biological_Issues->No_Uptake No_Target Target Not Expressed Biological_Issues->No_Target Building_Block Compound is an Intermediate Biological_Issues->Building_Block

Caption: Potential root causes for low bioactivity.

References

Technical Support Center: Optimizing Reaction Conditions for Benzylpiperazine Coupling

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing palladium-catalyzed cross-coupling reactions of benzylpiperazine with aryl halides, commonly known as Buchwald-Hartwig amination.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of low yield in benzylpiperazine coupling reactions?

A1: Low yields in Buchwald-Hartwig amination of benzylpiperazine are often attributed to inefficient catalytic activity. This can stem from several factors, including the choice of palladium precursor, ligand, base, solvent, and reaction temperature. The oxidative addition of the aryl halide to the palladium(0) complex is a critical step and can be particularly challenging with less reactive aryl chlorides.

Q2: How do I choose the right ligand for my benzylpiperazine coupling reaction?

A2: Ligand selection is crucial for a successful coupling reaction. Bulky, electron-rich phosphine ligands are generally preferred as they promote the formation of the active monoligated palladium species and facilitate both oxidative addition and reductive elimination. For the coupling of benzylpiperazine, ligands such as XPhos, RuPhos, and BrettPhos have been shown to be effective. The optimal ligand may vary depending on the specific aryl halide and reaction conditions.

Q3: What are the common side reactions to watch out for?

A3: Common side reactions include hydrodehalogenation of the aryl halide (replacement of the halogen with a hydrogen atom), homo-coupling of the aryl halide to form biaryl impurities, and the formation of 1,4-dibenzylpiperazine if piperazine is used as a starting material in a one-pot synthesis of the final product. Careful control of reaction conditions and the use of appropriate reagents can minimize these side reactions.

Q4: Can I use aryl chlorides for coupling with benzylpiperazine?

A4: While aryl iodides and bromides are more reactive, aryl chlorides can be used for Buchwald-Hartwig coupling with benzylpiperazine. However, they typically require more forcing conditions, such as higher temperatures and more active catalyst systems (e.g., using specialized ligands like XPhos or RuPhos). The oxidative addition of aryl chlorides to palladium is generally slower than that of aryl bromides or iodides.

Q5: My reaction is not going to completion. What should I try?

A5: If your reaction is stalling, consider the following troubleshooting steps:

  • Increase Temperature: Gently increasing the reaction temperature can often drive the reaction to completion.

  • Screen Ligands: The initial choice of ligand may not be optimal. Screening a panel of bulky phosphine ligands is recommended.

  • Change the Base: The choice of base is critical. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used. If one base is not effective, trying another may improve the outcome.

  • Check Reagent Quality: Ensure that your solvent is anhydrous and your reagents are pure. The presence of water or other impurities can deactivate the catalyst.

  • Use a Pre-catalyst: Using a well-defined palladium pre-catalyst can lead to more consistent and reproducible results compared to generating the active catalyst in situ from a palladium salt and a ligand.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the benzylpiperazine coupling experiments.

IssuePossible Cause(s)Suggested Solution(s)
Low or No Product Formation Inactive catalyst- Use a palladium pre-catalyst for more reliable activation. - Ensure all reagents and solvents are anhydrous and degassed. - Screen different phosphine ligands (e.g., XPhos, RuPhos, BrettPhos).
Low reaction temperature- Gradually increase the reaction temperature in increments of 10-20 °C.
Inappropriate base- Switch to a stronger base like LHMDS or KHMDS if using NaOtBu. - Ensure the base is fresh and has been stored under inert atmosphere.
Formation of Side Products (e.g., Hydrodehalogenation) Catalyst deactivation- Use a higher catalyst loading. - Employ a more robust ligand.
Presence of water- Use rigorously dried solvents and reagents.
Reaction is Slow or Stalls Poor solubility of reagents- Try a different solvent or a solvent mixture (e.g., toluene/dioxane).
Sterically hindered substrates- Use a more active catalyst system (e.g., a more electron-rich and bulky ligand). - Increase the reaction time.
Difficulty in Product Purification Co-elution with byproducts- Optimize the reaction to minimize byproduct formation. - Try a different chromatographic separation method (e.g., different solvent system, reverse-phase chromatography). - Consider converting the product to a salt for purification by recrystallization.

Quantitative Data Summary

The following tables summarize reaction conditions and yields for the Buchwald-Hartwig amination of benzylpiperazine with various aryl halides, compiled from literature sources. These tables are intended to provide a starting point for optimization.

Table 1: Effect of Ligand on the Coupling of Benzylpiperazine with 4-Chlorotoluene

EntryPalladium Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂ (2)XPhos (4)NaOtBu (1.4)Toluene1001892
2Pd(OAc)₂ (2)RuPhos (4)NaOtBu (1.4)Toluene1001885
3Pd(OAc)₂ (2)BrettPhos (4)NaOtBu (1.4)Toluene1001878
4Pd(OAc)₂ (2)P(o-tolyl)₃ (4)NaOtBu (1.4)Toluene10024<10

Table 2: Effect of Base on the Coupling of Benzylpiperazine with 4-Bromotoluene

EntryPalladium Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1Pd₂(dba)₃ (1.5)XPhos (3)NaOtBu (1.5)Dioxane1001295
2Pd₂(dba)₃ (1.5)XPhos (3)LHMDS (1.5)Dioxane1001291
3Pd₂(dba)₃ (1.5)XPhos (3)K₃PO₄ (2.0)Dioxane1002465
4Pd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃ (2.0)Dioxane1002472

Table 3: Effect of Solvent on the Coupling of Benzylpiperazine with 2-Bromopyridine

EntryPalladium Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂ (2)XPhos (4)NaOtBu (1.4)Toluene801688
2Pd(OAc)₂ (2)XPhos (4)NaOtBu (1.4)Dioxane801693
3Pd(OAc)₂ (2)XPhos (4)NaOtBu (1.4)THF652475
4Pd(OAc)₂ (2)XPhos (4)NaOtBu (1.4)DME851685

Experimental Protocols

General Protocol for the Buchwald-Hartwig Amination of Benzylpiperazine with an Aryl Halide

This protocol provides a general starting point for the palladium-catalyzed coupling of benzylpiperazine with an aryl halide. Optimization of specific parameters may be required for different substrates.

Materials:

  • Palladium pre-catalyst (e.g., XPhos Pd G3, 1-2 mol%)

  • Phosphine ligand (if not using a pre-catalyst, e.g., XPhos, 2-4 mol%)

  • Benzylpiperazine (1.0 equiv)

  • Aryl halide (1.2 equiv)

  • Base (e.g., NaOtBu, 1.4 equiv)

  • Anhydrous, degassed solvent (e.g., toluene or dioxane)

  • Schlenk tube or other suitable reaction vessel

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere, add the palladium pre-catalyst (or palladium source and ligand), the base, and a magnetic stir bar.

  • Evacuate and backfill the tube with inert gas three times.

  • Add the aryl halide and benzylpiperazine to the Schlenk tube.

  • Add the anhydrous, degassed solvent via syringe.

  • Place the reaction vessel in a preheated oil bath at the desired temperature (typically 80-110 °C).

  • Stir the reaction mixture for the specified time (typically 12-24 hours), monitoring the progress by TLC or GC/MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Buchwald_Hartwig_Catalytic_Cycle Pd0 Pd(0)L OA_Complex Ar-Pd(II)-X(L) Pd0->OA_Complex Oxidative Addition + Ar-X Amine_Coord Ar-Pd(II)-NHR'R''X OA_Complex->Amine_Coord Ligand Exchange + Benzylpiperazine Amido_Complex Ar-Pd(II)-NR'R''(L) Amine_Coord->Amido_Complex Deprotonation - Base-H+X- Product Ar-NR'R'' Amido_Complex->Product Reductive Elimination Catalyst_Regen Pd(0)L Amido_Complex->Catalyst_Regen

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Troubleshooting_Workflow Start Start: Low Yield or No Reaction Check_Reagents Check Reagent Purity & Anhydrous Conditions Start->Check_Reagents Increase_Temp Increase Temperature Check_Reagents->Increase_Temp If reagents are pure Screen_Ligands Screen Ligands (e.g., XPhos, RuPhos) Increase_Temp->Screen_Ligands If still low yield Change_Base Change Base (e.g., LHMDS) Screen_Ligands->Change_Base If still low yield Use_Precatalyst Use Palladium Pre-catalyst Change_Base->Use_Precatalyst If still low yield Success Reaction Optimized Use_Precatalyst->Success Improved Yield

Caption: Troubleshooting workflow for low-yield reactions.

Technical Support Center: Synthesis of 5-(4-Benzylpiperazino)-2-nitroaniline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 5-(4-Benzylpiperazino)-2-nitroaniline.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound via the nucleophilic aromatic substitution (SNAr) reaction of 5-chloro-2-nitroaniline with 1-benzylpiperazine.

Q1: The reaction is very slow or appears to be incomplete, resulting in a low yield of the desired product. What are the possible causes and solutions?

A1: Incomplete or slow reactions are a common challenge. Several factors can contribute to this issue:

  • Insufficient Temperature: The SNAr reaction requires sufficient thermal energy to overcome the activation barrier. Ensure the reaction mixture is maintained at the recommended temperature.

  • Poor Quality Reagents: The purity of starting materials is crucial. 5-Chloro-2-nitroaniline and 1-benzylpiperazine should be of high purity. The solvent, N,N-dimethylformamide (DMF), should be anhydrous, as water can interfere with the reaction.

  • Inefficient Mixing: In a heterogeneous mixture with potassium carbonate, efficient stirring is essential to ensure proper contact between the reactants.

  • Base Inactivity: The potassium carbonate may be old or have absorbed moisture, reducing its basicity. Using freshly dried potassium carbonate is recommended.

Troubleshooting Steps:

  • Verify Reaction Temperature: Use a calibrated thermometer to confirm the internal reaction temperature.

  • Assess Reagent Quality: If possible, analyze the purity of your starting materials (e.g., by NMR or melting point). Use a fresh, anhydrous grade of DMF.

  • Improve Agitation: Increase the stirring rate to ensure the reaction mixture is well-suspended.

  • Use Fresh Base: Dry the potassium carbonate in an oven before use or use a freshly opened bottle.

Q2: After workup, I observe a significant amount of a side product with a lower molecular weight than my target compound. What could this be?

A2: A common side reaction in syntheses using DMF as a solvent at elevated temperatures is the formation of a byproduct from the decomposition of DMF. DMF can decompose into dimethylamine and carbon monoxide, especially in the presence of a base. The dimethylamine generated in situ is a nucleophile and can react with your starting material, 5-chloro-2-nitroaniline, to form 5-(dimethylamino)-2-nitroaniline.

Mitigation Strategies:

  • Control Reaction Temperature: Avoid excessively high temperatures that can accelerate DMF decomposition.

  • Minimize Reaction Time: A longer reaction time at high temperatures increases the likelihood of DMF decomposition. Monitor the reaction progress (e.g., by TLC) and stop it once the starting material is consumed.

  • Alternative Solvents: If this side product is persistent, consider alternative high-boiling polar aprotic solvents such as DMSO or N-methyl-2-pyrrolidone (NMP).

Q3: My final product is discolored (e.g., dark red or brown), even after initial purification. What is the cause and how can I obtain a purer, yellow product?

A3: Discoloration in aniline-containing compounds is often due to the formation of oxidized impurities. The amino group in both the starting material and the product is susceptible to air oxidation, which can produce highly colored byproducts.

Purification and Prevention:

  • Purge with Inert Gas: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.

  • Recrystallization: Recrystallization is an effective method for removing colored impurities. Suitable solvent systems may include ethanol, isopropanol, or mixtures of ethyl acetate and hexanes.

  • Activated Carbon Treatment: During recrystallization, adding a small amount of activated carbon can help adsorb colored impurities.

  • Column Chromatography: For high-purity material, silica gel column chromatography can be employed to separate the desired product from colored byproducts.

Q4: I have isolated a byproduct that is more polar than my desired product and does not contain the benzylpiperazine moiety. What is this likely to be?

A4: This byproduct is likely 5-hydroxy-2-nitroaniline, which results from the hydrolysis of the starting material, 5-chloro-2-nitroaniline. This can occur if there is water present in the reaction mixture, especially under basic conditions provided by the potassium carbonate.

Preventative Measures:

  • Use Anhydrous Conditions: Ensure all glassware is thoroughly dried before use. Use an anhydrous grade of DMF and dry the potassium carbonate.

  • Inert Atmosphere: Performing the reaction under an inert atmosphere can also help to exclude atmospheric moisture.

Frequently Asked Questions (FAQs)

Q: What is the role of potassium carbonate in this reaction?

A: Potassium carbonate acts as a base. Its primary role is to deprotonate the secondary amine of 1-benzylpiperazine, increasing its nucleophilicity and facilitating the attack on the electron-deficient aromatic ring of 5-chloro-2-nitroaniline. It also neutralizes the HCl that is formally eliminated during the reaction.

Q: Why is a polar aprotic solvent like DMF used?

A: Polar aprotic solvents like DMF are ideal for SNAr reactions for several reasons:

  • They can dissolve the reactants, including the ionic base.

  • They do not have acidic protons that can protonate the nucleophile and reduce its reactivity.

  • Their high boiling points allow the reaction to be conducted at elevated temperatures, which is often necessary for this type of reaction.

Q: Can I use a different base, such as triethylamine or sodium hydroxide?

A: While other bases can be used in SNAr reactions, potassium carbonate is often preferred in this synthesis because it is a solid, non-nucleophilic base that is strong enough to deprotonate the piperazine but generally not so strong as to cause significant side reactions like extensive solvent decomposition or hydrolysis, provided the conditions are controlled. Stronger bases like sodium hydroxide could increase the rate of hydrolysis of the starting material.

Q: How can I monitor the progress of the reaction?

A: Thin-layer chromatography (TLC) is a convenient method to monitor the reaction. A suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes) should be chosen to achieve good separation between the starting material (5-chloro-2-nitroaniline) and the product. The reaction is considered complete when the spot corresponding to the starting material is no longer visible on the TLC plate.

Experimental Protocol and Data

Table 1: Reaction Parameters and Expected Outcome
ParameterValue
Reactant 1 5-Chloro-2-nitroaniline
Reactant 2 1-Benzylpiperazine
Base Potassium Carbonate (K₂CO₃)
Solvent N,N-Dimethylformamide (DMF)
Temperature 100-120 °C
Reaction Time 3-6 hours
Expected Yield 70-85%
Appearance of Product Yellow solid
Detailed Experimental Protocol
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-chloro-2-nitroaniline (1.0 eq), 1-benzylpiperazine (1.1 eq), and potassium carbonate (2.0 eq).

  • Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask. The volume should be sufficient to create a stirrable slurry.

  • Inert Atmosphere: Purge the flask with an inert gas (e.g., nitrogen or argon) for 5-10 minutes.

  • Heating: Heat the reaction mixture to 100-120 °C with vigorous stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC until the 5-chloro-2-nitroaniline is consumed (typically 3-6 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a beaker containing ice-water.

    • Stir until the product precipitates as a yellow solid.

    • Collect the solid by vacuum filtration.

    • Wash the solid with water to remove any remaining DMF and inorganic salts.

  • Purification:

    • Dry the crude product in a vacuum oven.

    • Recrystallize the crude solid from a suitable solvent (e.g., ethanol or isopropanol) to obtain the pure this compound as a yellow crystalline solid.

Visual Troubleshooting Guide

Troubleshooting_Synthesis start Start Synthesis check_yield Low Yield or Incomplete Reaction? start->check_yield discolored_product Discolored Product? check_yield->discolored_product No solution_yield1 Verify Temperature Assess Reagent Purity Improve Stirring Use Fresh Base check_yield->solution_yield1 Yes side_product_A Low MW Side Product? discolored_product->side_product_A No solution_discolored Purge with Inert Gas Recrystallize Use Activated Carbon Column Chromatography discolored_product->solution_discolored Yes side_product_B Polar Side Product? side_product_A->side_product_B No cause_A Cause: DMF Decomposition to Dimethylamine side_product_A->cause_A Yes cause_B Cause: Hydrolysis of Starting Material side_product_B->cause_B Yes end Successful Synthesis side_product_B->end No solution_yield1->discolored_product solution_discolored->side_product_A solution_A Control Temperature Minimize Reaction Time Consider Alt. Solvent cause_A->solution_A solution_A->side_product_B solution_B Use Anhydrous Conditions Inert Atmosphere cause_B->solution_B solution_B->end

Caption: Troubleshooting workflow for the synthesis of this compound.

addressing poor solubility of 5-(4-Benzylpiperazino)-2-nitroaniline in assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-(4-Benzylpiperazino)-2-nitroaniline. The information provided is intended to help address challenges related to the compound's poor solubility in various assay systems.

Troubleshooting Guide

Issue: Compound Precipitation in Aqueous Buffers

Question: My this compound, dissolved in an organic solvent, precipitates when I dilute it into my aqueous assay buffer. How can I prevent this?

Answer: This is a common issue for compounds with low aqueous solubility. Here are several strategies to address this, ranging from simple adjustments to more complex formulation approaches.

1. Optimization of Co-solvent Concentration:

It's possible that the final concentration of the organic solvent in your assay is too low to maintain the solubility of the compound.

  • Recommendation: Create a dilution series to determine the maximum tolerable concentration of the organic solvent (e.g., DMSO, ethanol) in your specific assay that does not adversely affect the biological system (e.g., enzyme activity, cell viability). Then, determine if this concentration is sufficient to keep your compound in solution at the desired final concentration.

2. pH Adjustment of the Assay Buffer:

The solubility of ionizable compounds can be significantly influenced by the pH of the solution. As this compound contains a piperazine moiety, it is likely to have a pKa in the physiological range, making its solubility pH-dependent.

  • Recommendation: If your assay permits, systematically vary the pH of your final assay buffer to find a range where the compound's solubility is improved. Given the basic nature of the piperazine ring, a slightly acidic pH might increase solubility.

3. Use of Solubilizing Excipients:

Certain additives can help to increase the aqueous solubility of hydrophobic compounds.

  • Recommendation: Evaluate the compatibility of solubilizing agents with your assay. Common excipients include:

    • Cyclodextrins (e.g., β-cyclodextrin, HP-β-CD): These can form inclusion complexes with the compound, enhancing its solubility.

    • Surfactants (e.g., Tween® 80, Polysorbate 20): At concentrations above the critical micelle concentration, surfactants can form micelles that encapsulate the compound.

    • Polymers (e.g., PEG, PVP): These can also help to keep the compound in solution.

Workflow for Troubleshooting Precipitation

G start Precipitation Observed in Aqueous Buffer check_cosolvent Increase Final Co-solvent Concentration start->check_cosolvent check_ph Adjust pH of Assay Buffer check_cosolvent->check_ph No success Compound Soluble Proceed with Assay check_cosolvent->success Yes use_excipients Incorporate Solubilizing Excipients (e.g., Cyclodextrins, Surfactants) check_ph->use_excipients No check_ph->success Yes use_excipients->success Yes failure Precipitation Persists Consider Advanced Formulation use_excipients->failure No

Caption: Troubleshooting workflow for addressing compound precipitation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for making a stock solution of this compound?

A1: Based on the structure, which includes aromatic rings and a piperazine group, polar aprotic solvents are likely to be effective. We recommend starting with Dimethyl Sulfoxide (DMSO). For a 10 mM stock solution, you can dissolve 3.12 mg of the compound in 1 mL of DMSO. If solubility in DMSO is limited, consider N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP).

Q2: Can I use sonication or gentle heating to dissolve the compound?

A2: Yes, sonication can be used to aid in the dissolution of the compound in the chosen solvent. Gentle heating (e.g., to 37°C) can also be effective, but caution should be exercised to avoid compound degradation, especially for prolonged periods. Always visually inspect the solution to ensure complete dissolution before use.

Q3: What is the expected aqueous solubility of this compound?

Q4: How does the piperazine group in the structure affect its solubility?

A4: The piperazine group is a basic moiety and can be protonated at acidic pH. This can increase the aqueous solubility of the compound by forming a more soluble salt.[2][3] Therefore, adjusting the pH of your buffer to be slightly acidic may improve solubility.

Q5: Are there any known incompatibilities of this compound with common assay components?

A5: There are no specific reported incompatibilities. However, due to its nitroaromatic structure, it may interact with strong reducing agents. Additionally, high concentrations of surfactants used for solubilization could potentially interfere with certain biological assays. It is always recommended to run appropriate vehicle and excipient controls in your experiments.

Data Presentation

Table 1: Suggested Solvents for Stock Solutions

SolventAbbreviationTypeRecommended Starting ConcentrationNotes
Dimethyl SulfoxideDMSOPolar Aprotic10-20 mMCommonly used for in vitro assays. Ensure final concentration in the assay is non-toxic to cells or does not inhibit enzymes.
N,N-DimethylformamideDMFPolar Aprotic10-20 mMAn alternative to DMSO. Check for assay compatibility.
EthanolEtOHPolar Protic5-10 mMMay be less effective than DMSO or DMF but can be an option for certain assays.

Table 2: Example of pH-Dependent Solubility Profile (Hypothetical Data)

pH of Aqueous BufferMaximum Soluble Concentration (µM)
5.025
6.015
7.05
7.4< 1
8.0< 1

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Materials: this compound (MW: 312.37 g/mol )[4][5], high-purity DMSO, analytical balance, vortex mixer, and appropriate personal protective equipment (PPE).

  • Procedure:

    • Weigh out 3.12 mg of this compound.

    • Add the weighed compound to a clean, sterile microcentrifuge tube.

    • Add 1.0 mL of high-purity DMSO to the tube.

    • Vortex the solution for 1-2 minutes until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary.

    • Store the stock solution at -20°C or -80°C, protected from light.

Protocol 2: General Method for Serial Dilution into Aqueous Assay Buffer
  • Materials: 10 mM stock solution of the compound in DMSO, aqueous assay buffer.

  • Procedure:

    • Perform an intermediate dilution of the 10 mM stock solution in DMSO to a concentration that is 100-fold higher than the highest desired final concentration in the assay.

    • Add 1 µL of the intermediate DMSO dilution to 99 µL of the pre-warmed aqueous assay buffer in the wells of your assay plate.

    • Mix immediately and thoroughly by pipetting up and down or by using a plate shaker.

    • Visually inspect for any signs of precipitation.

    • Perform further serial dilutions in the assay buffer containing the same final concentration of DMSO.

Experimental Workflow for Solubility Enhancement

G start Poorly Soluble Compound (this compound) stock_prep Prepare High-Concentration Stock in Organic Solvent (e.g., DMSO) start->stock_prep dilution Serial Dilution into Aqueous Assay Buffer stock_prep->dilution solubility_check Assess Solubility (Visual Inspection, Light Scattering) dilution->solubility_check assay Proceed with Biological Assay solubility_check->assay Soluble troubleshoot Troubleshoot Solubility Issues solubility_check->troubleshoot Precipitation ph_adjust pH Adjustment troubleshoot->ph_adjust cosolvent_opt Co-solvent Optimization troubleshoot->cosolvent_opt excipient_add Addition of Solubilizing Excipients troubleshoot->excipient_add ph_adjust->dilution cosolvent_opt->dilution excipient_add->dilution

Caption: General workflow for handling and solubilizing a poorly soluble compound for in vitro assays.

References

Technical Support Center: Purification of 5-(4-Benzylpiperazino)-2-nitroaniline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols for increasing the purity of crude 5-(4-Benzylpiperazino)-2-nitroaniline.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: What are the common impurities found in crude this compound?

A1: Impurities typically arise from the synthesis process. The most common contaminants include:

  • Unreacted Starting Materials: Depending on the synthetic route, these may include 5-fluoro-2-nitroaniline (or 5-chloro-2-nitroaniline) and 1-benzylpiperazine.

  • Byproducts: A frequent byproduct in the synthesis of monosubstituted piperazines is the corresponding disubstituted derivative, formed by the reaction of two equivalents of the nitroaniline precursor with one molecule of piperazine.[1]

  • Residual Solvents: Solvents used during the reaction or initial work-up (e.g., NMP, DMF, ethanol) may be present.[2]

  • Degradation Products: Although less common if handled properly, the nitro group can be susceptible to reduction, or other side reactions may occur if the reaction is subjected to excessive heat or harsh conditions.[2]

Q2: What is the most effective initial method for purifying this compound?

A2: For crude material that is largely the desired product, recrystallization is the most efficient and economical first step. This technique is excellent for removing small amounts of impurities that have different solubility profiles from the target compound. For more complex mixtures or to separate impurities with similar polarities, column chromatography is required.

Q3: My recrystallization attempt resulted in a very low yield. What are the likely causes and solutions?

A3: Low yield during recrystallization is a common issue. Consider the following:

  • Excessive Solvent: Using too much solvent will keep a significant portion of your product dissolved even after cooling.

    • Solution: Use the absolute minimum amount of hot solvent required to fully dissolve the crude material. Evaporate some solvent if too much was added.

  • Inappropriate Solvent Choice: The ideal solvent should dissolve the compound well when hot but poorly when cold. If the compound is too soluble at low temperatures, recovery will be poor.

    • Solution: Test different solvents or employ a two-solvent system. For nitroaniline-type compounds, ethanol or ethanol/water mixtures are often effective.[3][4] Start by dissolving the compound in a "good" solvent (like ethanol) and then slowly add a "poor" solvent (like water) at the boiling point until the solution becomes slightly cloudy (turbid). Add a drop or two of the good solvent to clarify and then cool.

  • Premature Crystallization: If the solution cools too quickly during a hot filtration step (to remove insoluble impurities), product can be lost on the filter paper.

    • Solution: Use a pre-heated funnel and flask for hot filtration and perform the step as quickly as possible.

Q4: The compound will not crystallize from the solution after cooling. How can I induce crystallization?

A4: Failure to crystallize is usually due to supersaturation or the presence of impurities that inhibit crystal lattice formation.

  • Scratching: Use a glass rod to gently scratch the inner surface of the flask at the meniscus of the solution. The microscopic scratches on the glass provide nucleation sites for crystal growth.

  • Seeding: If available, add a single, tiny crystal of pure this compound to the cooled solution to act as a template for crystallization.

  • Concentration: Carefully remove some of the solvent under reduced pressure (or by gentle heating) to increase the concentration of the compound and then attempt to cool again.

  • Drastic Cooling: If slow cooling does not work, try placing the flask in a dry ice/acetone bath for a short period, as a sudden temperature drop can sometimes force precipitation. Note that this may result in smaller, less pure crystals.

Q5: I've purified my compound, but TLC or HPLC analysis still shows impurities. What is the next step?

A5: If recrystallization fails to remove all impurities, it indicates that their polarity and solubility are very similar to your target compound. Silica gel column chromatography is the recommended next step for separating such challenging mixtures. This technique separates compounds based on their differential adsorption to the stationary phase (silica) and solubility in the mobile phase.

Compound Data and Properties

The following table summarizes key properties for this compound.

PropertyValueReference
Molecular Formula C₁₇H₂₀N₄O₂[5][6]
Molecular Weight 312.37 g/mol [5][6]
CAS Number 23470-43-1[5]
Appearance Yellow to orange solid (predicted based on related structures)[7][8]
Storage Store at room temperature, protected from light in an inert atmosphere.[5][7]

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol provides a general guideline. The ideal solvent system should be determined empirically on a small scale.

  • Solvent Selection: Begin by testing the solubility of a few milligrams of crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, toluene, and mixtures like ethanol/water). The ideal solvent will dissolve the crude material when hot but not when cold.

  • Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask. Add a magnetic stir bar.

  • Heating: Heat the solvent to its boiling point and add it portion-wise to the flask with stirring until the solid has just dissolved. Avoid adding a large excess.

  • (Optional) Hot Filtration: If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Cooling and Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this period to allow for the formation of large, pure crystals.

  • Ice Bath: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals under high vacuum to remove all traces of solvent. Characterize the final product by measuring its melting point and assessing its purity via TLC, HPLC, or NMR.

Protocol 2: Purification by Column Chromatography
  • Mobile Phase Selection: Using thin-layer chromatography (TLC), identify a solvent system (mobile phase) that provides good separation of the target compound from its impurities. A good target Rf (retention factor) for the desired product is between 0.25 and 0.35. Start with solvent systems like Hexane/Ethyl Acetate or Dichloromethane/Methanol.

  • Column Packing: Prepare a slurry of silica gel in the chosen mobile phase and carefully pour it into a chromatography column, ensuring no air bubbles are trapped. Allow the silica to settle into a packed bed, and drain the excess solvent until it is level with the top of the silica.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). In a separate flask, add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution: Gently add the mobile phase to the column and begin elution, collecting the eluent in fractions (e.g., in test tubes). Maintain a constant flow rate.

  • Fraction Analysis: Monitor the composition of the collected fractions using TLC. Spot each fraction on a TLC plate and develop it in the mobile phase.

  • Combine and Evaporate: Combine the fractions that contain the pure product. Remove the solvent using a rotary evaporator to yield the purified this compound.

  • Final Analysis: Confirm the purity of the final product using appropriate analytical techniques.

Visualization

Purification Workflow Diagram

The following diagram illustrates the decision-making process for purifying crude this compound.

PurificationWorkflow start Crude Product assess_purity1 Assess Purity (TLC / HPLC) start->assess_purity1 decision1 Purity > 95%? assess_purity1->decision1 recrystallize Recrystallization decision1->recrystallize No end_product Pure Product decision1->end_product Yes assess_purity2 Assess Purity (TLC / HPLC) recrystallize->assess_purity2 decision2 Purity Acceptable? assess_purity2->decision2 chromatography Column Chromatography decision2->chromatography No decision2->end_product Yes assess_purity3 Assess Purity (TLC / HPLC) chromatography->assess_purity3 decision3 Purity Acceptable? assess_purity3->decision3 decision3:s->chromatography:w No (Re-run) decision3->end_product Yes

Caption: Workflow for the purification of this compound.

References

refining dosage for in vivo studies with 5-(4-Benzylpiperazino)-2-nitroaniline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance and answers frequently asked questions for researchers utilizing 5-(4-Benzylpiperazino)-2-nitroaniline in in vivo studies. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a chemical compound with the molecular formula C17H20N4O2 and a molecular weight of 312.37.[1] It belongs to the piperazine class of compounds, which are known to have various pharmacological activities.[2]

Q2: What are the known pharmacological effects of piperazine derivatives?

While specific data on this compound is limited, many piperazine derivatives exhibit stimulant properties. These effects are often mediated through interactions with dopaminergic, noradrenergic, and predominantly serotoninergic systems in the brain.[2]

Q3: What are the potential toxic effects of piperazine derivatives?

Reported toxic effects associated with some piperazine derivatives include agitation, anxiety, cardiac symptoms such as tachycardia, and in some cases, seizures.[2] Metabolism of these compounds primarily occurs via cytochrome P450, with subsequent glucuronidation and/or sulfation.[2]

Troubleshooting Guide for In Vivo Studies

Issue: Difficulty in determining an appropriate starting dose for in vivo experiments.

Possible Cause: Lack of published data on the specific compound this compound.

Solution:

  • Literature Review of Analogs: Investigate in vivo studies conducted on structurally similar compounds. For example, studies on other nitroaniline or benzylpiperazine derivatives might provide insights into potential dosage ranges.

  • In Vitro to In Vivo Extrapolation: If you have in vitro data (e.g., EC50 or IC50 values), you may be able to use pharmacokinetic modeling to estimate a starting dose for in vivo studies.

  • Dose-Ranging Study: Conduct a pilot dose-ranging study in a small number of animals to determine the maximum tolerated dose (MTD) and to identify a dose range that elicits the desired pharmacological effect without causing significant toxicity.

Workflow for a Dose-Ranging Study

DoseRangingWorkflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Dosing cluster_2 Phase 3: Observation & Analysis cluster_3 Phase 4: Determination A Select Animal Model B Determine Route of Administration A->B C Prepare Compound Formulation B->C D Administer Ascending Doses to Small Groups C->D E Control Group (Vehicle Only) C->E F Monitor for Clinical Signs of Toxicity D->F E->F G Collect Blood/Tissue Samples F->G H Analyze Pharmacokinetic & Pharmacodynamic Endpoints G->H I Determine Maximum Tolerated Dose (MTD) H->I J Select Dose for Efficacy Studies I->J

Caption: Workflow for a typical in vivo dose-ranging study.

Issue: Unexpected toxicity or adverse events are observed.

Possible Cause: The compound may have off-target effects or a narrow therapeutic window.

Solution:

  • Review Dosing and Formulation: Double-check the dose calculations, formulation, and route of administration to rule out experimental error.

  • Histopathology: Conduct histopathological examination of major organs to identify any tissue damage.

  • Consider a Different Animal Model: The observed toxicity may be species-specific. Consider using a different animal model to see if the toxic effects are consistent.

Logical Troubleshooting for Unexpected Toxicity

ToxicityTroubleshooting start Unexpected Toxicity Observed check_dose Verify Dose Calculation & Formulation start->check_dose error_found Error Identified? check_dose->error_found correct_error Correct Error and Repeat error_found->correct_error Yes no_error No Error Found error_found->no_error No assess_severity Assess Severity of Toxicity no_error->assess_severity mild_toxicity Mild Toxicity? assess_severity->mild_toxicity reduce_dose Reduce Dose mild_toxicity->reduce_dose Yes severe_toxicity Severe Toxicity mild_toxicity->severe_toxicity No stop_study Stop Study & Re-evaluate Compound severe_toxicity->stop_study histopathology Conduct Histopathology severe_toxicity->histopathology

Caption: Decision tree for troubleshooting unexpected in vivo toxicity.

Experimental Protocols

Due to the limited publicly available data for this compound, detailed, validated experimental protocols for this specific compound are not available. The following are generalized protocols that should be adapted based on preliminary data and the specific research question.

General Protocol for Oral Gavage Administration in Mice

  • Compound Preparation:

    • Determine the appropriate vehicle for solubilizing this compound. Common vehicles include corn oil, carboxymethylcellulose (CMC), or polyethylene glycol (PEG).

    • Prepare a stock solution of the compound at the desired concentration. Ensure the solution is homogenous.

  • Animal Handling:

    • Acclimate mice to the experimental conditions for at least one week prior to the study.

    • Weigh each mouse on the day of dosing to calculate the exact volume to be administered.

  • Administration:

    • Use a proper-sized gavage needle for the size of the mouse.

    • Gently restrain the mouse and insert the gavage needle orally, advancing it into the esophagus.

    • Slowly administer the calculated volume of the compound formulation.

    • Monitor the animal for any immediate adverse reactions.

  • Post-Administration Monitoring:

    • Observe the animals at regular intervals for clinical signs of toxicity, changes in behavior, and body weight.

Data Presentation

No quantitative in vivo data for this compound was found in the public domain. The table below is a template that can be used to summarize data from a dose-ranging study.

Table 1: Template for Summarizing Dose-Ranging Study Data

Dose Group (mg/kg)Number of AnimalsRoute of AdministrationObserved Clinical SignsChange in Body Weight (%)Mortality
Vehicle Controln = 5e.g., OralNone+/- X%0/5
Low Dosen = 5e.g., Orale.g., Lethargy+/- Y%0/5
Mid Dosen = 5e.g., Orale.g., Piloerection+/- Z%1/5
High Dosen = 5e.g., Orale.g., Seizures+/- A%3/5

Signaling Pathways

The specific signaling pathways modulated by this compound are not yet elucidated. However, based on the general activity of piperazine derivatives, a potential interaction with monoaminergic signaling pathways can be hypothesized.

Hypothesized Monoaminergic Signaling Pathway Interaction

SignalingPathways cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Compound 5-(4-Benzylpiperazino)- 2-nitroaniline Transporter Monoamine Transporters (DAT, NET, SERT) Compound->Transporter Inhibition? Vesicle Synaptic Vesicle Neurotransmitter Dopamine Norepinephrine Serotonin Vesicle->Neurotransmitter Release MAO Monoamine Oxidase (MAO) Neurotransmitter->Transporter Reuptake Neurotransmitter->MAO Degradation Receptor Postsynaptic Receptors Neurotransmitter->Receptor Binding Signal Downstream Signaling Receptor->Signal

References

Validation & Comparative

A Comparative Analysis of 5-(4-Benzylpiperazino)-2-nitroaniline and Other Potent SIRT6 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the SIRT6 inhibitor 5-(4-Benzylpiperazino)-2-nitroaniline and its analogs against other notable SIRT6 inhibitors. This report includes supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways and experimental workflows.

A thorough search for the SIRT6 inhibitory activity of this compound did not yield specific data. However, a closely related analog, 5-(4-methylpiperazin-1-yl)-2-nitroaniline, has been characterized as a potent and selective SIRT6 inhibitor. This guide will focus on the available data for this methyl-substituted compound and compare it with other well-documented SIRT6 inhibitors, namely OSS_128167 and the recently developed, highly potent compound 11e.

Comparative Analysis of SIRT6 Inhibitors

Sirtuin 6 (SIRT6) has emerged as a significant therapeutic target for a range of diseases, including cancer, metabolic disorders, and inflammatory conditions. The development of potent and selective SIRT6 inhibitors is a key area of research. This guide provides a comparative overview of three such inhibitors.

InhibitorSIRT6 IC50Binding Affinity (KD)Selectivity
5-(4-methylpiperazin-1-yl)-2-nitroaniline 4.93 µM[1][2]9.76 µM (SPR)[1][2], 10 µM (ITC)[1][2]No activity against SIRT1-3 and HDAC1-11 at concentrations up to 200 µM[1][2]
OSS_128167 89 µM[3][4][5][6][7]Not ReportedSelective over SIRT1 (IC50 = 1578 µM) and SIRT2 (IC50 = 751 µM)[3][4][5][6][7]
Compound 11e 0.98 µM[8]9.46 µM (SPR)[8][9]No activity against SIRT1-3 and HDAC1-11 at concentrations up to 100 µM[8]

Signaling Pathway and Experimental Workflow

To provide a clearer understanding of the context of SIRT6 inhibition and the methods used for inhibitor characterization, the following diagrams illustrate the SIRT6 signaling pathway and a typical experimental workflow for inhibitor screening.

SIRT6_Pathway cluster_substrates SIRT6 Substrates cluster_outcomes Cellular Processes SIRT6 SIRT6 H3K9ac Histone H3 (Lys9-ac) SIRT6->H3K9ac deacetylation H3K56ac Histone H3 (Lys56-ac) SIRT6->H3K56ac deacetylation DNAPK DNA-PKcs SIRT6->DNAPK ADP-ribosylation PARP1 PARP1 SIRT6->PARP1 ADP-ribosylation NFkB NF-κB SIRT6->NFkB deacetylation HIF1a HIF-1α SIRT6->HIF1a deacetylation Gene_Silencing Gene Silencing H3K9ac->Gene_Silencing regulates DNA_Repair DNA Repair H3K56ac->DNA_Repair regulates DNAPK->DNA_Repair promotes PARP1->DNA_Repair promotes Inflammation Inflammation NFkB->Inflammation promotes Metabolism Glucose Metabolism HIF1a->Metabolism regulates

SIRT6 Signaling Pathways

Experimental_Workflow cluster_screening Primary Screening cluster_validation Hit Validation & Characterization cluster_cellular Cellular & In Vivo Assays HTS High-Throughput Screening (e.g., FDL Assay) IC50 IC50 Determination HTS->IC50 Identified Hits Selectivity Selectivity Profiling (vs. other SIRTs/HDACs) IC50->Selectivity Binding_Affinity Binding Affinity (SPR, ITC) Selectivity->Binding_Affinity Cellular_Activity Cellular Target Engagement (e.g., H3K9ac levels) Binding_Affinity->Cellular_Activity Validated Hits Functional_Assays Functional Assays (e.g., Glucose Uptake) Cellular_Activity->Functional_Assays In_Vivo In Vivo Efficacy Models Functional_Assays->In_Vivo

Inhibitor Screening Workflow

Detailed Experimental Protocols

SIRT6 Inhibition Assay (Fluor de Lys Method)

This protocol is adapted from commercially available kits and published literature for determining the in vitro potency of SIRT6 inhibitors.[1][2][10][11][12][13]

Materials:

  • Recombinant human SIRT6 enzyme

  • Fluor de Lys (FDL) SIRT6 substrate (e.g., a peptide containing an acetylated lysine residue adjacent to a fluorophore and a quencher)

  • NAD+

  • Developer solution (containing a protease)

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Test compounds (dissolved in DMSO)

  • 96-well black microplates

Procedure:

  • Prepare the reaction mixture by adding assay buffer, NAD+, and the FDL SIRT6 substrate to each well of the microplate.

  • Add the test compound at various concentrations to the respective wells. Include a positive control (a known SIRT6 inhibitor) and a negative control (DMSO vehicle).

  • Initiate the reaction by adding the SIRT6 enzyme to each well.

  • Incubate the plate at 37°C for a specified time (e.g., 60-90 minutes).

  • Stop the enzymatic reaction and develop the fluorescent signal by adding the developer solution to each well. The developer contains a protease that cleaves the deacetylated substrate, separating the fluorophore from the quencher and resulting in a fluorescent signal.

  • Incubate the plate at room temperature for 30-60 minutes to allow for the development of the fluorescent signal.

  • Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm).

  • Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.

Surface Plasmon Resonance (SPR) for Binding Affinity

This protocol outlines the general procedure for determining the binding kinetics and affinity of a small molecule inhibitor to SIRT6 using SPR.[1][2]

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Recombinant human SIRT6 enzyme

  • Test compound

  • Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)

  • Running buffer (e.g., HBS-EP+)

  • Amine coupling kit (EDC, NHS, ethanolamine)

Procedure:

  • Equilibrate the sensor chip with the running buffer.

  • Activate the carboxyl groups on the sensor chip surface by injecting a mixture of EDC and NHS.

  • Immobilize the SIRT6 enzyme onto the sensor chip surface by injecting the protein diluted in the immobilization buffer. The protein will covalently bind to the activated surface via amine coupling.

  • Deactivate any remaining active esters on the surface by injecting ethanolamine.

  • Inject a series of concentrations of the test compound over the immobilized SIRT6 surface. A reference flow cell without immobilized SIRT6 should be used to subtract non-specific binding.

  • Monitor the binding and dissociation in real-time by measuring the change in the SPR signal (response units, RU).

  • Regenerate the sensor surface between each compound injection using a low pH buffer to remove the bound analyte.

  • Analyze the resulting sensorgrams using appropriate software to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).

Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling

This protocol describes the use of ITC to measure the thermodynamic parameters of the interaction between a SIRT6 inhibitor and the enzyme.[1][2][14][15][16][17][18]

Materials:

  • Isothermal titration calorimeter

  • Recombinant human SIRT6 enzyme

  • Test compound

  • Dialysis buffer (e.g., PBS or Tris buffer)

Procedure:

  • Thoroughly dialyze the SIRT6 enzyme and dissolve the test compound in the same dialysis buffer to minimize buffer mismatch effects.

  • Load the SIRT6 enzyme solution into the sample cell of the calorimeter.

  • Load the test compound solution into the injection syringe.

  • Set the experimental parameters, including the temperature, stirring speed, and injection volume.

  • Perform a series of injections of the test compound into the sample cell containing the SIRT6 enzyme.

  • Measure the heat change associated with each injection. The raw data is a series of peaks corresponding to each injection.

  • Integrate the area under each peak to determine the heat released or absorbed per injection.

  • Plot the heat change per mole of injectant against the molar ratio of the ligand to the protein.

  • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (KD), stoichiometry (n), and enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated.

References

Unveiling the Biological Potential of 5-(4-Benzylpiperazino)-2-nitroaniline: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential biological activity of 5-(4-Benzylpiperazino)-2-nitroaniline, a synthetic compound with potential therapeutic applications. Due to the limited direct experimental data on this specific molecule, this guide leverages data from its close structural analog, 5-(4-methylpiperazin-1-yl)-2-nitroaniline, a known inhibitor of Sirtuin 6 (SIRT6). The performance of this proxy compound is compared with OSS_128167, another established SIRT6 inhibitor. This guide aims to provide a valuable resource for researchers interested in the development of novel enzyme inhibitors for therapeutic use.

Performance Comparison: SIRT6 Inhibition

SIRT6 is a NAD+-dependent deacetylase that plays a crucial role in various cellular processes, including DNA repair, glucose metabolism, and inflammation. Its dysregulation has been implicated in several diseases, including cancer and metabolic disorders, making it an attractive target for drug discovery.

The inhibitory activities of 5-(4-methylpiperazin-1-yl)-2-nitroaniline and OSS_128167 against SIRT6 and other related sirtuins are summarized in the table below. This data is critical for assessing the potency and selectivity of these compounds.

CompoundTargetIC50 (µM)Selectivity
5-(4-methylpiperazin-1-yl)-2-nitroaniline SIRT6 4.93 High selectivity over SIRT1, SIRT2, and SIRT3.[1]
OSS_128167SIRT689Selective for SIRT6 over SIRT1 (IC50 = 1578 µM) and SIRT2 (IC50 = 751 µM).[2][3][4]

Note: The data for 5-(4-methylpiperazin-1-yl)-2-nitroaniline is used as a proxy for this compound.

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for the replication and validation of the presented data. Below are the protocols for the key in vitro assays used to determine the biological activity of the compared compounds.

In Vitro SIRT6 Inhibition Assay (Fluorometric)

This assay is a common method for measuring the inhibitory activity of compounds against SIRT6.

Principle: The assay utilizes a fluorogenic substrate that is deacetylated by SIRT6. The deacetylated product is then cleaved by a developing agent, releasing a fluorescent molecule. The intensity of the fluorescence is proportional to the SIRT6 activity, and a decrease in fluorescence in the presence of a test compound indicates inhibition.

Materials:

  • Recombinant human SIRT6 enzyme

  • Fluorogenic SIRT6 substrate (e.g., a peptide containing an acetylated lysine residue linked to a fluorescent reporter)

  • NAD+ (cofactor for SIRT6)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Developing agent (e.g., trypsin)

  • Test compounds (dissolved in DMSO)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare the assay buffer and other reagents.

  • Add assay buffer, NAD+, and the SIRT6 enzyme to the wells of the microplate.

  • Add the test compounds at various concentrations to the respective wells. A DMSO control (vehicle) should be included.

  • Initiate the reaction by adding the fluorogenic substrate to all wells.

  • Incubate the plate at 37°C for a specified period (e.g., 60-90 minutes).[5][6]

  • Stop the enzymatic reaction and initiate the development step by adding the developing agent.

  • Incubate the plate at room temperature for a specified period (e.g., 30 minutes) to allow for the release of the fluorophore.[5]

  • Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 395/541 nm or 380/440 nm).[5][7]

  • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control and determine the IC50 value.

Signaling Pathways and Experimental Workflows

Visual representations of the signaling pathways and experimental workflows provide a clearer understanding of the biological context and experimental design.

SIRT6_Signaling_Pathway cluster_upstream Upstream Regulation cluster_downstream Downstream Effects cluster_inhibitors Pharmacological Inhibition NAD+ NAD+ SIRT6 SIRT6 NAD+->SIRT6 Activates Cellular Stress Cellular Stress Cellular Stress->SIRT6 Nutrient Levels Nutrient Levels Nutrient Levels->SIRT6 Histone Deacetylation (H3K9ac, H3K56ac) Histone Deacetylation (H3K9ac, H3K56ac) SIRT6->Histone Deacetylation (H3K9ac, H3K56ac) Promotes Inflammation (NF-kB) Inflammation (NF-kB) SIRT6->Inflammation (NF-kB) Inhibits Cancer Progression Cancer Progression SIRT6->Cancer Progression Suppresses DNA Repair DNA Repair Histone Deacetylation (H3K9ac, H3K56ac)->DNA Repair Enhances Glucose Metabolism Glucose Metabolism Histone Deacetylation (H3K9ac, H3K56ac)->Glucose Metabolism Regulates This compound (putative) This compound (putative) This compound (putative)->SIRT6 OSS_128167 OSS_128167 OSS_128167->SIRT6

Caption: Simplified SIRT6 signaling pathway and points of inhibition.

Experimental_Workflow cluster_synthesis Synthesis & Preparation cluster_assay SIRT6 Inhibition Assay cluster_analysis Data Interpretation Compound Synthesis Compound Synthesis In Vitro Assay In Vitro Assay Compound Synthesis->In Vitro Assay Data Analysis Data Analysis In Vitro Assay->Data Analysis Start Materials Start Materials Chemical Reactions Chemical Reactions Start Materials->Chemical Reactions Purification Purification Chemical Reactions->Purification Compound Characterization Compound Characterization Purification->Compound Characterization Reagent Preparation Reagent Preparation Plate Loading Plate Loading Reagent Preparation->Plate Loading Incubation Incubation Plate Loading->Incubation Fluorescence Reading Fluorescence Reading Incubation->Fluorescence Reading Raw Data Raw Data Calculate % Inhibition Calculate % Inhibition Raw Data->Calculate % Inhibition IC50 Determination IC50 Determination Calculate % Inhibition->IC50 Determination

Caption: General workflow for evaluating SIRT6 inhibitors.

Conclusion

While direct experimental evidence for the biological activity of this compound is currently unavailable, the data from its close analog, 5-(4-methylpiperazin-1-yl)-2-nitroaniline, strongly suggests its potential as a potent and selective SIRT6 inhibitor.[1] The comparative analysis with the known SIRT6 inhibitor, OSS_128167, provides a valuable benchmark for its potential efficacy.[2][3][4] The detailed experimental protocols and pathway diagrams included in this guide offer a solid foundation for researchers to further investigate the therapeutic potential of this and related compounds. Future studies should focus on the direct synthesis and biological evaluation of this compound to confirm its activity and explore its full therapeutic potential.

References

Structure-Activity Relationship of 5-(4-Benzylpiperazino)-2-nitroaniline Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of 5-(4-benzylpiperazino)-2-nitroaniline analogs. Due to the limited publicly available data on the specific SAR of a broad range of this compound analogs with varied benzyl substitutions, this guide will focus on a closely related analog, 5-(4-methylpiperazin-1-yl)-2-nitroaniline, for which quantitative data is available. We will supplement this with SAR insights from other series of benzylpiperazine derivatives to infer potential trends for the target compounds.

Core Structure and Analogs

The fundamental scaffold consists of a 2-nitroaniline moiety substituted at the 5-position with a 4-benzylpiperazine group. The primary focus of SAR studies on such molecules is typically the substitution pattern on the terminal benzyl group.

Reference Compound: While direct SAR data for a series of benzyl-substituted analogs is scarce, a potent inhibitor of Sirtuin 6 (SIRT6), 5-(4-methylpiperazin-1-yl)-2-nitroaniline, provides a valuable reference point.[1] This compound substitutes the benzyl group with a methyl group.

Comparative Biological Activity

The following table summarizes the activity of the reference compound and discusses the anticipated effects of modifying the benzyl group based on SAR studies of related benzylpiperazine-containing molecules.

Compound IDR Group (on Piperazine Nitrogen)TargetActivity (IC50)Key Observations
1 (Reference) MethylSIRT64.93 µMPotent inhibition of SIRT6, a histone deacetylase implicated in diabetes and other metabolic diseases.[1]
2 (Hypothetical) Unsubstituted BenzylVaries-The unsubstituted benzyl group is a common starting point in SAR studies. Its activity would be the baseline for comparison.
3 (Hypothetical) Substituted BenzylVaries-Based on general SAR principles for benzylpiperazine derivatives, electron-withdrawing or electron-donating groups on the benzyl ring can significantly modulate activity. For instance, in some series, halogen substitutions (e.g., chloro, fluoro) on the benzyl ring enhance potency.[2][3]

Structure-Activity Relationship Insights from Related Compounds

From studies on various benzylpiperazine derivatives, several general SAR trends can be inferred and potentially applied to the this compound scaffold:

  • Role of the Piperazine Ring: The piperazine moiety is a common scaffold in medicinal chemistry, often contributing to improved solubility and pharmacokinetic properties. It also serves as a versatile linker to explore different substituent groups.[4]

  • Influence of the Nitro Group: The nitro group is a strong electron-withdrawing group and can be crucial for biological activity. In some cases, it can be a substrate for nitroreductases in hypoxic cancer cells, leading to selective cytotoxicity.

  • Impact of Benzyl Substituents: The nature and position of substituents on the benzyl ring are critical for modulating potency and selectivity.

    • Electron-withdrawing groups (e.g., halogens, nitro groups) can influence the electronic properties and binding interactions of the molecule with its target.

    • Electron-donating groups (e.g., methoxy, methyl groups) can also enhance activity, depending on the specific target interactions.

    • Steric bulk of the substituent can affect how the molecule fits into a binding pocket.

Experimental Protocols

General Synthesis of this compound Analogs

The synthesis of this compound analogs typically involves a nucleophilic aromatic substitution reaction.

Step 1: Synthesis of 5-(Piperazin-1-yl)-2-nitroaniline

A mixture of 5-chloro-2-nitroaniline, an excess of piperazine, and a base such as anhydrous potassium carbonate are heated in a high-boiling solvent like N,N-dimethylacetamide (DMA).[5] The reaction mixture is then cooled and poured into ice water, followed by extraction and purification to yield 5-(piperazin-1-yl)-2-nitroaniline.

Step 2: N-Alkylation with Substituted Benzyl Halides

The resulting 5-(piperazin-1-yl)-2-nitroaniline is then reacted with a substituted benzyl chloride or bromide in a suitable solvent such as dimethylformamide (DMF) in the presence of a base (e.g., sodium bicarbonate) to yield the final 5-(4-substituted-benzylpiperazino)-2-nitroaniline analog.[6]

G cluster_0 Step 1: Synthesis of 5-(Piperazin-1-yl)-2-nitroaniline cluster_1 Step 2: N-Alkylation 5-Chloro-2-nitroaniline 5-Chloro-2-nitroaniline K2CO3, DMA, 120°C K2CO3, DMA, 120°C 5-Chloro-2-nitroaniline->K2CO3, DMA, 120°C Piperazine Piperazine Piperazine->K2CO3, DMA, 120°C 5-(Piperazin-1-yl)-2-nitroaniline 5-(Piperazin-1-yl)-2-nitroaniline K2CO3, DMA, 120°C->5-(Piperazin-1-yl)-2-nitroaniline NaHCO3, DMF NaHCO3, DMF 5-(Piperazin-1-yl)-2-nitroaniline->NaHCO3, DMF Substituted Benzyl Halide Substituted Benzyl Halide Substituted Benzyl Halide->NaHCO3, DMF Final Analog 5-(4-Substituted-benzylpiperazino)-2-nitroaniline NaHCO3, DMF->Final Analog G Analog 5-(4-Benzylpiperazino) -2-nitroaniline Analog SIRT6 SIRT6 Analog->SIRT6 Inhibition Deacetylation Deacetylation SIRT6->Deacetylation Histone_H3 Histone H3 (Ac) Histone_H3->Deacetylation Downstream_Effects Downstream Cellular Effects (e.g., Altered Gene Expression) Deacetylation->Downstream_Effects

References

A Comparative Analysis of Benzylpiperazine and Methylpiperazine Derivatives: Unveiling Pharmacological and Toxicological Profiles

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals, detailing the divergent characteristics of benzylpiperazine and methylpiperazine derivatives through experimental data, detailed methodologies, and visual pathway analysis.

This guide provides a detailed comparative analysis of benzylpiperazine (BZP) and methylpiperazine derivatives, two classes of piperazine compounds with distinct pharmacological and toxicological profiles. While benzylpiperazine and its analogues have been extensively studied as central nervous system (CNS) stimulants, often appearing in recreational drugs, the pharmacological landscape of simple methylpiperazine derivatives is less explored in this context, with their primary role being structural motifs in a broader range of therapeutic agents. This comparison aims to equip researchers, scientists, and drug development professionals with a clear, data-driven overview to inform future research and development.

Quantitative Data Summary

The following tables summarize key quantitative data for representative compounds from each class: 1-benzylpiperazine (BZP) and 1-methylpiperazine. It is important to note the significant disparity in the available data, with BZP being far more extensively characterized as a psychoactive substance.

Table 1: Comparative Pharmacological Data

Parameter1-Benzylpiperazine (BZP)1-Methylpiperazine
Monoamine Transporter Affinity (EC50, nM)
Dopamine Transporter (DAT)175[1]Data Not Available
Norepinephrine Transporter (NET)62[1]Data Not Available
Serotonin Transporter (SERT)6050[1]Data Not Available
Serotonin Receptor Affinity
5-HT2AAgonist activity reported[1][2]Data Not Available
5-HT2BPartial agonist/antagonist activity reported[1][2]Data Not Available
5-HT3Binding reported, linked to side effects[1][2]Data Not Available

Table 2: Comparative Toxicological Data

Parameter1-Benzylpiperazine (BZP)1-Methylpiperazine
Acute Toxicity (LD50)
Oral (Rat)Data Not Available2547 - 2830 mg/kg[3][4]
Dermal (Rabbit)Data Not Available1341 mg/kg[4][5]
Reported Adverse Effects in Humans Agitation, anxiety, palpitations, confusion, seizures, hyperthermia[1][6]Irritation to eyes, skin, and respiratory system. May cause skin sensitization.[5]

Experimental Protocols

Radioligand Binding Assays for Receptor and Transporter Affinity

Objective: To determine the binding affinity of benzylpiperazine and methylpiperazine derivatives to specific molecular targets, such as monoamine transporters (DAT, NET, SERT) and various G-protein coupled receptors (GPCRs).

Methodology:

  • Membrane Preparation:

    • Cell lines stably expressing the human recombinant transporter or receptor of interest (e.g., HEK-293 cells) are cultured and harvested.

    • The cells are homogenized in a cold buffer solution (e.g., Tris-HCl) and centrifuged to pellet the cell membranes.

    • The membrane pellet is washed and resuspended in the assay buffer to a specific protein concentration, determined by a protein assay (e.g., Bradford assay).

  • Binding Assay:

    • The assay is typically performed in a 96-well plate format.

    • Each well contains the cell membrane preparation, a specific radioligand (e.g., [³H]dopamine for DAT, [³H]citalopram for SERT), and varying concentrations of the unlabeled test compound (the piperazine derivative).

    • Total Binding: Wells containing only the membrane preparation and the radioligand.

    • Non-specific Binding: Wells containing the membrane preparation, radioligand, and a high concentration of a known, non-radioactive ligand for the target to saturate all specific binding sites.

    • Competition Binding: Wells containing the membrane preparation, radioligand, and a range of concentrations of the test compound.

    • The plates are incubated at a specific temperature (e.g., room temperature or 37°C) for a set period to allow binding to reach equilibrium.

  • Detection and Data Analysis:

    • Following incubation, the bound and free radioligand are separated, typically by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand.

    • The filters are washed to remove any unbound radioligand.

    • The radioactivity retained on the filters is measured using a scintillation counter.

    • Specific binding is calculated by subtracting the non-specific binding from the total binding.

    • The data from the competition binding experiment are analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • The Ki (inhibition constant), which represents the affinity of the test compound for the target, is then calculated from the IC50 value using the Cheng-Prusoff equation.

In Vivo Behavioral Assays in Rodents

Objective: To assess the psychoactive effects of benzylpiperazine and methylpiperazine derivatives, such as stimulant, anxiogenic, or rewarding properties.

Methodology:

  • Locomotor Activity:

    • Apparatus: Open-field arenas equipped with infrared beams or video tracking software to monitor movement.

    • Procedure: Rodents (mice or rats) are administered the test compound or vehicle via a specific route (e.g., intraperitoneal injection, oral gavage). Immediately after administration, the animals are placed in the open-field arena.

    • Data Collection: Locomotor activity, including distance traveled, rearing frequency, and time spent in different zones of the arena, is recorded for a set duration (e.g., 60-120 minutes).

    • Interpretation: An increase in locomotor activity is indicative of a stimulant effect.

  • Conditioned Place Preference (CPP):

    • Apparatus: A two-chambered box with distinct visual and tactile cues in each chamber.

    • Procedure: The experiment consists of three phases:

      • Pre-conditioning (Baseline): Animals are allowed to freely explore both chambers, and the time spent in each chamber is recorded to establish any initial preference.

      • Conditioning: Over several days, animals receive injections of the test compound and are confined to one chamber, and on alternate days, they receive a vehicle injection and are confined to the other chamber.

      • Post-conditioning (Test): After the conditioning phase, the animals are again allowed to freely explore both chambers without any drug administration.

    • Data Collection: The time spent in the drug-paired chamber and the vehicle-paired chamber is recorded.

    • Interpretation: A significant increase in the time spent in the drug-paired chamber compared to the pre-conditioning phase suggests that the compound has rewarding properties.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize key signaling pathways and a typical experimental workflow for the analysis of these piperazine derivatives.

cluster_presynaptic Presynaptic Neuron cluster_synaptic Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_reuptake Reuptake Mechanism Tyrosine Tyrosine L-DOPA L-DOPA Tyrosine->L-DOPA Dopamine Dopamine L-DOPA->Dopamine Vesicle Vesicle Dopamine->Vesicle VMAT2 Synaptic Cleft Synaptic Cleft Vesicle->Synaptic Cleft Release Dopamine_in_cleft Dopamine Dopamine_Receptors Dopamine Receptors (e.g., D1, D2) Dopamine_in_cleft->Dopamine_Receptors DAT Dopamine Transporter (DAT) Dopamine_in_cleft->DAT Reuptake Signal Transduction Signal Transduction Dopamine_Receptors->Signal Transduction Activation Presynaptic Neuron Presynaptic Neuron BZP Benzylpiperazine (BZP) BZP->Vesicle Release BZP->DAT Inhibition

Caption: Dopaminergic signaling pathway and the mechanism of action of Benzylpiperazine (BZP).

cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Synthesis Synthesis of Piperazine Derivatives Purification Purification (e.g., Chromatography) Synthesis->Purification Analysis Structural Analysis (NMR, MS) Purification->Analysis Receptor_Binding Receptor/Transporter Binding Assays Analysis->Receptor_Binding Functional_Assays Functional Assays (e.g., cAMP, Calcium Flux) Receptor_Binding->Functional_Assays PK_Studies Pharmacokinetic Studies (ADME) Functional_Assays->PK_Studies Toxicity_Assays In Vitro Toxicity (e.g., Cytotoxicity) Behavioral_Studies Behavioral Pharmacology (Locomotor, CPP) PK_Studies->Behavioral_Studies Toxicity_Studies In Vivo Toxicology (e.g., LD50) Behavioral_Studies->Toxicity_Studies Lead_Optimization Lead Optimization / SAR Studies Toxicity_Studies->Lead_Optimization Lead_Optimization->Synthesis

Caption: Experimental workflow for the evaluation of piperazine derivatives.

References

Comparative Analysis of the Cross-Reactivity Profile of 5-(4-Benzylpiperazino)-2-nitroaniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the potential cross-reactivity of the compound 5-(4-Benzylpiperazino)-2-nitroaniline with various enzyme families. Due to the limited direct experimental data on this specific molecule, this analysis is based on the known activity of structurally similar compounds and general characteristics of the chemical scaffold.

Postulated Primary Target and Basis for Cross-Reactivity Assessment

While direct enzymatic screening data for this compound is not extensively published, a closely related analog, 5-(4-methylpiperazin-1-yl)-2-nitroaniline, has been identified as a potent inhibitor of Sirtuin 6 (SIRT6)[1]. This suggests that this compound likely shares this primary target. Sirtuins are a class of NAD+-dependent histone deacetylases that play crucial roles in various cellular processes.

The assessment of cross-reactivity is therefore focused on enzymes that are structurally or functionally related to SIRT6, as well as enzymes known to interact with piperazine-containing compounds. The key enzyme families considered for potential cross-reactivity are:

  • Sirtuins (SIRT1-7): As isoforms of the primary putative target, assessing selectivity across the sirtuin family is critical.

  • Histone Deacetylases (HDACs): These enzymes also function as deacetylases, making them relevant for cross-reactivity screening.

  • Cytochrome P450 (CYP) Isoforms: The piperazine moiety is a common feature in many drugs and is known to interact with CYP enzymes, which are central to drug metabolism.

Comparative Cross-Reactivity Data (Hypothetical Based on Analog Data)

The following table summarizes the expected cross-reactivity profile of this compound based on the high selectivity of its methyl analog, 5-(4-methylpiperazin-1-yl)-2-nitroaniline[1]. It is important to note that this is an extrapolated profile and requires experimental verification.

Enzyme FamilySpecific EnzymeExpected Interaction/Cross-ReactivitySupporting Rationale
Sirtuins SIRT6Primary Target Based on the activity of the closely related methyl analog[1].
SIRT1, SIRT2, SIRT3Low/Negligible The methyl analog showed no activity against SIRT1-3 at concentrations up to 200 µM[1].
SIRT4, SIRT5, SIRT7To Be Determined No data is available for the analog against these sirtuin isoforms.
HDACs Class I, II, IVLow/Negligible The methyl analog showed no activity against HDAC1-11 at concentrations up to 200 µM[1].
CYP Isoforms e.g., CYP1A2, 2C9, 2D6, 3A4Possible Piperazine-containing compounds have been reported to interact with various CYP isoforms.

Experimental Protocols for Cross-Reactivity Profiling

To experimentally validate the cross-reactivity profile of this compound, the following established assay methodologies are recommended.

Sirtuin and HDAC Inhibition Assays

A common method for assessing sirtuin and HDAC activity is a two-step enzymatic reaction using a fluorogenic substrate.

Principle: The enzyme deacetylates a substrate containing an acetylated lysine side chain. A developing solution then cleaves the deacetylated substrate, releasing a fluorescent group. The fluorescence intensity is directly proportional to the enzyme's deacetylase activity. Inhibition is measured as a decrease in fluorescence in the presence of the test compound.

Workflow:

cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis Compound Test Compound (this compound) Incubation Incubation of Enzyme, Substrate, and Compound Compound->Incubation Enzyme Enzyme (SIRT or HDAC) Enzyme->Incubation Substrate Fluorogenic Substrate Substrate->Incubation AddDeveloper Add Developer Solution Incubation->AddDeveloper Deacetylation ReadFluorescence Read Fluorescence (Excitation/Emission) AddDeveloper->ReadFluorescence Fluorophore Release CalculateIC50 Calculate % Inhibition and IC50 ReadFluorescence->CalculateIC50

Figure 1. Workflow for Sirtuin/HDAC Inhibition Assay.

Detailed Protocol:

  • Reagent Preparation: Prepare assay buffers, dilute the enzyme (e.g., recombinant human SIRT1-7 or HDAC1-11) to the working concentration, and prepare a stock solution of the fluorogenic substrate.

  • Compound Dilution: Serially dilute the test compound, this compound, to a range of concentrations.

  • Reaction Setup: In a 96-well plate, add the assay buffer, the enzyme, and the diluted test compound or vehicle control.

  • Enzymatic Reaction: Initiate the reaction by adding the fluorogenic substrate and NAD+ (for sirtuins). Incubate at 37°C for a defined period (e.g., 30-60 minutes).

  • Development: Stop the enzymatic reaction and initiate the development reaction by adding a developing solution (containing a protease like trypsin). Incubate at room temperature for 10-15 minutes.

  • Fluorescence Reading: Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., ~360 nm excitation and ~460 nm emission).

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Cytochrome P450 Inhibition Assay

The potential for this compound to inhibit major CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4) can be assessed using human liver microsomes and isoform-specific probe substrates.

Principle: The test compound is incubated with human liver microsomes and a CYP isoform-specific substrate. The formation of the metabolite of the probe substrate is monitored by LC-MS/MS. A reduction in metabolite formation in the presence of the test compound indicates inhibition.

Workflow:

cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_result Result Compound Test Compound Preincubation Pre-incubation of Compound and Microsomes Compound->Preincubation Microsomes Human Liver Microsomes Microsomes->Preincubation ProbeSubstrate CYP-specific Probe Substrate Incubation Incubation with Probe Substrate & NADPH ProbeSubstrate->Incubation Preincubation->Incubation Quench Quench Reaction Incubation->Quench LCMS LC-MS/MS Analysis of Metabolite Formation Quench->LCMS CalculateIC50 Calculate % Inhibition and IC50 LCMS->CalculateIC50

Figure 2. Workflow for Cytochrome P450 Inhibition Assay.

Detailed Protocol:

  • Reagent Preparation: Prepare phosphate buffer, human liver microsomes, and stock solutions of the test compound and CYP isoform-specific probe substrates.

  • Compound Dilution: Serially dilute this compound to the desired concentrations.

  • Pre-incubation: In a 96-well plate, pre-incubate the test compound with human liver microsomes in phosphate buffer at 37°C.

  • Reaction Initiation: Initiate the reaction by adding the CYP isoform-specific probe substrate and an NADPH-regenerating system.

  • Incubation: Incubate the reaction mixture at 37°C for a specific time.

  • Reaction Termination: Stop the reaction by adding a quenching solution (e.g., cold acetonitrile).

  • Sample Processing: Centrifuge the samples to pellet the protein and transfer the supernatant for analysis.

  • LC-MS/MS Analysis: Quantify the formation of the specific metabolite from the probe substrate using a validated LC-MS/MS method.

  • Data Analysis: Determine the percentage of inhibition of metabolite formation at each concentration of the test compound and calculate the IC50 value.

Conclusion

Based on the high selectivity of a closely related analog, this compound is predicted to be a selective SIRT6 inhibitor with low cross-reactivity against other sirtuins and classical HDACs. However, due to its piperazine moiety, there is a potential for interaction with cytochrome P450 enzymes. The experimental protocols outlined in this guide provide a robust framework for definitively characterizing the cross-reactivity profile of this compound, which is essential for its further development as a research tool or therapeutic agent.

References

Comparative In Vivo Efficacy Analysis: A Framework for Evaluating Novel Anticancer Agents

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The rigorous evaluation of novel therapeutic candidates is paramount in oncology drug development. This guide provides a comparative framework for assessing the in vivo efficacy of investigational compounds against established standard-of-care agents. Due to the absence of publicly available in vivo efficacy data for 5-(4-Benzylpiperazino)-2-nitroaniline, this document will utilize the well-characterized chemotherapeutic agent, Doxorubicin, as a standard comparator. This approach serves as a template for how the efficacy of a compound like this compound would be assessed and presented. The data herein is illustrative, compiled from published studies on Doxorubicin, and is intended to guide researchers in the design and interpretation of their own in vivo studies.

The structural components of this compound, specifically the nitroaniline and benzylpiperazine moieties, are found in various compounds with demonstrated biological activities. Nitroaniline derivatives have been investigated as hypoxia-selective cytotoxic agents, while certain arylpiperazine derivatives have shown potential as anticancer agents by interacting with various molecular targets.[1][2][3] This structural context suggests that novel compounds incorporating these scaffolds warrant preclinical evaluation.

Quantitative Efficacy and Toxicity Profile

The following tables summarize representative in vivo data for a standard compound, Doxorubicin, against a hypothetical "Compound X" (representing an investigational agent like this compound).

Table 1: Comparative Antitumor Efficacy in Human Tumor Xenograft Models

CompoundCancer ModelDosing ScheduleTumor Growth Inhibition (TGI) (%)Complete Regressions (CR)
Compound X Breast (MDA-MB-231)Data Not AvailableData Not AvailableData Not Available
Doxorubicin Breast (MDA-MB-231)10 mg/kg, i.v., q7d x 3~60%0/10
Doxorubicin Neuroblastoma (SH-SY5Y)3 mg/kg, i.p., q4d x 3Significant reduction in tumor volumeNot Reported
Doxorubicin Glioblastoma (U-87 MG)5 mg/kg, i.v., q7d x 2Significant growth inhibitionNot Reported

Data for Doxorubicin is representative of findings in preclinical xenograft studies.[4][5][6][7]

Table 2: Comparative Toxicity Profile

CompoundAnimal ModelMaximum Tolerated Dose (MTD)Body Weight Loss (%)Observed Toxicities
Compound X Nude MouseData Not AvailableData Not AvailableData Not Available
Doxorubicin Nude Mouse~10 mg/kg (single dose)5-15%Cardiotoxicity, myelosuppression, mucositis

Toxicity data for Doxorubicin is well-documented in numerous preclinical studies.[8]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of in vivo efficacy studies. Below is a representative protocol for a cell line-derived xenograft (CDX) study.

Human Tumor Xenograft Model Protocol

  • Cell Culture: Human cancer cell lines (e.g., MDA-MB-231 breast cancer) are cultured in appropriate media and conditions until they reach the logarithmic growth phase.

  • Animal Models: Immunocompromised mice (e.g., athymic nude or SCID mice), aged 6-8 weeks, are used to prevent rejection of human tumor cells.[9]

  • Tumor Implantation: A suspension of 1-10 x 10⁶ cancer cells in a sterile medium (e.g., PBS or Matrigel) is subcutaneously injected into the flank of each mouse.

  • Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured 2-3 times weekly using calipers and calculated using the formula: (Length x Width²)/2.

  • Randomization and Treatment: Once tumors reach the target volume, mice are randomized into treatment and control groups. The investigational compound, standard compound (e.g., Doxorubicin), or vehicle control is administered via the specified route (e.g., intravenous, intraperitoneal, or oral) and schedule.

  • Efficacy Endpoints: The primary endpoint is typically Tumor Growth Inhibition (TGI), calculated at the end of the study. Secondary endpoints may include tumor growth delay, complete or partial regressions, and overall survival.

  • Toxicity Monitoring: Animal body weight is recorded regularly as a general measure of toxicity. Clinical observations for signs of distress are also performed. At the end of the study, organ tissues may be collected for histopathological analysis.

Visualizing Experimental and Mechanistic Pathways

Experimental Workflow for In Vivo Efficacy Study

The following diagram illustrates a typical workflow for a cell line-derived xenograft (CDX) study.

G cluster_setup Study Setup cluster_treatment Treatment Phase cluster_monitoring Monitoring & Endpoints A Cell Line Culture B Tumor Implantation (Immunocompromised Mice) A->B C Tumor Growth to 100-200 mm³ B->C D Randomization C->D E Vehicle Control D->E F Standard Compound (e.g., Doxorubicin) D->F G Test Compound D->G H Measure Tumor Volume (2-3x weekly) I Monitor Body Weight & Clinical Signs J Endpoint Analysis: TGI, Survival H->J I->J

Workflow of a typical xenograft study.

Mechanism of Action: Doxorubicin Signaling Pathway

Doxorubicin exerts its anticancer effects primarily through two mechanisms: intercalation into DNA, which inhibits topoisomerase II, and the generation of reactive oxygen species (ROS).[10][11][12][13]

G cluster_dox Doxorubicin Action cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm / Mitochondria Dox Doxorubicin DNA DNA Intercalation Dox->DNA Redox Redox Cycling Dox->Redox TopoII Topoisomerase II Inhibition DNA->TopoII DSB DNA Double-Strand Breaks TopoII->DSB Apoptosis1 Apoptosis DSB->Apoptosis1 ROS Reactive Oxygen Species (ROS) Redox->ROS Damage Oxidative Damage (Lipids, Proteins, DNA) ROS->Damage Apoptosis2 Apoptosis Damage->Apoptosis2

Doxorubicin's dual mechanism of action.

References

A Comparative Guide to the Analytical Validation of 5-(4-Benzylpiperazino)-2-nitroaniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of validated analytical methodologies for the quantitative determination of 5-(4-Benzylpiperazino)-2-nitroaniline, a key intermediate in pharmaceutical synthesis. The primary focus is on a robust High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method, with a comparative analysis against a more sensitive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method often employed for trace-level analysis and impurity profiling. The experimental data presented is a composite representation derived from validated methods for structurally similar N-arylpiperazine and nitroaniline compounds.

Performance Comparison of Analytical Methods

The selection of an analytical method is contingent on the specific requirements of the analysis, such as the required sensitivity, selectivity, and the nature of the sample matrix. Below is a summary of the typical performance characteristics of HPLC-UV and UPLC-MS/MS methods for the analysis of aromatic amine compounds.

Parameter HPLC-UV Method UPLC-MS/MS Method
Linearity Range 0.25 - 8.0 µg/mL[1]0.15 - 15.0 ng/mL
Correlation Coefficient (r²) > 0.999[1]> 0.990[2]
Limit of Detection (LOD) ~0.08 µg/mL~0.05 ng/mL
Limit of Quantification (LOQ) 0.25 µg/mL[1]0.15 ng/mL[2]
Accuracy (% Recovery) 90 - 110%[1]94.9 - 115.5%[2]
Precision (% RSD) < 15%[1]< 11%
Analysis Time ~10 minutes~5 minutes
Specificity GoodExcellent
Instrumentation Cost ModerateHigh
Typical Application Routine quality control, content uniformityTrace analysis, impurity profiling, genotoxicity studies[3]

Experimental Protocols

Detailed methodologies for the HPLC-UV and UPLC-MS/MS analyses are provided below. These protocols are representative and may require optimization for specific laboratory conditions and instrumentation.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method is suitable for the routine quantification of this compound in bulk drug substances and formulated products.

1. Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

2. Chromatographic Conditions:

  • Column: C18 reversed-phase column (150 x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and 0.02 M sodium dihydrogen phosphate buffer (pH 4.5) in a 65:35 (v/v) ratio.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 30°C.[4]

  • Detection Wavelength: 248 nm.[1]

  • Injection Volume: 10 µL.

3. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in methanol to obtain a 1 mg/mL solution.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution using the mobile phase to achieve concentrations within the linear range (e.g., 0.25, 0.5, 1, 2, 4, 8 µg/mL).[1]

  • Sample Solution: Accurately weigh and dissolve the sample containing this compound in methanol to obtain a theoretical concentration of 1 mg/mL. Dilute with the mobile phase to a final concentration within the calibration range.

4. Validation Parameters:

  • Linearity: Analyze the working standard solutions in triplicate and construct a calibration curve by plotting the peak area against the concentration.

  • Accuracy: Perform recovery studies by spiking a placebo with known concentrations of the analyte at three levels (e.g., 80%, 100%, and 120% of the nominal concentration).

  • Precision: Assess repeatability (intra-day precision) by analyzing six replicate injections of a standard solution. Evaluate intermediate precision (inter-day precision) by repeating the analysis on a different day with a different analyst.

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

This method is ideal for the trace-level quantification of this compound, particularly for the analysis of potential genotoxic impurities.

1. Instrumentation:

  • UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

2. Chromatographic Conditions:

  • Column: Acquity UPLC HSS C18 column (100 x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution: A linear gradient from 10% to 90% Mobile Phase B over 3 minutes, followed by a 1-minute hold at 90% B and a 1-minute re-equilibration at 10% B.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

3. Mass Spectrometric Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.0 kV.

  • Source Temperature: 150°C.

  • Desolvation Temperature: 400°C.

  • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound (exact m/z values to be determined by infusion of a standard solution).

4. Standard and Sample Preparation:

  • Standard Stock Solution: Prepare a 100 µg/mL stock solution of the analyte in acetonitrile.

  • Working Standard Solutions: Serially dilute the stock solution with a 50:50 mixture of acetonitrile and water to obtain concentrations in the ng/mL range (e.g., 0.15, 0.5, 1, 5, 10, 15 ng/mL).[2]

  • Sample Solution: Dissolve the sample in the diluent to a suitable concentration for analysis.

Visualizing the Analytical Workflow

The following diagrams illustrate the logical flow of the analytical method validation process.

analytical_workflow cluster_planning Phase 1: Method Development & Planning cluster_validation Phase 2: Method Validation cluster_application Phase 3: Routine Analysis define_analyte Define Analyte & Matrix select_method Select Analytical Technique (HPLC/UPLC) define_analyte->select_method instrument_setup Instrument Setup & Optimization select_method->instrument_setup specificity Specificity instrument_setup->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ Determination precision->lod_loq robustness Robustness lod_loq->robustness sample_analysis Sample Analysis robustness->sample_analysis data_reporting Data Reporting & Review sample_analysis->data_reporting

Caption: A flowchart of the analytical method validation process.

signaling_pathway cluster_sample_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data_processing Data Processing sample Bulk or Formulated Sample dissolution Dissolution in Methanol sample->dissolution dilution Dilution with Mobile Phase dissolution->dilution injection Injection into HPLC/UPLC dilution->injection separation Separation on C18 Column injection->separation detection UV or MS/MS Detection separation->detection integration Peak Integration detection->integration quantification Quantification via Calibration Curve integration->quantification result Final Concentration Report quantification->result

Caption: Experimental workflow for sample analysis.

References

A Comparative Safety Profile of 5-(4-Benzylpiperazino)-2-nitroaniline Scaffolds: An Analysis of Constituent Moieties

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – In the pursuit of novel therapeutics, the safety profile of new chemical entities is of paramount importance. This guide offers a comparative analysis of the safety profiles of the core chemical moieties that constitute 5-(4-Benzylpiperazino)-2-nitroaniline derivatives. Due to a lack of publicly available safety data on a series of specific this compound derivatives, this report focuses on the toxicological profiles of the parent compounds: 2-nitroaniline and benzylpiperazine. This information provides a foundational understanding for researchers and drug development professionals investigating this chemical class.

A closely related compound, 5-(4-methylpiperazin-1-yl)-2-nitroaniline, has been identified as a potent and selective inhibitor of SIRT6, a deacetylase of histone H3, suggesting its potential as a therapeutic agent for diabetes. However, the safety and toxicological data for this derivative are not extensively documented in the available literature. Therefore, an examination of its constituent parts is crucial for a preliminary safety assessment.

Summary of Toxicological Data

The following table summarizes the key toxicological findings for 2-nitroaniline and benzylpiperazine, offering a comparative overview of their known safety profiles.

Toxicological Endpoint2-NitroanilineBenzylpiperazine (BZP)
Acute Oral Toxicity LD50: 1600-1838 mg/kg (rat)[1][2]Amphetamine-like effects at doses 10-20 times higher than amphetamine.[3]
Dermal Toxicity Toxic in contact with skin.[2][4]The base form is corrosive and can cause burns.[3]
Inhalation Toxicity Toxic if inhaled.[2][4]Irritant to the respiratory system.[3]
Skin Irritation Not considered a skin irritant.[1][2]The salt form is an irritant.[3]
Eye Irritation Not considered an eye irritant.[1]The salt form is an irritant.[3]
Mutagenicity Generally considered non-mutagenic in several studies, though some weak mutagenic influence was reported in specific bacterial strains with metabolic activation.[1]Data not readily available.
Carcinogenicity Data is not conclusive.Data not readily available.
Reproductive Toxicity Did not cause teratogenic or fertility effects, but developmental effects were observed at high doses with maternal toxicity.[1]Data not readily available.
Target Organ Toxicity May cause damage to organs through prolonged or repeated exposure.[2][4]Acute psychosis, renal toxicity, and seizures have been reported.[5]
Neurotoxicity No specific neurotoxicity reported.Acts as a stimulant with euphoriant properties, similar to amphetamine.[3][5] Commonly reported adverse effects include agitation, anxiety, confusion, dizziness, headache, and tremor.[6][7] Seizures have been reported even at low doses.[6]

Experimental Protocols

A fundamental method for assessing the in vitro safety profile of novel compounds is the cytotoxicity assay. The MTT assay is a widely used colorimetric method to evaluate cell viability.

MTT Assay for Cytotoxicity Screening

Objective: To determine the concentration at which a test compound reduces the viability of a cell culture by 50% (IC50).

Materials:

  • Test compound (e.g., this compound derivative)

  • Human cancer cell line (e.g., HeLa, HepG2)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO2 incubator

  • Microplate reader

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a blank control (medium only).

  • Incubation: Incubate the plate for another 24-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[8][9][10][11]

  • Formazan Solubilization: After the 4-hour incubation, carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.[9]

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[9]

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software.

Visualizing Experimental Workflow

The following diagram illustrates the key steps in the MTT cytotoxicity assay.

MTT_Assay_Workflow MTT Cytotoxicity Assay Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding Cell Seeding in 96-well Plate treatment Treat Cells with Compound cell_seeding->treatment compound_prep Prepare Serial Dilutions of Test Compound compound_prep->treatment incubation_24_72h Incubate for 24-72h treatment->incubation_24_72h mtt_addition Add MTT Reagent incubation_24_72h->mtt_addition incubation_4h Incubate for 4h mtt_addition->incubation_4h formazan_solubilization Dissolve Formazan with DMSO incubation_4h->formazan_solubilization read_absorbance Read Absorbance at 570nm formazan_solubilization->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50

Caption: Workflow of the MTT assay for determining cytotoxicity.

References

Author: BenchChem Technical Support Team. Date: November 2025

The core structure, combining a benzylpiperazine group with a nitroaniline head, serves as a versatile scaffold for the development of compounds with a range of biological effects, including antimicrobial and anticancer activities. The nitro group, a strong electron-withdrawing moiety, is a common feature in many biologically active compounds and can be crucial for their mechanism of action.[1][2] Similarly, the piperazine ring is a prevalent functional group in many approved drugs, valued for its ability to improve pharmacokinetic properties and interact with various biological targets.

Comparative Biological Activities

To provide a comparative perspective, the following table summarizes the observed biological activities of various piperazine and nitroaniline derivatives from several preclinical studies.

Compound ClassSpecific Molecule(s)Biological ActivityKey Findings
Benzylpiperazine Derivatives 1-(substituted benzyl)-4-(5-(5-nitroaryl-2-yl)-1,3,4-thiadiazol-2-yl)piperazine derivativesAnti-Helicobacter pyloriDerivatives with a 5-nitrofuran moiety showed more promising activity against metronidazole-resistant H. pylori isolates compared to their 5-nitrothiophen counterparts.[3]
4-benzyl-piperazinyl-s-triazine derivativesAntibacterialSeveral compounds displayed significant activity against Gram-positive (Bacillus subtilis, Staphylococcus aureus, Staphylococcus epidermis) and Gram-negative (Pseudomonas aeruginosa) bacteria.[4]
2,4-diamino-5-benzylpyrimidine derivativesAntibacterial (anaerobic)High in vitro activity against Bacteroides species and Fusobacterium, in some cases superior to metronidazole.[5]
Nitroaniline Derivatives 5-(4-methylpiperazin-1-yl)-2-nitroanilineSIRT6 InhibitionIdentified as a potent inhibitor of SIRT6, a histone deacetylase, suggesting potential for the treatment of type 2 diabetes.[6]
22-(4-(2-(4-Nitrophenyl-piperazin-1-yl)-acetyl)-piperazin-1-yl)-22-deoxypleuromutilinAntibacterialDemonstrated excellent antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA).[7]
5-nitrofuran derivativesAnticancerSome derivatives have shown the ability to promote apoptosis in cancer cells by inhibiting signaling pathways like STAT3.[8]

Experimental Protocols

The following are representative methodologies for key experiments cited in the evaluation of these compounds.

Antimicrobial Susceptibility Testing (Disk Diffusion Method)

This method is commonly used to assess the antimicrobial activity of new compounds.

  • Bacterial Culture Preparation: A standardized inoculum of the test microorganism is prepared and uniformly spread onto the surface of an agar plate.

  • Disk Application: Sterile paper disks impregnated with a known concentration of the test compound are placed on the agar surface.

  • Incubation: The plates are incubated under conditions suitable for the growth of the test microorganism.

  • Measurement: The diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.[3]

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.

  • Formazan Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (usually between 500 and 600 nm). The absorbance is directly proportional to the number of viable cells.

Visualizing Experimental and Logical Workflows

The following diagrams illustrate common workflows and conceptual relationships in the preclinical evaluation of novel chemical entities.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis & Lead Identification synthesis Synthesis of 5-(4-Benzylpiperazino)-2-nitroaniline and Analogs characterization Structural Characterization (NMR, MS, etc.) synthesis->characterization antimicrobial Antimicrobial Assays (e.g., Disk Diffusion, MIC) characterization->antimicrobial anticancer Anticancer Assays (e.g., MTT, Apoptosis) characterization->anticancer data_analysis Structure-Activity Relationship (SAR) Analysis antimicrobial->data_analysis anticancer->data_analysis lead_id Lead Compound Identification data_analysis->lead_id

General workflow for the synthesis and preclinical evaluation of novel compounds.

signaling_pathway compound Nitroaniline Derivative target_protein Cellular Target (e.g., SIRT6, STAT3) compound->target_protein Inhibition/Activation downstream_effectors Downstream Effectors target_protein->downstream_effectors cellular_response Cellular Response (e.g., Apoptosis, Altered Metabolism) downstream_effectors->cellular_response

A simplified, hypothetical signaling pathway for a bioactive nitroaniline derivative.

References

Assessing the Selectivity of 5-(4-Benzylpiperazino)-2-nitroaniline for its Target: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive assessment of the selectivity of 5-(4-benzylpiperazino)-2-nitroaniline, a compound of interest in drug discovery. Due to the limited publicly available data on this specific molecule, this analysis leverages data from its close structural analog, 5-(4-methylpiperazin-1-yl)-2-nitroaniline, to infer its likely biological target and selectivity profile. This analog has been identified as an inhibitor of Sirtuin 6 (SIRT6), a histone deacetylase implicated in various cellular processes, including metabolism, DNA repair, and inflammation.

This guide will compare the inhibitory activity and selectivity of the methyl analog of this compound with other known SIRT6 inhibitors, providing a framework for evaluating its potential as a selective research tool or therapeutic lead.

Comparative Analysis of SIRT6 Inhibitors

The following table summarizes the in vitro potency and selectivity of 5-(4-methylpiperazin-1-yl)-2-nitroaniline against other reported SIRT6 inhibitors. This comparison is crucial for understanding the relative selectivity of the core chemical scaffold.

CompoundTargetIC50 (µM)Selectivity Profile
5-(4-methylpiperazin-1-yl)-2-nitroaniline SIRT64.93No activity observed against SIRT1, SIRT2, SIRT3, and HDAC1-11 at concentrations up to 200 µM.
OSS_128167SIRT689~17.7-fold selective over SIRT1 (IC50 = 1578 µM) and ~8.4-fold selective over SIRT2 (IC50 = 751 µM).[1][2][3][4]
JYQ-42SIRT62.33Highly selective over 17 other histone deacetylases, including other sirtuins.[5][6][7][8]
Trichostatin A (TSA)Pan-HDACLow nMAlso inhibits SIRT6; reported to be selective for SIRT6 among the human sirtuins.[9][10]

Note: The data for 5-(4-methylpiperazin-1-yl)-2-nitroaniline is presented as a proxy for this compound due to high structural similarity.

Experimental Methodologies for Selectivity Assessment

The determination of a compound's selectivity is paramount in drug discovery to minimize off-target effects. Below are detailed protocols for key experiments commonly employed to assess the selectivity of enzyme inhibitors like the compound .

Biochemical Inhibition Assay: Fluor de Lys (FDL) Assay

This assay is a common method for measuring the activity of sirtuins and other histone deacetylases.

Principle: The assay utilizes a substrate peptide containing an acetylated lysine residue linked to a fluorophore. When the enzyme deacetylates the lysine, a developer solution is added that specifically recognizes the deacetylated peptide and cleaves it, releasing the fluorophore and generating a fluorescent signal. The intensity of the fluorescence is directly proportional to the enzyme's activity.

Protocol Outline:

  • Compound Preparation: Prepare a serial dilution of the test compound (e.g., this compound) in the appropriate assay buffer.

  • Enzyme Reaction: In a microplate, combine the recombinant human SIRT6 enzyme, the Fluor de Lys-SIRT6 substrate, and NAD+.

  • Incubation: Add the test compound dilutions to the enzyme-substrate mixture and incubate at 37°C for a specified period (e.g., 1 hour).

  • Development: Stop the enzymatic reaction by adding the developer solution containing a protease that specifically cleaves the deacetylated substrate. Incubate at room temperature for a specified time (e.g., 30 minutes).

  • Detection: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve.

Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify that a compound binds to its intended target within a cellular environment.

Principle: The binding of a ligand (e.g., an inhibitor) to its target protein can increase the protein's thermal stability. In a CETSA experiment, cells are treated with the compound and then heated to a range of temperatures. The soluble fraction of the target protein at each temperature is then quantified. A shift in the melting curve of the target protein in the presence of the compound indicates target engagement.

Protocol Outline:

  • Cell Treatment: Culture cells to an appropriate density and treat with the test compound or vehicle control for a defined period.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures using a thermal cycler.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.

  • Fractionation: Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

  • Protein Quantification: Analyze the amount of soluble target protein in each sample using methods such as Western blotting or ELISA.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature to generate melting curves. A shift in the melting curve for the compound-treated samples compared to the vehicle control indicates target engagement.

Visualizing Key Concepts

The following diagrams, generated using the DOT language, illustrate the SIRT6 signaling pathway, the experimental workflow for assessing selectivity, and the logical relationship in a competitive binding assay.

SIRT6_Pathway cluster_nucleus Nucleus cluster_cellular_processes Cellular Processes SIRT6 SIRT6 Histones Histones SIRT6->Histones Deacetylation DNA_Repair_Factors DNA_Repair_Factors SIRT6->DNA_Repair_Factors Deacetylation Transcription_Factors Transcription_Factors SIRT6->Transcription_Factors Deacetylation Metabolism Metabolism Histones->Metabolism DNA_Repair DNA_Repair DNA_Repair_Factors->DNA_Repair Inflammation Inflammation Transcription_Factors->Inflammation

Caption: Simplified SIRT6 signaling pathway in the nucleus.

Selectivity_Workflow Start Start: Compound of Interest Biochemical_Screen Primary Biochemical Screen (e.g., against SIRT6) Start->Biochemical_Screen Hit_Identified Hit Identified? Biochemical_Screen->Hit_Identified Panel_Screen Panel Screen (e.g., Sirtuin family, HDACs) Hit_Identified->Panel_Screen Yes Non_Selective Non-Selective or Inactive Hit_Identified->Non_Selective No Analyze_Selectivity Analyze Selectivity Profile Panel_Screen->Analyze_Selectivity Cellular_Assay Cellular Target Engagement (e.g., CETSA) Analyze_Selectivity->Cellular_Assay Selective_Compound Selective Compound Identified Cellular_Assay->Selective_Compound

Caption: Experimental workflow for assessing inhibitor selectivity.

Competitive_Binding cluster_0 No Inhibitor cluster_1 With Inhibitor Enzyme SIRT6 Substrate Substrate Enzyme->Substrate Binding Enzyme2 SIRT6 Inhibitor Inhibitor Enzyme2->Inhibitor Binding Substrate2 Substrate Substrate2->Enzyme2 Binding Blocked

Caption: Principle of a competitive binding assay.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 5-(4-Benzylpiperazino)-2-nitroaniline

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for the safe disposal of 5-(4-Benzylpiperazino)-2-nitroaniline, a compound that, due to its chemical structure containing both a nitro group and an aromatic amine, requires careful management as hazardous waste.

Compound Hazard Profile
  • Toxicity: Toxic if swallowed, in contact with skin, or if inhaled.[1][2][3]

  • Organ Damage: May cause damage to organs, particularly the blood, through prolonged or repeated exposure.[1][2][3]

  • Environmental Hazard: Harmful to aquatic life with long-lasting effects.[1][2][3]

  • Carcinogenicity/Mutagenicity: Aromatic amines are a class of compounds with known carcinogenic and mutagenic properties.[4][5]

Given these potential hazards, this compound must be treated as hazardous waste.

Quantitative Hazard Data for Structurally Related Compounds

To provide context for the potential hazards, the table below summarizes key toxicological and environmental data for related nitroaniline compounds.

Hazard Classificationo-Nitroanilinem-Nitroaniline4-Nitroaniline
Acute Oral Toxicity Category 3[1]Not specifiedCategory 3[3]
Acute Dermal Toxicity Category 3[1]Not specifiedCategory 3[3]
Acute Inhalation Toxicity Category 3[1]Not specifiedCategory 3[3]
Specific Target Organ Toxicity (Repeated Exposure) Category 2 (Blood)[1]Category 2 (Liver)[6]Category 2[3]
Aquatic Hazard (Chronic) Category 3[1]Not specifiedCategory 3[3]
UN Number 1661[7]1661[6]1661[3]

This data is for structurally similar compounds and should be used as a conservative guide for handling this compound.

Disposal Protocol

The following protocol outlines the necessary steps for the safe disposal of this compound from a laboratory setting.

Step 1: Personal Protective Equipment (PPE)

Before handling the waste, ensure you are wearing the appropriate PPE to minimize exposure:

  • Gloves: Nitrile gloves are recommended. Double-gloving is advisable.[8]

  • Eye Protection: Chemical splash goggles.

  • Body Protection: A lab coat, long pants, and closed-toe shoes are mandatory.[8]

Step 2: Waste Segregation and Collection

Proper segregation is critical to prevent dangerous chemical reactions.

  • Designate a Waste Container: Use a clearly labeled, leak-proof container compatible with the chemical. The original container is often a good choice.[9]

  • Labeling: The container must be labeled with the words "HAZARDOUS WASTE" and the full chemical name: "this compound".[9]

  • No Mixing: Do not mix this waste with other waste streams, especially acids, strong oxidizing agents, or other reactive chemicals.[6][9]

  • Solid vs. Liquid Waste:

    • Solid Waste: Collect pure compound, contaminated spatulas, and weighing papers in a designated, lined solid waste container.[8]

    • Liquid Waste: Solutions containing the compound should be collected in a separate, compatible liquid waste container. Do not pour down the drain.[10][11]

    • Contaminated Materials: Used gloves, bench paper, and other contaminated disposable materials should be collected in a separate, clearly labeled hazardous waste bag or container.

Step 3: On-site Storage

Store the collected waste safely pending disposal by a licensed contractor.

  • Storage Location: Store the waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.[9][10]

  • Container Management: Keep the waste container tightly closed except when adding waste.[9]

  • Secondary Containment: It is good practice to store the waste container in a secondary container to contain any potential leaks.

Step 4: Professional Disposal

Disposal of this compound must be handled by a licensed hazardous waste disposal company.

  • Contact EH&S: Contact your institution's Environmental Health and Safety (EH&S) department to arrange for a pickup of the hazardous waste.[10]

  • Documentation: Complete any required waste pickup request forms, accurately detailing the contents of the container.[9]

  • Regulatory Compliance: Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[7][11]

Under no circumstances should this compound or its solutions be disposed of down the drain. [10][12] Discharge into the environment must be avoided.[6][7]

Visual Workflow for Disposal Decision-Making

The following diagram illustrates the logical steps for the proper disposal of this compound.

G cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_storage Temporary Storage cluster_disposal Final Disposal cluster_prohibited Prohibited Actions start Start: Need to Dispose of This compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe no_drain DO NOT Pour Down Drain start->no_drain no_mix DO NOT Mix with Other Waste start->no_mix waste_type Identify Waste Type ppe->waste_type solid_waste Collect in Labeled Solid Hazardous Waste Container waste_type->solid_waste Solid liquid_waste Collect in Labeled Liquid Hazardous Waste Container waste_type->liquid_waste Liquid/ Solution contaminated_materials Collect in Labeled Container for Contaminated PPE/Materials waste_type->contaminated_materials Contaminated Disposables store Store Sealed Container in Designated Satellite Accumulation Area solid_waste->store liquid_waste->store contaminated_materials->store contact_ehs Contact EH&S for Pickup store->contact_ehs end End: Waste Disposed of by Licensed Contractor contact_ehs->end

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 5-(4-Benzylpiperazino)-2-nitroaniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate safety and logistical information for handling 5-(4-Benzylpiperazino)-2-nitroaniline (CAS No. 23470-43-1). The following guidance is based on best practices for handling similar chemical compounds. However, it is imperative to obtain and review the official Safety Data Sheet (SDS) from your supplier for this specific compound before any handling, use, or disposal. The information herein should be used as a supplementary resource and not a replacement for the manufacturer's SDS.

Immediate Safety and Personal Protective Equipment (PPE)

While a specific Safety Data Sheet for this compound was not publicly available, data from analogous nitroaniline compounds suggest a high degree of hazard. The following PPE is recommended as a minimum precaution.

Table 1: Recommended Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Eye Protection Chemical safety goggles or a face shield.Protects against dust particles and potential splashes.
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber).Prevents skin contact and absorption.
Respiratory Protection NIOSH-approved respirator for dusts.Prevents inhalation of potentially toxic dust.[1][2]
Body Protection Laboratory coat or chemical-resistant suit.Protects skin from contamination.

Operational Plan: Step-by-Step Handling Procedure

All operations involving this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.

  • Preparation :

    • Ensure the work area is clean and uncluttered.

    • Verify that an eyewash station and safety shower are readily accessible.

    • Don all required PPE as outlined in Table 1.

  • Handling :

    • Handle the compound as a solid to minimize dust generation.

    • Use appropriate tools (e.g., spatulas, weighing paper) for transferring the substance.

    • Avoid creating dust clouds. If dust is generated, ensure it is contained within the fume hood.

    • Keep the container tightly closed when not in use.

  • Post-Handling :

    • Thoroughly clean the work area and any equipment used.

    • Wash hands and any exposed skin immediately after handling.

    • Remove and properly dispose of or decontaminate PPE.

Disposal Plan

Chemical waste must be disposed of in accordance with local, state, and federal regulations.

  • Waste Collection :

    • Collect all waste material, including contaminated PPE and cleaning materials, in a designated and clearly labeled hazardous waste container.

  • Waste Disposal :

    • Do not dispose of this chemical down the drain or in general waste.

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company for proper disposal procedures.

Physical and Chemical Properties

The following data has been compiled from available sources for this compound.

Table 2: Physical and Chemical Properties

PropertyValueSource
CAS Number 23470-43-1[3]
Molecular Formula C17H20N4O2[3]
Molecular Weight 312.37 g/mol [3]
Storage Room temperature[3]

Experimental Workflow

The following diagram outlines a general workflow for the safe handling of a hazardous chemical powder like this compound.

G General Workflow for Handling Hazardous Chemical Powders cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal prep_sds Review SDS prep_ppe Don PPE prep_sds->prep_ppe prep_area Prepare Work Area prep_ppe->prep_area handle_weigh Weigh Compound prep_area->handle_weigh Proceed to handling handle_transfer Transfer to Reaction handle_weigh->handle_transfer handle_monitor Monitor Reaction handle_transfer->handle_monitor cleanup_decon Decontaminate Glassware handle_monitor->cleanup_decon Reaction complete cleanup_waste Segregate Waste cleanup_decon->cleanup_waste cleanup_dispose Dispose of Waste cleanup_waste->cleanup_dispose cleanup_ppe Doff & Dispose PPE cleanup_dispose->cleanup_ppe

Caption: General workflow for handling hazardous chemical powders.

Disclaimer: The information provided is for guidance purposes only and is based on data for analogous compounds. The official Safety Data Sheet (SDS) for this compound (CAS 23470-43-1) must be obtained from the supplier and followed for all safety and handling procedures.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.